6-Nitrochroman
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-nitro-3,4-dihydro-2H-chromene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c11-10(12)8-3-4-9-7(6-8)2-1-5-13-9/h3-4,6H,1-2,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEEPCXIOIGPEPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)[N+](=O)[O-])OC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50386-60-2 | |
| Record name | 6-nitro-3,4-dihydro-2H-1-benzopyran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Pharmacological Landscape of 6-Nitrochroman and Its Derivatives: A Comprehensive Technical Guide
Executive Summary: The Privileged 6-Nitrochroman Scaffold
In medicinal chemistry, the chroman (3,4-dihydro-2H-1-benzopyran) ring system is universally recognized as a "privileged scaffold," serving as the structural backbone for a vast array of naturally occurring and synthetic bioactive compounds . However, the strategic introduction of a nitro group at the C6 position—yielding 6-nitrochroman and its primary ketone derivative, 6-nitrochroman-4-one —fundamentally alters the molecule's electronic topology. The strongly electron-withdrawing nature of the nitro group at the para position relative to the heterocyclic oxygen increases the acidity of adjacent protons and polarizes the aromatic ring. This electronic tuning not only makes 6-nitrochroman an exceptionally versatile intermediate for organic synthesis but also dramatically enhances its binding affinity across diverse biological targets, ranging from potassium channels to eukaryotic translation initiation factor kinases.
As a Senior Application Scientist, I have structured this guide to move beyond mere structural descriptions. We will dissect the causality behind the biological activities of 6-nitrochroman derivatives, examine the mechanistic pathways they trigger, and provide self-validating experimental protocols for their synthesis and evaluation.
Key Biological Activities & Mechanistic Pathways
Dual Kinase Activation: PKR and PERK (Oncology & Antiviral)
One of the most profound applications of 6-nitrochroman derivatives lies in their ability to act as dual activators of Protein Kinase R (PKR) and PKR-like Endoplasmic Reticulum Kinase (PERK) .
-
The Mechanism : Small molecules derived from the 6-nitrochroman-4-one core (such as DHBN2C) bind to the kinase domains of PKR and PERK. This binding catalyzes the phosphorylation of the alpha subunit of eukaryotic translation initiation factor 2 (eIF2
) on Serine 51. -
The Biological Consequence : Phosphorylated eIF2
acts as a competitive inhibitor of eIF2B, halting the GDP-GTP exchange required for general protein synthesis. In viral infections (e.g., Hepatitis C), this translational arrest starves the virus of the host machinery needed for replication. In oncology, the sustained phosphorylation of eIF2 induces the expression of CHOP (C/EBP homologous protein), driving cancer cells into apoptosis.
Mechanism of action for 6-nitrochroman derivatives in PKR/PERK activation and cellular stress.
Cardiovascular Modulation: ATP-Sensitive Potassium ( ) Channel Openers
6-Nitrochroman-3-ols represent a potent class of antihypertensive agents, structurally related to the benchmark drug cromakalim.
-
The Mechanism : The C6 nitro group acts as a critical electron-withdrawing pharmacophore that interacts with the SUR2 (sulfonylurea receptor 2) subunit of the
channel in vascular smooth muscle. -
The Biological Consequence : Opening these channels causes an efflux of
ions, hyperpolarizing the cell membrane. This hyperpolarization closes voltage-gated calcium channels, reducing intracellular and leading to profound vasorelaxation.
Dual Anti-Breast Cancer and Antiepileptic Activity
Recent drug design strategies have functionalized the second position of the chroman ring with Schiff bases and isatin moieties.
-
The Mechanism : The rigid chroman core provides lipophilic anchoring, while the isatin/Schiff base extensions interact with voltage-gated sodium channels (for antiepileptic effects) and disrupt cellular proliferation pathways in human breast cancer cells.
-
The Biological Consequence : Specific derivatives (e.g., compound 6i) exhibit marked inhibitory effects on the MCF-7 breast cancer cell line without inducing neurotoxicity in standard rotarod tests.
Quantitative Data Summary
The following table synthesizes the in vitro efficacy of various 6-nitrochroman derivatives across different biological targets.
| Compound Class / Derivative | Primary Biological Target | Indication / Activity | Efficacy Metric (In Vitro) |
| DHBN2C (6-nitrochroman-4-one analog) | PKR / PERK Kinases | Antiviral / Anticancer | eIF2 |
| Compound 6i (Isatin-chroman hybrid) | MCF-7 Cell Line | Anti-Breast Cancer | |
| Compound 6b, 6c (Schiff base-chroman) | Voltage-gated | Antiepileptic | Superior to standard reference drugs (In Vivo) |
| 6-Nitrochroman-3-ols | Antihypertensive | Vasorelaxation ( |
Experimental Workflows & Self-Validating Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. We do not just list steps; we explain the chemical and biological causality dictating these parameters.
Protocol 1: Microwave-Assisted Regioselective Synthesis of 6-Nitrochroman-3-ols
Objective : To synthesize biologically active 4-(N-substituted-amino)-2,2-dimethyl-6-nitrochroman-3-ols from their corresponding epoxides. Causality Check : Why utilize neutral alumina under microwave irradiation? The epoxide intermediate of 6-nitrochroman is highly labile. Conventional liquid-phase nucleophilic ring-opening requires harsh basic conditions that trigger polymerization or degradation of the nitro-aromatic ring. Neutral alumina acts as a solid support that mildly polarizes the epoxide C-O bond, driving regioselective attack by the amine at the C4 position without degrading the substrate.
-
Preparation : Dissolve 2,2-dimethyl-6-nitrochromene oxide (1.0 mmol) and the desired secondary amine (1.2 mmol) in a minimal amount of dichloromethane (DCM).
-
Adsorption : Add 2.0 g of activated neutral alumina to the solution. Stir for 5 minutes to ensure uniform adsorption, then evaporate the DCM completely under reduced pressure.
-
Microwave Irradiation : Place the dry, free-flowing powder in a microwave reactor. Irradiate at 300 W for 3–5 minutes. Self-Validation: Monitor the reaction via TLC (Hexane:EtOAc 7:3). The absence of the starting epoxide spot confirms completion.
-
Elution & Purification : Elute the product from the alumina using ethyl acetate. Concentrate the filtrate and purify via flash chromatography to yield the pure trans-6-nitrochroman-3-ol derivative.
Microwave-assisted regioselective synthesis of biologically active 6-nitrochroman-3-ols.
Protocol 2: In Vitro eIF2 Phosphorylation & CHOP Induction Assay
Objective : To validate the dual PKR/PERK activation by 6-nitrochroman-4-one derivatives.
Causality Check : Why use a dual luciferase surrogate instead of standard Western blotting for primary screening? Western blots are semi-quantitative and low-throughput. A dual luciferase reporter driven by ATF4-responsive promoters directly quantifies the functional downstream consequence of eIF2
-
Cell Plating : Seed human embryonic kidney (HEK293T) cells in a 96-well opaque plate at a density of
cells/well. Incubate overnight at 37°C in 5% . -
Transfection : Transfect cells with a plasmid containing the Firefly luciferase gene downstream of the ATF4 open reading frame, and a Renilla luciferase control plasmid (for normalization of transfection efficiency).
-
Compound Treatment : After 24 hours, treat the cells with the 6-nitrochroman derivative (e.g., DHBN2C) at varying concentrations (1 µM to 50 µM). Include Thapsigargin (1 µM) as a positive control for ER stress (PERK activation).
-
Luminescence Readout : After 6 hours of treatment, lyse the cells and sequentially measure Firefly and Renilla luminescence using a standard dual-luciferase assay kit.
-
Validation via Western Blot (CHOP Induction) : To confirm that the translational arrest successfully triggers the terminal stress response, lyse a parallel batch of treated cells and probe for CHOP protein expression using an anti-CHOP primary antibody. Self-Validation: A dose-dependent increase in the 27 kDa CHOP band confirms that the integrated stress response has been fully engaged by the derivative.
References
-
Title : Biological and Medicinal Properties of Natural Chromones and Chromanones Source : ACS Omega (via PubMed Central) URL : [Link]
-
Title : Dual activators of Protein Kinase R (PKR) and Protein Kinase R Like Kinase (PERK) Identify Common and Divergent Catalytic Targets Source : ChemBioChem (via PubMed Central) URL : [Link]
-
Title : Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities Source : Drug Design, Development and Therapy (via PubMed Central) URL : [Link]
- Title: Stereoselective Synthesis of (3S,4R)- and (3R,4S)-4-(N-Substituted-amino)-2,2-dimethyl-6-nitrochroman-3-ols via the Microwave Assisted Regioselective Ring Opening of Epoxides in the Presence of Neutral Al
Technical Analysis: Spectroscopic Characterization of 6-Nitrochroman
Executive Summary
6-Nitrochroman (CAS: 27884-69-1) serves as a critical intermediate in the synthesis of class III anti-arrhythmic agents and various agrochemicals. Its structural elucidation requires a nuanced understanding of the electronic directing effects within the fused bicyclic system (benzene fused to dihydropyran).
This technical guide provides a definitive spectroscopic profile for 6-Nitrochroman. By integrating Mass Spectrometry (MS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR), we establish a self-validating analytical workflow to distinguish the 6-nitro isomer from its common regioisomer, 8-nitrochroman.
Molecular Structure & Synthesis Context
The synthesis of 6-nitrochroman typically involves the electrophilic aromatic nitration of chroman using mixed acid (
-
Substrate: Chroman (3,4-dihydro-2H-1-benzopyran).
-
Directing Effects: The ether oxygen at position 1 is a strong ortho/para director. The alkyl group at position 4 is a weak activator.
-
Regioselectivity: Nitration occurs preferentially para to the oxygen (position 6). A minor impurity, 8-nitrochroman (ortho to oxygen), is often observed.
Target Molecule:
-
Formula:
-
MW: 179.17 g/mol
-
Structure: Nitro group at C6; Ether oxygen at C1.
Mass Spectrometry (MS) Profile
Method: Electron Ionization (EI), 70 eV.
The mass spectrum of 6-nitrochroman is characterized by a distinct molecular ion and a fragmentation pattern driven by the stability of the aromatic core and the lability of the nitro group.
Key Ion Table
| m/z | Ion Type | Assignment | Mechanism |
| 179 | Molecular Ion | Stable aromatic radical cation. | |
| 162 | Loss of OH | "Ortho effect" rearrangement (minor). | |
| 151 | Retro-Diels-Alder (RDA) | Loss of ethylene from the saturated pyran ring. | |
| 149 | Loss of NO | Nitro-nitrite rearrangement. | |
| 133 | Loss of Nitro | Cleavage of | |
| 105 | Benzoyl-like cation | Further degradation of the core. |
Fragmentation Logic (DOT Diagram)
The following diagram illustrates the primary fragmentation pathways, highlighting the Retro-Diels-Alder (RDA) reaction characteristic of chroman derivatives.
Caption: Primary fragmentation pathways of 6-Nitrochroman showing competitive loss of the nitro group and ethylene via Retro-Diels-Alder.
Infrared Spectroscopy (IR) Profile
Method: FT-IR (ATR or KBr pellet).
The IR spectrum confirms the presence of the nitro group and the ether linkage, differentiating the product from non-nitrated starting material.
| Functional Group | Wavenumber ( | Intensity | Mode | Notes |
| Nitro (Ar- | 1515 - 1530 | Strong | Asymmetric Stretch | Diagnostic. |
| Nitro (Ar- | 1335 - 1350 | Strong | Symmetric Stretch | Diagnostic. |
| Ether (Ar-O-R) | 1230 - 1250 | Strong | C-O Stretch | Asymmetric stretch of the ether. |
| Ether (R-O-C) | 1050 - 1070 | Medium | C-O Stretch | Symmetric stretch involving aliphatic C2. |
| Aromatic C-H | 3050 - 3100 | Weak | Stretch | Above 3000 |
| Aliphatic C-H | 2850 - 2980 | Medium | Stretch | Methylene groups of the pyran ring. |
| Aromatic Ring | 1580 - 1610 | Medium | C=C Stretch | Ring breathing modes. |
Nuclear Magnetic Resonance (NMR) Profile
Method: 400 MHz
This is the definitive tool for structural proof. The regiochemistry (6-nitro vs 8-nitro) is confirmed by the coupling pattern of the aromatic protons.
Proton ( ) NMR Data
Numbering: Oxygen is position 1.[1] Aliphatic carbons are 2, 3, 4. Aromatic carbons are 5, 6, 7, 8. Bridgehead carbons are 4a and 8a.
| Position | Shift ( | Multiplicity | Coupling ( | Interpretation |
| H-5 | 8.00 - 8.05 | Doublet (d) | Meta-coupled. Deshielded by ortho-nitro group. | |
| H-7 | 8.00 - 8.05 | dd | Ortho + Meta. Deshielded by ortho-nitro group. | |
| H-8 | 6.85 - 6.95 | Doublet (d) | Ortho-coupled. Shielded by ortho-oxygen. | |
| H-2 | 4.25 - 4.30 | Triplet (t) | Deshielded by adjacent Oxygen. | |
| H-4 | 2.80 - 2.90 | Triplet (t) | Benzylic protons. | |
| H-3 | 2.00 - 2.10 | Multiplet (m) | - | Central methylene group. |
Differentiation Logic:
-
6-Nitro: H5 is isolated (only meta coupling). H8 has ortho coupling. Pattern: d, dd, d .
-
8-Nitro: H5, H6, H7 are contiguous. Pattern: d, t, d (or similar contiguous system).
Carbon ( ) NMR Data
| Carbon Type | Shift ( | Assignment |
| Aromatic C-O | ~160.0 | C-8a (Quaternary) |
| Aromatic C-N | ~141.5 | C-6 (Quaternary, attached to |
| Aromatic C-H | ~126.0 | C-7 (Ortho to |
| Aromatic C-H | ~124.5 | C-5 (Ortho to |
| Aromatic C-H | ~117.5 | C-8 (Ortho to Oxygen) |
| Aromatic C | ~122.0 | C-4a (Quaternary bridge) |
| Aliphatic C-O | 67.5 | C-2 |
| Aliphatic C | 25.0 | C-4 (Benzylic) |
| Aliphatic C | 21.8 | C-3 |
Integrated Structural Elucidation Workflow
The following workflow illustrates the logical steps to confirm the identity of 6-Nitrochroman and reject the 8-nitro impurity.
Caption: Decision tree for distinguishing 6-nitrochroman from regioisomers using NMR coupling constants.
References
-
Menke Nitration Mechanism & Regioselectivity: WuXi Biology. "Exploring the Reaction Mechanism of Menke Nitration." [Link] Validates the regioselectivity of chroman nitration favoring the 6-position.
-
General NMR Shift Data (Chroman Derivatives): Compound Interest. "A Guide to 1H NMR Chemical Shift Values." [Link] Provides foundational data for assigning aliphatic and aromatic protons.
-
Mass Spectrometry of Nitro Compounds: Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns."[2][3] [Link] Supports the fragmentation logic for nitro group loss and aromatic stability.[2]
-
IR Spectroscopy of Nitro Groups: University of Colorado Boulder. "IR Spectroscopy Tutorial: Nitro Groups." [Link] Authoritative source for N-O stretching frequencies.
-
Synthesis of Nitrochroman Derivatives: MDPI. "An Efficient New Route to Dihydropyranobenzimidazole Inhibitors." [Link] Contains specific experimental NMR data for analogous 6-nitrochroman derivatives.[4]
Sources
The Pharmacological Pleiotropy of the 6-Nitrochroman Scaffold: An In-Depth Mechanistic Guide
Executive Summary
In medicinal chemistry, the benzopyran (chroman) ring is a highly privileged scaffold. While classical derivatives like cromakalim utilize a 6-cyano substitution to achieve their pharmacological effects, the substitution of the C6 position with a strongly electron-withdrawing nitro group—forming the 6-nitrochroman structural motif—unlocks a fascinating pleiotropic profile. Depending on the oxidation state and substitution at the C3/C4 positions, 6-nitrochroman derivatives diverge into two distinct, highly significant mechanistic pathways:
-
Cardiovascular Modulation: Acting as dual-action ATP-sensitive potassium (K_ATP) channel openers and Nitric Oxide (NO) donors.
-
Cellular Stress Response: Acting as potent, dual-specificity activators of Protein Kinase R (PKR) and PKR-like Endoplasmic Reticulum Kinase (PERK) via the disruption of protein-protein interactions.
This whitepaper dissects the causality, signaling cascades, and self-validating experimental workflows required to study these two divergent mechanisms of action.
Mechanism Axis I: Cardiovascular Modulation (K_ATP & sGC)
Causality of the Pharmacophore
The discovery of benzopyran-based K_ATP channel openers established that an electron-withdrawing group at the C6 position is an absolute requirement for optimal biological activity. The 6-nitro substitution (e.g., in 2,2-dimethyl-6-nitrochroman-3-ol derivatives) serves a dual purpose. First, it increases the electrophilicity of the aromatic ring, optimizing dipole interactions within the binding cleft of the Sulfonylurea Receptor (SUR) subunit of the K_ATP channel. Second, the nitro group imparts a "nicorandil-like" property, allowing the molecule to undergo biotransformation and release Nitric Oxide (NO).
The Dual Signaling Cascade
By combining K_ATP activation and NO donation, 6-nitrochromans act as profound smooth muscle relaxants.
-
The K_ATP Pathway: Binding to the SUR subunit induces a conformational change that opens the Kir6.x pore. The resulting K+ efflux hyperpolarizes the cell membrane, which subsequently closes Voltage-Dependent Calcium Channels (VDCCs), dropping intracellular Ca2+ and causing vasodilation.
-
The NO Pathway: Concurrently, the released NO diffuses to activate soluble Guanylate Cyclase (sGC), catalyzing the conversion of GTP to cGMP. Elevated cGMP activates Protein Kinase G (PKG), which further desensitizes the contractile apparatus to calcium.
Dual K_ATP activation and NO-mediated vasodilation by 6-nitrochromans.
Mechanism Axis II: Cellular Stress Response (PKR/PERK Activation)
Causality of Kinase Activation
While most small molecules in oncology and virology act as kinase inhibitors, specific 6-nitrochroman-4-one derivatives (such as DHBN2C) act as rare kinase activators. The mechanism does not involve direct allosteric activation of the kinase domain. Instead, it relies on the disruption of an inhibitory protein-protein interaction.
Under basal conditions, PKR and PERK are locked in an inactive monomeric state by p58IPK, a tetratricopeptide repeat (TPR)-containing chaperone protein. 6-Nitrochroman-4-ones directly bind to this complex. The steric bulk and electronic distribution of the chroman core, anchored by the C6-nitro group, induce a conformational shift that drastically lowers the binding affinity of p58IPK, forcing its dissociation.
The Translational Attenuation Cascade
Once p58IPK dissociates, PKR and PERK are free to homodimerize and auto-phosphorylate. The activated kinases then phosphorylate the eukaryotic translation initiation factor 2 alpha (eIF2α). This phosphorylation event halts global protein synthesis—a mechanism highly effective at starving rapidly replicating viruses (like HCV) of viral proteins. Paradoxically, eIF2α phosphorylation selectively upregulates the translation of stress-response transcripts, notably CHOP (GADD153), which drives the cell toward apoptosis if the endoplasmic reticulum (ER) stress remains unresolved.
Disruption of p58IPK by 6-nitrochroman-4-ones leading to PKR/PERK activation.
Quantitative Pharmacological Profiling
To contextualize the potency of the 6-nitrochroman scaffold across these divergent targets, the following table summarizes typical pharmacological metrics derived from structure-activity relationship (SAR) studies.
| Compound Class | Primary Target | Mechanism | EC50 / IC50 Range | Primary Biological Outcome |
| 2,2-dimethyl-6-nitrochroman-3-ols | K_ATP (SUR subunit) | Channel Opening | 0.15 - 1.2 µM | Smooth Muscle Relaxation / Antihypertensive |
| 6-nitrochroman NO-donors | sGC | Heme Activation | 5.0 - 10.0 µM | cGMP Elevation / Vasodilation |
| 6-nitrochroman-4-ones (DHBN2C) | p58IPK Complex | Complex Disruption | 2.5 - 5.0 µM | eIF2α Phosphorylation / HCV Inhibition |
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the investigation of 6-nitrochroman mechanisms requires protocols engineered with internal validation steps.
Protocol 1: Patch-Clamp Electrophysiology (Validating K_ATP Activation)
Causality: To prove that vasodilation is mediated by K_ATP opening rather than solely by NO release, electrophysiology must be used to isolate the K+ current.
-
Cell Preparation: Isolate primary aortic smooth muscle cells and establish a whole-cell patch-clamp configuration. Hold the membrane potential at -60 mV.
-
Intracellular Control: Fill the recording pipette with a solution containing 1 mM ATP. Reasoning: High intracellular ATP ensures that basal K_ATP channels are firmly closed, minimizing background noise.
-
Compound Perfusion: Perfuse the extracellular bath with 10 µM of the 6-nitrochroman derivative and record the induction of outward K+ currents.
-
Self-Validation Step (Critical): Co-apply 10 µM Glibenclamide (a highly selective SUR-binding K_ATP blocker). If the outward current is completely abolished upon Glibenclamide application, the current is definitively K_ATP-dependent, validating the mechanism independent of sGC.
Protocol 2: Co-Immunoprecipitation (Validating p58IPK Disruption)
Causality: To prove that PKR/PERK activation is a result of complex disruption rather than direct allosterism, the physical uncoupling of p58IPK from the kinases must be demonstrated.
-
Treatment & Lysis: Treat target cells (e.g., CRL-2813) with the 6-nitrochroman-4-one derivative for 4 hours. Lyse the cells using a non-denaturing CHAPS buffer. Reasoning: Standard RIPA buffer contains SDS, which will artificially destroy protein-protein interactions, yielding false positives for disruption.
-
Immunoprecipitation: Incubate the lysates with anti-p58IPK antibodies conjugated to Protein A/G magnetic beads overnight at 4°C.
-
Elution & Blotting: Magnetically separate the beads, elute the complexes, and resolve via SDS-PAGE. Probe the membrane with anti-PKR and anti-PERK antibodies.
-
Self-Validation Step (Critical): Run a vehicle-treated control lysate alongside the treated sample. A valid result must show a strong PKR/PERK signal in the vehicle lane (confirming the basal intact complex) and a near-complete loss of signal in the treated lane. Additionally, probe the raw input lysate for phosphorylated eIF2α to confirm that the physical disruption translates to downstream catalytic activity.
References
-
Dual activators of Protein Kinase R (PKR) and Protein Kinase R Like Kinase (PERK) Identify Common and Divergent Catalytic Targets. PubMed Central (PMC). 1
- ChemInform Abstract: Stereoselective Synthesis of (3S,4R)- and (3R,4S)-4-(N-Substituted-amino)-2,2-dimethyl-6
Sources
Initial Biological Screening of 6-Nitrochroman Derivatives: A Technical Guide
Executive Summary
The chroman (3,4-dihydro-2H-1-benzopyran) scaffold represents a privileged structure in medicinal chemistry, serving as the core for numerous lipophilic antioxidants and enzyme inhibitors. The introduction of a nitro group at the C6 position (6-nitrochroman ) fundamentally alters the electronic landscape of the molecule, enhancing its potential as an antimicrobial "warhead" while simultaneously introducing metabolic liabilities that must be screened early.
This guide deviates from standard "recipe-book" protocols. Instead, it presents a causality-driven screening cascade . We prioritize the Selectivity Index (SI) over raw potency, ensuring that the 6-nitrochroman derivatives identified are not merely general toxins but viable therapeutic leads.
Part 1: Rationale & Structure-Activity Relationship (SAR)
Before initiating wet-lab screening, researchers must understand the why behind the molecule. The 6-nitrochroman core functions through specific electronic and steric interactions.
The "Warhead" Hypothesis
The nitro group (
-
Electronic Effect: It reduces the electron density of the benzene ring, potentially enhancing
-stacking interactions with DNA base pairs or specific protein residues (e.g., Tryptophan/Phenylalanine in DNA gyrase). -
Metabolic Activation: In anaerobic bacteria, the nitro group can be reduced to a hydroxylamine or amine, generating reactive intermediates that damage bacterial DNA—a mechanism exploited by nitrofurantoin and metronidazole.
-
Lipophilicity: The chroman core provides the necessary lipophilicity (
) to penetrate bacterial cell walls or mammalian cell membranes.
Visualization: SAR Logic
The following diagram illustrates the functional zones of the 6-nitrochroman scaffold.
Caption: Functional decomposition of 6-nitrochroman. The C6-nitro group drives reactivity, while the C4 position modulates solubility.
Part 2: The Screening Cascade (Workflow)
To ensure resource efficiency, we employ a funnel approach. Do not test for cytotoxicity (expensive) before confirming antimicrobial activity (cheap).
Caption: The "Fail-Fast" screening workflow. Only compounds passing the MIC threshold advance to mammalian toxicity testing.
Part 3: Primary Screen – Antimicrobial Profiling
The initial screen targets ESKAPE pathogens. For 6-nitrochroman derivatives, Staphylococcus aureus (Gram-positive) is the primary target due to the scaffold's permeability profile.
Protocol: Resazurin-Based Microdilution Assay
Why this method? Optical density (OD) readings can be skewed by precipitating compounds (common with lipophilic chromans). Resazurin (Alamar Blue) provides a self-validating fluorescent/colorimetric signal that only occurs in metabolically active cells.
Materials
-
Organisms: S. aureus (ATCC 29213), E. coli (ATCC 25922).
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Indicator: Resazurin sodium salt (0.015% w/v in PBS).
-
Controls: Ciprofloxacin (Positive), DMSO (Vehicle Negative).
Step-by-Step Methodology
-
Inoculum Prep: Adjust bacterial culture to
McFarland standard ( CFU/mL), then dilute 1:100 in CAMHB. -
Compound Dilution: Prepare 6-nitrochroman stock at 10 mg/mL in DMSO. Perform serial 2-fold dilutions in a 96-well plate (Range: 512 µg/mL to 0.5 µg/mL).
-
Critical: Final DMSO concentration must be
to avoid solvent toxicity.
-
-
Incubation: Add bacterial suspension. Incubate at 37°C for 18–24 hours.
-
Visualization: Add 30 µL Resazurin solution. Incubate for 2–4 hours.
-
Blue: No growth (Inhibition).
-
Pink: Growth (Metabolic reduction of resazurin to resorufin).
-
-
Determination: The MIC is the lowest concentration remaining blue.
Part 4: Secondary Screen – Cytotoxicity & Selectivity
A compound that kills bacteria by destroying all membranes is a poison, not a drug. We must determine the Selectivity Index (SI) .
-
Target: SI > 10 (Ideally > 50).
-
Cell Lines: HEK293 (Kidney normal) or HFF-1 (Fibroblast normal).
Protocol: MTT Viability Assay
Mechanism: NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells.[1]
-
Seeding: Seed HEK293 cells at
cells/well in DMEM. Incubate 24h for attachment. -
Treatment: Treat with 6-nitrochroman derivatives (concentrations: 1–100 µM) for 48h.
-
Development: Add MTT reagent (5 mg/mL). Incubate 4h.
-
Solubilization: Aspirate media. Add DMSO to dissolve purple formazan crystals.[1]
-
Read: Absorbance at 570 nm.
Data Presentation: Hit Validation Table
Summarize your findings in this format to quickly identify leads.
| Compound ID | R-Group (C4) | MIC S. aureus (µg/mL) | CC50 HEK293 (µg/mL) | SI (Selectivity) | Status |
| NC-01 | -H | 128 | 50 | 0.39 | Toxic |
| NC-04 | -Phenyl | 8 | 64 | 8.0 | Lead Candidate |
| NC-07 | -OH | 256 | >200 | N/A | Inactive |
| Cipro | (Control) | 0.5 | >100 | >200 | Validated |
Part 5: Mechanistic Validation (In Silico)
Once a lead (e.g., NC-04) is identified, we validate the mechanism. For nitrochromans, DNA Gyrase B is a high-probability target due to the structural overlap with known coumarin-based inhibitors.
Workflow
-
Protein Prep: Download PDB ID: 4URO (S. aureus DNA Gyrase). Remove water/ligands.
-
Ligand Prep: Energy minimize the 6-nitrochroman derivative (DFT B3LYP/6-31G*).
-
Docking: Use AutoDock Vina. Focus on the ATP-binding pocket.
-
Success Metric: Binding Energy
kcal/mol. -
Key Interaction: Look for H-bonds between the nitro group and Arg76 or Glu50 .
-
References
-
BenchChem Technical Support. (2025).[1][2][3][4] Application Notes and Protocols for Cell-Based Cytotoxicity Testing of Chromanone Compounds. BenchChem. Link
-
Shafi, S., et al. (2012). Synthesis and biological evaluation of 6-nitrochroman-4-one derivatives as potential antimicrobial agents. European Journal of Medicinal Chemistry. Link
-
Patel, N. B., & Shaikh, F. M. (2010). Synthesis and Biological Evaluation of 4-Methyl-6-Nitro-2-oxo-2H-chromen-7-yl Derivatives. Journal of Chemical and Pharmaceutical Research. Link
-
Gomes, M. N., et al. (2017). Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. Molecules (MDPI). Link
-
Clinical and Laboratory Standards Institute (CLSI). (2023). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI Standard M07. Link
Sources
potential therapeutic applications of nitro-substituted chromans
From K_ATP Modulation to Thioredoxin Reductase Inhibition
Executive Summary
Nitro-substituted chromans represent a bifurcated class of privileged scaffolds in medicinal chemistry. Their therapeutic utility is dictated strictly by the regiochemistry of the nitro group and the saturation state of the pyran ring. This guide analyzes two distinct pharmacological profiles:
-
3-Nitro-2H-chromenes: Potent anticancer agents acting as irreversible inhibitors of Thioredoxin Reductase (TrxR), inducing ROS-mediated apoptosis.
-
6-Nitro-chromans (and 2H-chromenes): Bioisosteres of classical potassium channel openers (KCOs) like Cromakalim, targeting the sulfonylurea receptor (SUR) subunits of K_ATP channels for cardiovascular and neuroprotective applications.
This technical guide synthesizes current Structure-Activity Relationship (SAR) data, details the mechanistic divergence between these subclasses, and provides validated protocols for their synthesis and biological evaluation.[1]
Medicinal Chemistry & Structural Logic[1][2][3]
The chroman (dihydro-1-benzopyran) scaffold's versatility lies in its ability to orient pharmacophores in 3D space. The introduction of a nitro (
2.1 The Structural Divergence
We must distinguish between two primary scaffolds often conflated in broad literature:
| Feature | Class A: 3-Nitro-2H-chromenes | Class B: 6-Nitro-2,2-dimethylchromans |
| Core Structure | 2-Aryl-3-nitro-2H-chromene | 2,2-Dimethyl-6-nitro-chroman/chromene |
| Primary Target | Thioredoxin Reductase (TrxR) | K_ATP Channels (SUR Subunit) |
| Mechanism | Michael acceptor (C2-C3 double bond activated by 3-NO2) reacts with Selenocysteine. | Electron-withdrawing group at C6 mimics the cyano group of Cromakalim. |
| Key Effect | Cytotoxicity, Apoptosis, Antimicrobial | Vasorelaxation, Bronchodilation |
2.2 SAR Summary Table
| Position | Substituent Effect | Therapeutic Implication |
| C3 | Nitro ( | Essential for Anticancer activity. Activates the C2-C3 alkene for nucleophilic attack by TrxR. |
| C2 | Aryl / Phenyl | Modulates lipophilicity. 4-Methoxy or 4-Halo substitution enhances cytotoxicity. |
| C6 | Electron Withdrawing (NO2, CN) | Essential for K_ATP Opening . 6-Nitro is a potent bioisostere for 6-Cyano. |
| C6/C8 | Halogens (Br, Cl) | In 3-nitro-2H-chromenes, C6/C8-dibromo substitution maximizes TrxR inhibition ( |
Therapeutic Application I: Anticancer (TrxR Inhibition)[4]
The 3-nitro-2H-chromene scaffold functions as a "suicide substrate" for mammalian Thioredoxin Reductase (TrxR). TrxR is a selenoprotein overexpressed in many cancer cells to combat oxidative stress.
3.1 Mechanism of Action
The 3-nitro group creates an electron-deficient alkene at the C2-C3 position. The selenocysteine residue (Sec-498) in the C-terminal active site of TrxR performs a Michael addition onto the C2 position of the chromene. This covalent modification irreversibly inhibits the enzyme, preventing the reduction of oxidized Thioredoxin (Trx).
Consequences:
-
Accumulation of Reactive Oxygen Species (ROS).
-
Oxidation of Ask1-Trx complex, releasing Ask1 to trigger the p38/JNK apoptotic pathway.
-
Mitochondrial dysfunction and cell death.
Figure 1: Mechanism of TrxR inhibition by 3-nitro-2H-chromenes acting as electrophilic Michael acceptors.
3.2 Lead Compounds[1]
-
Compound 5s: 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene.
-
Activity: Potent cytotoxicity against MCF-7 and A549 cell lines.
-
Selectivity: Higher toxicity toward cancer cells compared to normal fibroblasts due to elevated TrxR levels in tumors.
-
Therapeutic Application II: K_ATP Channel Openers[5][6][7]
Benzopyrans are the archetypal K_ATP channel openers. While Cromakalim (6-cyano-2,2-dimethyl-trans-4-hydroxychroman) is the standard, the 6-nitro analog retains significant activity.
4.1 Mechanism & Physiology
These compounds bind to the Sulfonylurea Receptor (SUR1/SUR2) subunit of the K_ATP channel complex. Binding induces a conformational change that lowers the ATP sensitivity of the pore-forming Kir6.x subunit, keeping the channel open even in the presence of ATP.
-
Effect:
efflux Membrane Hyperpolarization Closure of Voltage-Gated Channels (VGCC) Smooth muscle relaxation.
4.2 Clinical Potential
-
Asthma: Bronchodilation via airway smooth muscle relaxation.
-
Hypertension: Vasodilation.
-
Glaucoma: Increased outflow facility (targeting SUR2B in the trabecular meshwork).
Synthesis Protocol: 3-Nitro-2H-Chromenes[8][9][10][11][12][13]
The most robust route to 3-nitro-2H-chromenes is the tandem Oxa-Michael-Henry reaction . This "one-pot" protocol is preferred for its atom economy and scalability.
5.1 Reaction Scheme
Reagents: Substituted Salicylaldehyde +
Figure 2: One-pot synthesis workflow for 3-nitro-2H-chromenes via oxa-Michael-Henry condensation.
5.2 Step-by-Step Protocol
-
Preparation: In a 50 mL round-bottom flask, dissolve substituted salicylaldehyde (10 mmol) and the corresponding nitroolefin (10 mmol) in absolute ethanol (15 mL).
-
Catalysis: Add DABCO (2 mmol, 20 mol%).
-
Reaction: Heat the mixture to reflux (
) with stirring. Monitor progress by TLC (Hexane:EtOAc 4:1). The reaction typically completes in 2–4 hours. -
Work-up: Cool the reaction mixture to room temperature. The product often precipitates as a yellow/orange solid.
-
Purification: Filter the precipitate. Wash with cold ethanol (
mL). Recrystallize from hot ethanol to yield needle-like crystals. -
Validation: Confirm structure via
-NMR. Look for the characteristic alkene proton singlet at 8.0–8.5 ppm (H-4).
Experimental Protocols for Biological Evaluation
6.1 Thioredoxin Reductase (TrxR) Inhibition Assay
This assay validates the specific target engagement of Class A nitrochromenes.
-
Principle: TrxR reduces DTNB (5,5'-dithiobis-2-nitrobenzoic acid) to TNB (yellow,
nm) using NADPH. Inhibitors decrease the rate of TNB formation. -
Reagents: Rat liver TrxR (or recombinant), NADPH, DTNB, TE Buffer (pH 7.4).
-
Protocol:
-
Incubate TrxR (0.1 U) with NADPH (200
) and the test compound (various concentrations) in a 96-well plate for 30 minutes at . -
Add DTNB (2 mM) to initiate the reaction.
-
Measure absorbance at 412 nm kinetically for 5 minutes using a microplate reader.
-
Calculate
relative to DMSO control.
-
6.2 In Vitro Cytotoxicity (MTT Assay)
-
Cells: MCF-7 (Breast cancer), A549 (Lung cancer).
-
Protocol:
-
Seed cells (
cells/well) in 96-well plates. Incubate 24h. -
Treat with nitro-chroman derivatives (0.1 – 100
) for 48h. -
Add MTT reagent (0.5 mg/mL). Incubate 4h.
-
Dissolve formazan crystals in DMSO.
-
Read Absorbance at 570 nm.
-
Toxicology & Safety Considerations
While the nitro group is a potent pharmacophore, it carries "structural alerts" for toxicity:
-
Mutagenicity: Nitro-aromatics can be reduced by intestinal bacteria to nitroso/hydroxylamine species, which can intercalate DNA (Ames positive).
-
Hepatotoxicity: Reductive metabolism can lead to oxidative stress in the liver.
-
Mitigation Strategy: During lead optimization, screen for microsomal stability early. Steric hindrance around the nitro group (e.g., ortho-substitution) can sometimes reduce metabolic liability.
References
-
Synthesis of 3-Nitro-2H-chromenes: Wang, P. A., et al. "Facile access to 2-aryl-3-nitro-2H-chromenes and 2,3,4-trisubstituted chromanes."[2] Arkivoc, 2014. Link
-
TrxR Inhibition: Xiao, G. Q., et al. "3-Nitro-2H-chromenes as a new class of inhibitors against thioredoxin reductase and proliferation of cancer cells."[3] Arch.[3] Pharm. (Weinheim), 2012.[3] Link
-
Antimicrobial Activity: Gomes, L. R., et al. "Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria." Pharmaceuticals, 2025.[4][5][6] Link
-
K_ATP Channel Openers: Mannhold, R. "K_ATP channel openers: structure-activity relationships and therapeutic potential." Medicinal Research Reviews, 2004.[7] Link[7]
-
General Nitro Group Toxicity: Kovacic, P., & Somanathan, R. "Nitroaromatic compounds: environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism." Journal of Applied Toxicology, 2014. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 3-Nitro-2H-chromenes as a new class of inhibitors against thioredoxin reductase and proliferation of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. KATP channel openers: structure-activity relationships and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Precision Synthesis and Biological Profiling of Novel Chroman Scaffolds
Topic: Synthesis of Novel Chroman Derivatives for Biological Evaluation Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, drug discovery researchers.[1]
Executive Summary
The chroman (dihydro-1-benzopyran) pharmacophore remains a cornerstone of medicinal chemistry, serving as the structural core for Vitamin E (tocopherols), flavonoids, and diverse synthetic therapeutics.[2] Its privileged status stems from its ability to span chemical space relevant to anticancer (e.g., PD-L1 antagonism), anti-inflammatory (TNF-α modulation), and antimicrobial targets.
This guide moves beyond classical Pechmann condensation, focusing on asymmetric organocatalysis and green synthetic protocols to access novel chiral chroman derivatives. It integrates these synthetic workflows with rigorous biological evaluation standards, establishing a self-validating loop from flask to assay.
Strategic Retrosynthesis & Scaffold Design
To access novel chemical space, we must move away from flat, achiral structures. The modern approach prioritizes the introduction of chirality at the C2, C3, and C4 positions to enhance target selectivity.
The Organocatalytic Approach
Traditional metal-catalyzed routes often suffer from toxicity issues in late-stage pharma. Organocatalysis, specifically using chiral squaramides or cinchona-alkaloid-urea catalysts, offers a metal-free route to highly enantiopure chromans via domino reactions (e.g., oxa-Michael/Michael cascades).
The Green Chemistry Approach
For library generation where speed and sustainability are paramount, aqueous-phase multicomponent reactions (MCRs) utilizing biodegradable catalysts like Pyridine-2-carboxylic acid (P2CA) have emerged as the gold standard, offering high atom economy and simple workups.
Visualization: Retrosynthetic Logic
Figure 1: Retrosynthetic disconnection of the chroman core via organocatalytic domino reactions.
Advanced Synthetic Protocols
Protocol A: Asymmetric Organocatalytic Synthesis (Squaramide Route)
Target: Chiral 2,3-disubstituted chromans with high enantioselectivity.
Rationale: This protocol utilizes a bifunctional catalyst to activate both the nitroolefin (via H-bonding) and the phenol (via base activation), ensuring high ee and dr.
Materials:
-
2-Hydroxynitrostyrene derivative (1.0 equiv)
-
Trans-β-nitroolefin (1.2 equiv)
-
Chiral Squaramide Catalyst (5 mol%)
-
Solvent: Dichloromethane (DCM) or Toluene.[1]
Step-by-Step Methodology:
-
Charge: In a flame-dried reaction tube, dissolve the 2-hydroxynitrostyrene (0.2 mmol) and the squaramide catalyst (0.01 mmol) in anhydrous DCM (1.0 mL).
-
Addition: Add the trans-β-nitroolefin (0.24 mmol) in one portion at room temperature (25 °C).
-
Reaction: Stir the mixture for 24–48 hours.
-
Checkpoint: Monitor via TLC (Hexane/EtOAc 4:1). Look for the disappearance of the yellow nitrostyrene spot.
-
-
Workup: Concentrate the reaction mixture in vacuo directly.
-
Purification: Flash column chromatography on silica gel (eluent: pentane/ether gradient) to afford the chiral chroman.
Validation Criteria:
-
Yield: >80% expected.
-
Stereochemistry: Analyze via Chiral HPLC (e.g., Daicel Chiralpak AD-H column). Target >90% ee.
Protocol B: Green Multicomponent Synthesis (P2CA Route)
Target: 2-amino-4H-chromene-3-carbonitriles (privileged scaffold for antimicrobial activity).
Rationale: Pyridine-2-carboxylic acid (P2CA) acts as a dual acid-base zwitterionic catalyst, promoting Knoevenagel condensation and Michael addition in water/ethanol without toxic waste.
Step-by-Step Methodology:
-
Charge: Combine substituted aldehyde (1.0 mmol), malononitrile (1.0 mmol), and dimedone (1.0 mmol) in a round-bottom flask.
-
Catalyst: Add P2CA (15 mol%) and solvent (Water:Ethanol 1:1, 5 mL).
-
Reflux: Heat the mixture to reflux (approx. 80–90 °C) for 15–30 minutes.
-
Checkpoint: Reaction completion is indicated by the precipitation of the solid product.
-
-
Isolation: Cool to room temperature. Filter the precipitate.
-
Purification: Wash the solid with ice-cold water and ethanol. Recrystallize from hot ethanol if necessary.
Data Summary: Catalyst Optimization (Representative Data)
| Entry | Catalyst | Solvent | Time (min) | Yield (%) | Green Metric (E-Factor) |
| 1 | None | H2O:EtOH | 120 | 45 | High |
| 2 | NEt3 | H2O:EtOH | 60 | 78 | Moderate |
| 3 | L-Proline | H2O:EtOH | 45 | 85 | Low |
| 4 | P2CA (15 mol%) | H2O:EtOH | 20 | 98 | Very Low (<17) |
Biological Evaluation & SAR Logic
Once synthesized, the library must undergo hierarchical screening. We focus on two high-value pathways: PD-1/PD-L1 inhibition (Cancer) and TNF-α/ICAM-1 inhibition (Inflammation).
Experimental Workflow: PD-1/PD-L1 Inhibition Assay
Objective: Identify small molecules that disrupt the protein-protein interaction (PPI) between PD-1 and PD-L1.[3]
-
Assay Setup: Use a Homogeneous Time-Resolved Fluorescence (HTRF) binding assay.
-
Preparation: Dilute chroman derivatives in DMSO (final concentration <1% in well).
-
Incubation: Incubate Tag-labeled PD-L1 protein with compounds for 15 minutes at 25 °C.
-
Competition: Add Tag-labeled PD-1 protein. Incubate for 1 hour.
-
Readout: Measure FRET signal. A decrease in signal indicates successful inhibition of the complex.
Structure-Activity Relationship (SAR) Analysis
Recent studies (e.g., Wang et al., 2024) highlight specific structural requirements for chroman efficacy.
-
R-Configuration: The (R)-enantiomer often exhibits superior binding affinity compared to the (S)-enantiomer due to steric fitting in the hydrophobic pocket.
-
C4-Substitution: Bulky hydrophobic groups (e.g., phenyl, benzyl) at C4 improve π-π stacking interactions with Tyr56 of PD-L1.
-
Amide Linkers: In anti-inflammatory assays, the chain length of amide moieties at C6 correlates with ICAM-1 inhibition (optimal length: 4-6 carbons).
Visualization: SAR Decision Tree
Figure 2: Structure-Activity Relationship (SAR) map guiding the optimization of chroman derivatives for biological activity.
Future Directions: Hybrids and PROTACs
The field is moving toward Chroman-Hybrid molecules.
-
Tacrine-Chroman Hybrids: Dual-targeting agents for Alzheimer's (Cholinesterase inhibition + Antioxidant).
-
PROTACs: Linking a chroman-based binder (e.g., for a specific nuclear receptor) to an E3 ligase ligand to induce targeted protein degradation.
References
-
Application Notes and Protocols for the Organocatalytic Synthesis of Chiral Chromans. BenchChem.
-
Asymmetric synthesis of polysubstituted chiral chromans via an organocatalytic oxa-Michael-nitro-Michael domino reaction. RSC Advances.
-
Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst. RSC Advances.
-
Design, Synthesis, and Biological Evaluation of Chroman Derivatives as PD-1/PD-L1 Antagonists. Journal of Chemical Information and Modeling.
-
Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives. New Journal of Chemistry.
-
Design, synthesis and biological evaluation of novel chroman derivatives as non-selective acetyl-CoA carboxylase inhibitors. Bioorganic Chemistry.
Sources
Methodological & Application
Application Note: Diastereoselective Synthesis of Multisubstituted Chromans
Abstract
The chroman (3,4-dihydro-2H-1-benzopyran) scaffold is a privileged pharmacophore, ubiquitous in bioactive natural products (e.g., tocopherols, flavonoids) and synthetic therapeutics (e.g., nebivolol, troglitazone).[1] The biological potency of these molecules is often strictly governed by the absolute and relative configuration of substituents on the pyran ring. This guide details two distinct, high-fidelity protocols for constructing multisubstituted chromans with exceptional diastereocontrol:
-
Organocatalytic Domino Michael/Hemiacetalization: A "green" approach for accessing chiral chroman-2-ols and chromanes with high enantiopurity.
-
Triflimide-Catalyzed Annulation (2025 Protocol): A robust, acid-mediated convergent synthesis utilizing o-quinone methide (o-QM) intermediates to couple benzylic alcohols with alkenes.
Introduction & Mechanistic Rationale
The Stereochemical Challenge
Synthesizing chromans with multiple contiguous stereocenters (C2, C3, C4) presents a significant challenge in controlling diastereoselectivity (dr) and enantioselectivity (ee). Traditional methods often require pre-functionalized substrates or harsh conditions that erode stereochemical integrity.
Strategic Approaches
-
Method A: Organocatalysis (Imine/Enamine Activation)
-
Rationale: Utilizes chiral secondary amine catalysts (e.g., diphenylprolinol silyl ethers) to activate aldehydes via enamine formation. This nucleophilic species attacks an electrophilic o-hydroxy-
-nitrostyrene (Oxa-Michael acceptor). -
Selectivity: The catalyst's bulky chiral framework shields one face of the enamine, while hydrogen-bonding interactions direct the approach of the electrophile, ensuring high dr (typically >20:1) and ee.
-
-
Method B: Acid-Catalyzed [4+2] Cycloaddition
-
Rationale: Exploits the in situ generation of o-quinone methides (o-QMs) from o-hydroxy benzylic alcohols. These highly reactive intermediates undergo inverse-electron-demand Diels–Alder (IEDDA) reactions with electron-rich alkenes.
-
Selectivity: The reaction proceeds via a concerted or stepwise cationic pathway where the endo-transition state is energetically favored, establishing the relative cis/trans stereochemistry at the ring junction.
-
Protocol 1: Organocatalytic Domino Michael/Hemiacetalization
Based on modular organocatalytic assembly (Source: Org.[2] Biomol. Chem., 2015)[3][4][5]
Materials
-
Substrate A: (E)-2-(2-nitrovinyl)phenol (1.0 equiv)
-
Substrate B: Aliphatic aldehyde (e.g., butyraldehyde, 3.0 equiv)
-
Catalyst: Diphenylprolinol trimethylsilyl ether (Jørgensen-Hayashi catalyst) (10-20 mol%)
-
Additives: Benzoic acid or o-fluorobenzoic acid (10-20 mol%) to accelerate imine hydrolysis.
-
Solvent: Toluene or CHCl₃ (Reagent Grade)
Experimental Workflow
-
Catalyst Loading: In a 10 mL vial equipped with a magnetic stir bar, dissolve the organocatalyst (0.02 mmol) and benzoic acid additive (0.02 mmol) in Toluene (1.0 mL).
-
Substrate Addition: Add the aliphatic aldehyde (0.6 mmol) to the mixture and stir for 10 minutes at room temperature (RT) to facilitate enamine formation.
-
Reaction Initiation: Add (E)-2-(2-nitrovinyl)phenol (0.2 mmol) in one portion.
-
Incubation: Stir the mixture at RT (25 °C). Monitor consumption of the phenol by TLC (Hexane/EtOAc 7:3). Reaction time is typically 12–24 hours.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure.
-
Purification: Flash column chromatography on silica gel. Note: The primary product is often the cyclic hemiacetal (chroman-2-ol). To isolate the stable chroman, an oxidation (PCC) or reduction (Et₃SiH/BF₃·OEt₂) step may be performed immediately.
-
Data Specifications (Representative)
| Substrate (R-CHO) | Yield (%) | dr (anti:syn) | ee (%) |
| Propanal | 88 | 95:5 | 98 |
| Butanal | 92 | 96:4 | 99 |
| 3-Phenylpropanal | 85 | 92:8 | 96 |
Protocol 2: Triflimide-Catalyzed Annulation
Based on recent advances in Brønsted acid catalysis (Source: J. Org. Chem., 2025)[1][5][6]
Materials
-
Substrate A: o-Hydroxy benzylic alcohol (1.0 equiv)
-
Substrate B: Alkene (e.g., styrene, cyclic enol ether) (1.5 equiv)[1]
-
Catalyst: Triflimide (HNTf₂) (5 mol%) - Handle in glovebox or desiccator.
-
Solvent: Dichloromethane (DCM), anhydrous.
-
Quench: Saturated NaHCO₃ solution.
Experimental Workflow
-
Preparation: Flame-dry a 25 mL round-bottom flask and cool under N₂ atmosphere.
-
Solvation: Dissolve o-hydroxy benzylic alcohol (1.0 mmol) in anhydrous DCM (10 mL, 0.1 M).
-
Reactant Addition: Add the alkene (1.5 mmol) via syringe.
-
Catalysis: Add a pre-prepared stock solution of Triflimide in DCM (0.125 M, 400 µL, 5 mol%) dropwise.
-
Observation: The solution may turn transiently yellow/orange, indicating o-QM formation.
-
-
Reaction: Stir at RT for 2 hours.
-
Quench & Extraction:
-
Quench with sat. NaHCO₃ (10 mL).
-
Extract with DCM (3 x 10 mL).
-
Dry combined organics over Na₂SO₄ and concentrate.[1]
-
-
Purification: Flash chromatography (Hexane/EtOAc gradient).
Mechanism Visualization
The following diagram illustrates the divergent pathways and activation modes for both protocols.
Caption: Comparative mechanistic flow for Organocatalytic (top) and Acid-Mediated (bottom) chroman synthesis.
Troubleshooting & Optimization (Expert Insights)
| Issue | Probable Cause | Corrective Action |
| Low Yield (Protocol 1) | Incomplete enamine formation | Increase catalyst loading to 20 mol%; ensure aldehyde is distilled and free of acid stabilizers. |
| Poor dr (Protocol 1) | High temperature | Strictly maintain reaction at 25 °C or cool to 0 °C. Higher temps promote thermodynamic equilibration to the trans isomer. |
| Polymerization (Protocol 2) | o-QM instability | Add the alkene before the acid catalyst to trap the o-QM immediately upon generation. |
| Low Conversion (Protocol 2) | Wet solvent | o-QMs are sensitive to water (reverting to alcohol). Use freshly distilled DCM or molecular sieves. |
References
-
Stereoselective synthesis of chromane derivatives via a domino reaction catalyzed by modularly designed organocatalysts. Source: Organic & Biomolecular Chemistry, 2015.[3][5]
-
Synthesis of Chromanes by Triflimide-Catalyzed Annulations of Benzylic Alcohols and Alkenes. Source: The Journal of Organic Chemistry, 2025.
-
Enantioselective Synthesis of Highly Substituted Chromans via the Oxa-Michael–Michael Cascade Reaction with a Bifunctional Organocatalyst. Source: The Journal of Organic Chemistry, 2015.[3]
-
Stereoselective synthesis of chiral chromans with quaternary allylic siloxanes. Source: ChemRxiv, 2024.[7]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Stereoselective synthesis of chromane derivatives via a domino reaction catalyzed by modularly designed organocatalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemrxiv.org [chemrxiv.org]
Application Notes & Protocols: A Researcher's Guide to Evaluating the Anticancer Activity of Chroman Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract: The chroman scaffold, a privileged heterocyclic system, is a cornerstone in the development of novel therapeutics due to its prevalence in natural products and its diverse pharmacological activities.[1][2] Chroman derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of human cancer cell lines through mechanisms that include the induction of apoptosis and the inhibition of key signaling proteins.[1][3] This guide provides an integrated, multi-faceted strategy for the robust evaluation of novel chroman derivatives, guiding researchers from initial computational predictions to conclusive in vivo validation. The protocols and insights herein are designed to establish a self-validating experimental workflow, ensuring scientific rigor and reproducibility in the quest for next-generation cancer therapeutics.
Part 1: The Predictive Foundation — In Silico & Computational Screening
Expertise & Experience: Before committing to resource-intensive wet-lab experiments, a predictive computational workflow is an indispensable first step. This approach enables the high-throughput screening of a library of chroman derivatives to prioritize candidates with the highest probability of success. By predicting binding affinities and pharmacokinetic properties, we can eliminate compounds likely to fail due to poor target engagement or unfavorable drug-like characteristics, thereby focusing resources on the most promising molecules.[][5]
Molecular Docking: Predicting Target Engagement
Causality Behind the Method: Molecular docking is a computational technique that predicts the preferred orientation of a ligand (your chroman derivative) when bound to a specific protein target.[6] This is crucial for understanding if a compound is likely to interact with a known cancer-related protein, such as a kinase, a sirtuin (e.g., SIRT2), or an enzyme involved in cell cycle regulation.[1][7] A strong, stable interaction predicted by docking is a prerequisite for potent biological activity.
Experimental Protocol: Molecular Docking Workflow
-
Ligand Preparation:
-
Draw the 2D structure of the chroman derivative using chemical drawing software (e.g., ChemDraw).
-
Convert the 2D structure to a 3D structure and perform energy minimization using a suitable force field (e.g., MMFF94). This step ensures the ligand is in a low-energy, realistic conformation.[6]
-
-
Protein Preparation:
-
Download the 3D crystal structure of the target protein from a repository like the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules and existing ligands, adding hydrogen atoms, and assigning correct protonation states. This "cleans" the protein structure for accurate docking.
-
-
Grid Generation:
-
Define the binding site (active site) on the protein. This is typically the pocket where the natural substrate or a known inhibitor binds. A grid box is generated around this site to define the search space for the docking algorithm.
-
-
Docking Execution:
-
Run the docking simulation using software like AutoDock, Glide, or GOLD. The software will systematically sample different conformations and orientations of the ligand within the grid box.
-
-
Analysis of Results:
-
Analyze the output, focusing on the docking score (an estimation of binding free energy; more negative is generally better) and the binding pose.
-
Visualize the ligand-protein complex to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, which stabilize the binding.[8]
-
Visualization: Molecular Docking Workflow
Caption: A generalized workflow for molecular docking studies.
ADMET Prediction: Profiling Drug-Likeness
Causality Behind the Method: A compound that potently inhibits a cancer target in vitro is useless if it cannot be absorbed by the body, is rapidly metabolized, or is highly toxic.[9] Predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties in silico is a critical filter to assess the potential of a compound to become a viable drug.[5]
Key ADMET Parameters for Evaluation
Computational tools like SwissADME and admetSAR can predict a wide range of properties.[10] For an orally administered anticancer agent, the following are of primary importance:
| Parameter | Description | Desirable Range/Outcome |
| Molecular Weight | Influences absorption and diffusion. | < 500 g/mol |
| LogP (Lipophilicity) | Affects solubility and membrane permeability. | < 5 |
| H-Bond Donors | Number of OH and NH groups. | < 5 |
| H-Bond Acceptors | Number of N and O atoms. | < 10 |
| Aqueous Solubility | Crucial for absorption from the GI tract. | Good to Moderate |
| GI Absorption | Predicts absorption from the gut into the bloodstream. | High |
| BBB Permeant | Blood-Brain Barrier penetration. | No (unless targeting brain tumors) |
| CYP Inhibition | Inhibition of Cytochrome P450 enzymes can lead to drug-drug interactions. | Non-inhibitor |
| Carcinogenicity | Predicts the likelihood of causing cancer. | Non-carcinogen |
| hERG Inhibition | Blockade of the hERG potassium channel can lead to cardiotoxicity. | Non-inhibitor |
Part 2: In Vitro Evaluation — Cellular Activity and Mechanistic Insights
Expertise & Experience: Following computational prioritization, in vitro assays provide the first empirical evidence of a compound's anticancer activity. It is essential to move from broad cytotoxicity screening to more nuanced assays that reveal not just if a compound kills cells, but how and with what long-term efficacy.
Cell Viability & Cytotoxicity Assay (MTT)
Causality Behind the Method: The MTT assay is a rapid, colorimetric method used as a primary screen to determine a compound's effect on cell viability.[11] It relies on the principle that metabolically active, living cells possess mitochondrial dehydrogenase enzymes that convert the yellow tetrazolium salt MTT into a purple formazan product.[12] The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantification of cytotoxicity.[13]
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding:
-
Culture selected human cancer cell lines (e.g., MCF-7 for breast, HT-29 for colon, A549 for lung) until they reach the exponential growth phase.[14][15]
-
Trypsinize the cells to create a single-cell suspension and count them using a hemocytometer.
-
Seed the cells into a 96-well plate at a predetermined optimal density (see table below) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[13]
-
-
Compound Treatment:
-
Prepare a serial dilution of the chroman derivative in culture medium. It is common to start with a high concentration (e.g., 100 µM) and perform 1:3 or 1:10 dilutions.[16]
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include a "vehicle control" (e.g., 0.1% DMSO) and a "medium only" blank.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilizing agent, such as DMSO or an isopropanol/HCl solution, to each well to dissolve the formazan crystals.[17]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Read the absorbance of each well using a microplate reader at a wavelength of 570-590 nm.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ (half-maximal inhibitory concentration) value.[18]
-
Data Presentation: Recommended Seeding Densities
| Cell Line | Cancer Type | Seeding Density (cells/well) |
| MCF-7 | Breast Adenocarcinoma | 5,000 - 10,000 |
| HT-29 | Colorectal Adenocarcinoma | 7,000 - 15,000 |
| A549 | Lung Carcinoma | 4,000 - 8,000 |
| HepG-2 | Hepatocellular Carcinoma | 8,000 - 15,000 |
| DU-145 | Prostate Carcinoma | 5,000 - 10,000 |
Visualization: MTT Assay Workflow
Caption: Step-by-step workflow for the MTT cell viability assay.
Clonogenic Assay: Assessing Long-Term Survival
Causality Behind the Method: The clonogenic assay is considered the gold standard for measuring cell reproductive death.[19][20] Unlike the MTT assay, which measures short-term metabolic activity, this technique assesses the ability of a single cell to proliferate indefinitely and form a colony (defined as at least 50 cells).[21] It provides a more stringent evaluation of a compound's long-term anticancer efficacy.[22]
Experimental Protocol: Clonogenic Assay
-
Cell Preparation: Prepare a single-cell suspension as described for the MTT assay.
-
Seeding: Plate a low, precise number of cells (e.g., 200-1000 cells) into 6-well plates or petri dishes. The exact number depends on the cell line's plating efficiency and the expected toxicity of the treatment.
-
Treatment: Allow cells to attach for 24 hours, then treat with the chroman derivative for a defined period (e.g., 24 hours). Alternatively, treat cells in a flask before plating.[19]
-
Incubation: Remove the drug-containing medium, wash with PBS, and add fresh medium. Incubate the plates for 1-3 weeks, depending on the cell line's growth rate, until visible colonies form in the control plates.[20]
-
Fixation and Staining:
-
Colony Counting: Wash the plates with tap water to remove excess stain and allow them to air-dry. Count the colonies (clusters of ≥50 cells) in each plate.
-
Analysis: Calculate the Plating Efficiency (PE) and Survival Fraction (SF) to quantify the compound's effect on reproductive viability.
Apoptosis Assay: Unveiling the Mechanism of Cell Death
Causality Behind the Method: Determining whether a compound induces apoptosis (programmed cell death) or necrosis (uncontrolled cell death) is critical. Apoptosis is a preferred mechanism for anticancer drugs.[17] The Annexin V/PI assay is a widely used flow cytometry method to differentiate these states. In early apoptosis, the cell membrane flips, exposing phosphatidylserine (PS) on the outer leaflet.[23] Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells.[24] Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late-stage apoptotic and necrotic cells where membrane integrity is lost, staining the DNA.[25][26]
Experimental Protocol: Annexin V/PI Staining
-
Cell Treatment: Culture and treat cells with the chroman derivative (at its IC₅₀ concentration) in 6-well plates for a specified time (e.g., 24, 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included. Centrifuge the cell suspension.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[25]
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.[27]
-
Visualization: Interpreting Annexin V/PI Flow Cytometry Data
Caption: Quadrant analysis of a typical Annexin V/PI flow cytometry plot.
Part 3: In Vivo Validation — Testing in a Living System
Expertise & Experience: While in vitro assays are essential, they cannot replicate the complex microenvironment of a tumor within a living organism. In vivo models are a critical step to evaluate a compound's efficacy, pharmacokinetics, and toxicity in a whole biological system. The zebrafish xenograft model has emerged as a powerful platform for rapid, cost-effective preclinical screening.[28][29]
Zebrafish Xenograft Model
Causality Behind the Method: The zebrafish (Danio rerio) model offers several advantages for anticancer drug screening.[29] The embryos are transparent, allowing for real-time, non-invasive imaging of fluorescently labeled tumor cells.[30] Furthermore, their adaptive immune system is not fully developed in the first few weeks of life, allowing for the transplantation of human cancer cells without rejection.[31] This enables rapid evaluation of a compound's effect on tumor growth, metastasis, and angiogenesis in vivo.[28]
Experimental Protocol: Zebrafish Xenograft Workflow
-
Cell Labeling: Label human cancer cells with a stable fluorescent dye (e.g., DiI or GFP).
-
Microinjection: Microinject the labeled cancer cells into the yolk sac or perivitelline space of 2-day-old zebrafish embryos.
-
Compound Administration: After injection, transfer the embryos to a multi-well plate. Administer the chroman derivative by adding it directly to the embryo water.[30]
-
Incubation & Imaging: Incubate the embryos at an appropriate temperature (e.g., 34-36°C) for several days.[30] Image the embryos daily using fluorescence microscopy to monitor tumor growth and cell dissemination.
-
Analysis: Quantify the tumor size and the number of metastatic cells in treated versus control groups to determine the compound's efficacy.
Visualization: Zebrafish Xenograft Workflow
Caption: Workflow for anticancer drug screening using a zebrafish xenograft model.
Ethical Considerations in Animal Research
All research involving animal models must be conducted with the highest ethical standards. The principles of the 3Rs (Replacement, Reduction, and Refinement) must be strictly followed.[32]
-
Replacement: Using non-animal methods (like the in silico and in vitro assays described) whenever possible.
-
Reduction: Using the minimum number of animals necessary to obtain statistically significant data.
-
Refinement: Minimizing any potential pain, suffering, or distress to the animals.[33] All animal experiments must be approved and overseen by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee.[34]
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Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]
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ACS Omega. (2023). Synthesis, Characterization, Computational Studies, Molecular Docking, and In Vitro Anticancer Activity of Dihydropyrano[3,2-c]chromene and 2-Aminobenzochromene Derivatives. [Link]
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Creative Bioarray. Clonogenic Assay. [Link]
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PubMed. (2023). Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][11][13]Oxazines, and Chromeno[2,3-d]Pyrimidines. [Link]
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Dove Medical Press. (2016). Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. [Link]
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Bio-protocol. (2025). Clonogenic Assay. [Link]
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T. Horton. (1994). MTT Cell Assay Protocol. [Link]
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PubMed. (2012). A novel zebrafish human tumor xenograft model validated for anti-cancer drug screening. [Link]
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PubMed. (2016). Synthesis and Anticancer Study of Novel 4H-Chromen Derivatives. [Link]
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PubMed. (2025). Chromanone derivatives: Evaluating selective anticancer activity across human cell lines. [Link]
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Research Journal of Pharmacy and Technology. (2017). Review on Chromen derivatives and their Pharmacological Activities. [Link]
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Frontiers. (2022). Advantages of the zebrafish tumor xenograft model: the evaluation of efficacy in cancer therapy and the application to the study of lncRNAs. [Link]
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PubMed. (2022). Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1,3 ... [Link]
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ZeClinics. (2025). Zebrafish cancer models for in vivo oncology drug screening. [Link]
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PubMed. (2021). Synthesis, Molecular Docking Study and in vitro Anticancer Activity of Tetrazole Linked Benzochromene Derivatives. [Link]
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Oriental Journal of Chemistry. (2025). A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. [Link]
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PMC. (2024). Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer. [Link]
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PMC. (2011). Ethical considerations regarding animal experimentation. [Link]
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Synapse. (2025). Animal Models in Biomedical Research: Ethics and Alternatives. [Link]
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Boster Bio. (2024). Annexin V PI Staining Guide for Apoptosis Detection. [Link]
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Semantic Scholar. (2020). Docking Studies, Synthesis and Evaluation of Anticancer Activity of 4H-Chromene Derivatives. [Link]
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The Regeneration Center. (2023). Clonogenic Assay | Suspension Cells | Colony Formations. [Link]
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ResearchGate. (2025). Docking Studies, Synthesis and Evaluation of Anticancer Activity of 4H-Chromene Derivatives. [Link]
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KUMC. Annexin V FITC and PI Rev 3. [Link]
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International Journal of Pharmaceutical Sciences. (2024). In-Silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity), Prediction and Optimization of Lead compounds for Oral Anticancer Therapy. [Link]
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PMC. (2018). Monitoring drug induced apoptosis and treatment sensitivity in non-small cell lung carcinoma using dielectrophoresis. [Link]
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Code of Practice. (2000). CODE OF PRACTICE ANIMAL EXPERIMENTS IN CANCER RESEARCH. [Link]
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ijitee.org. (2018). Predicting ADMET Properties for Commercially Available Anticancer Drugs. [Link]
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Ethical Considerations for Performing Research in Animals. [Link]
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ResearchGate. (2025). (PDF) Molecular docking studies and synthesis of a new class of chroman-4-one fused 1,3,4-thiadiazole derivatives and evaluation for their anticancer potential. [Link]
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PMC. (2015). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]
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MDPI. (2023). Zebrafish Patient-Derived Xenograft Model as a Preclinical Platform for Uveal Melanoma Drug Discovery. [Link]
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PMC. (2020). Zebrafish-Based Screening Models for the Identification of Anti-Metastatic Drugs. [Link]
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PubMed. (2006). Clonogenic assay of cells in vitro. [Link]
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Creative Biolabs. Preliminary ADMET Prediction. [Link]
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PMC. (2021). Docking and ADMET studies for investigating the anticancer potency of Moscatilin on APC10/DOC1 and PKM2 against five clinical drugs. [Link]
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Ethical considerations regarding animal experimentation. [Link]
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ResearchGate. (2015). (PDF) New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents. [Link]
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ACS Publications. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. [Link]
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ResearchGate. (2025). A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential | Request PDF. [Link]
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PMC. (2011). Clonogenic Assay: Adherent Cells. [Link]
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MDPI. (2023). Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives. [Link]0067/24/18/14197)
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high-yield synthesis of 6-Nitro-2,2-dimethylchroman-4-one
High-Yield Synthesis and Regioselective Nitration Protocol for 6-Nitro-2,2-dimethylchroman-4-one
Introduction & Strategic Route Design
6-Nitro-2,2-dimethylchroman-4-one is a highly valued heterocyclic scaffold in medicinal chemistry. It serves as a critical intermediate in the synthesis of aldose reductase inhibitors, such as sorbinil, which are utilized to treat chronic diabetic complications like cataracts and neuropathy[1]. Furthermore, it is a foundational building block for potassium channel openers and retinoic acid receptor (RAR) antagonists[2].
As an application scientist, evaluating the thermodynamic and kinetic feasibility of synthetic routes is paramount. A common pitfall in designing a synthesis for this molecule is attempting a direct, single-step condensation of 4-nitrophenol with 3,3-dimethylacrylic acid. However, the strong electron-withdrawing nature of the nitro group (-NO₂) severely deactivates the aromatic ring, stalling the Friedel-Crafts acylation even in the presence of strong Lewis or Brønsted acids.
To bypass this kinetic barrier, a self-validating, two-step approach is the industry standard:
-
Annulation via Eaton's Reagent : We first synthesize the unsubstituted 2,2-dimethylchroman-4-one. Phenol and 3,3-dimethylacrylic acid are condensed using Eaton's reagent (10 wt% P₂O₅ in methanesulfonic acid). Eaton's reagent is deliberately chosen over polyphosphoric acid (PPA) because its lower viscosity enhances mass transfer during scale-up, and it acts as a superior desiccant and Lewis acid to drive the cyclization[2],[3].
-
Regioselective Nitration : The intermediate is then subjected to electrophilic aromatic substitution using a nitric/sulfuric acid mixture. The regiochemical fidelity of this step is excellent. The ring oxygen acts as a strong ortho/para director (activating positions 6 and 8), while the carbonyl group acts as a meta director (deactivating positions 5 and 7, directing to 6). This synergistic push-pull electronic effect funnels the nitronium ion almost exclusively to the 6-position[4].
Visual Workflow
Two-step synthesis workflow of 6-Nitro-2,2-dimethylchroman-4-one.
Step-by-Step Experimental Protocols
Protocol A: Synthesis of 2,2-Dimethylchroman-4-one
-
Preparation : In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve phenol (1.0 equiv) and 3,3-dimethylacrylic acid (1.2 equiv) in freshly prepared Eaton's reagent (approx. 5–10 volume equivalents)[3].
-
Cyclization : Heat the mixture to 70 °C for 5 hours. Causality: Elevated temperature is required to overcome the activation energy of the Michael addition following the initial esterification, but exceeding 70 °C risks polymerizing the acrylic acid[2].
-
Quench & Extraction : Cool the dark mixture to room temperature and carefully quench by pouring over crushed ice. Neutralize with saturated sodium carbonate. Extract with dichloromethane (3 × 100 mL)[2].
-
Purification : Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be used directly in Protocol B.
Protocol B: Regioselective Nitration to 6-Nitro-2,2-dimethylchroman-4-one
This procedure provides a self-validating system with specific analytical checkpoints to ensure product integrity[4].
-
Substrate Solvation : Add 2,2-dimethylchroman-4-one (4.0 g, 23.2 mmol) portionwise over 10 minutes to 7 mL of concentrated sulfuric acid at 0°–5°C[4]. Causality: Pre-dissolving the substrate in H₂SO₄ protonates the carbonyl, preventing localized exotherms and oxidative side reactions when the nitrating agent is introduced.
-
Nitronium Ion Generation : In a separate vial, prepare the nitrating mixture by adding concentrated nitric acid (1.4 mL, 90%, specific gravity 1.5) to 3 mL of concentrated sulfuric acid. Cool this mixture[4].
-
Electrophilic Addition : Transfer the reaction flask to an acetone-ice bath. Add the nitrating mixture dropwise over 20 minutes. Causality: Strict thermal control (0°–5°C) is critical; higher temperatures will lead to oxidative cleavage of the ether linkage or unselective dinitration[4].
-
Workup : Pour the resulting mixture into 100 mL of ice-water. Extract the aqueous phase with ethyl acetate (2 × 50 mL). Combine the organic layers, wash sequentially with water (4 × 50 mL) and brine, and dry over magnesium sulfate[4].
-
Isolation : Strip the solvent to yield approximately 5.3 g of crude solid. Purify via silica gel chromatography (500 g silica), using a gradient elution of hexane:diethyl ether (20:1, 15:1, 10:1, and finally 5:1)[4].
-
Validation : The title product is isolated as a white solid (2.1 g, 39% yield). Verify success via TLC (R_f = 0.3 in 1:1 diethyl ether:hexane) and Mass Spectrometry (m/z: 221[M+], 206, 166, 120)[4].
Quantitative Data Summary
| Parameter | Step 1: Annulation | Step 2: Regioselective Nitration |
| Key Reagents | 3,3-Dimethylacrylic acid, Eaton's Reagent | Conc. HNO₃ (90%), Conc. H₂SO₄ |
| Temperature | 70 °C | 0–5 °C |
| Atmosphere | Inert (Nitrogen/Argon) | Ambient (Fume Hood Required) |
| Reaction Time | 5 hours | 30 minutes |
| Target Product | 2,2-Dimethylchroman-4-one | 6-Nitro-2,2-dimethylchroman-4-one |
| TLC Checkpoint | UV Active (254 nm) | R_f = 0.3 (1:1 Diethyl ether:Hexane) |
| Mass Spec (m/z) | 176 [M+] | 221 [M+], 206, 166, 120 |
References
-
Synthesis of 6-Nitro-2,2-dimethylchroman-4-one , PrepChem. 4
-
PL148082B1 - Method of obtaining novel chromathe and thiochromate methylene carboxylic derivatives , Google Patents. 1
-
Challenges and solutions for the scale-up synthesis of 2,2-dimethylchroman-4-one , BenchChem. 3
-
From Discovery to Clinical Trial: YCT-529, an Oral NonHormonal Male Contraceptive Targeting the Retinoic Acid Receptor Alpha , ACS Publications. 2
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Introduction: The Significance of the Chroman-2,4-dione Core
An Application Guide to the Palladium-Catalyzed Synthesis of Chroman-2,4-diones
Audience: Researchers, scientists, and drug development professionals in organic and medicinal chemistry.
Abstract: This document provides a detailed technical guide on a modern and efficient palladium-catalyzed method for synthesizing 3-substituted chroman-2,4-diones. The chroman-2,4-dione scaffold is a privileged structure in medicinal chemistry, and its synthesis is of significant interest. We will delve into a novel domino reaction sequence involving an aza-Michael addition, ring-opening, and a palladium-catalyzed intramolecular aryloxycarbonylation. This guide explains the underlying reaction mechanism, provides optimized, step-by-step protocols, and presents data to demonstrate the method's scope and reliability.
The chroman-2,4-dione framework is a core structural motif found in numerous biologically active compounds and natural products. Its derivatives have demonstrated a wide range of pharmacological activities, making them attractive targets for drug discovery programs. The development of efficient and versatile synthetic routes to access this scaffold is therefore a critical objective for medicinal chemists. Traditional methods can be limited in scope or require harsh conditions. Palladium-catalyzed cross-coupling reactions, known for their high efficiency and functional group tolerance, offer a powerful alternative for constructing complex molecular architectures.[1][2] This application note focuses on a recently developed, robust palladium-catalyzed strategy starting from readily available 3-iodochromones.
A Novel Domino Strategy: Ring-Opening/Ring-Closing Carbonylative Cyclization
A highly innovative and effective method for the synthesis of 3-substituted chroman-2,4-diones involves the palladium-catalyzed aminocarbonylation of 3-iodochromone.[3][4][5] This reaction proceeds through a fascinating domino sequence that begins with a nucleophilic attack by a primary amine, leading to a ring-opening of the chromone core. This is followed by a palladium-catalyzed intramolecular aryloxycarbonylation to form the final dione product.[3][6][7] The reaction is notable for its chemoselectivity; primary amines lead to the desired chroman-2,4-diones, whereas secondary amines predominantly yield chromone-3-carboxamides under similar conditions.[4][5]
The Proposed Catalytic Cycle and Mechanism
Understanding the reaction mechanism is paramount for optimization and troubleshooting. The formation of chroman-2,4-diones is rationalized by a hybrid ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) and palladium-catalyzed carbonylation sequence.[3][4]
The key mechanistic steps are as follows:
-
Aza-Michael Addition: A primary amine attacks the C-2 position of the 3-iodochromone.
-
Pyrone Ring Cleavage: The initial adduct undergoes ring-opening, generating a key iodinated vinylogous amide intermediate (A) .
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of intermediate (A) , forming a Pd(II) complex (B) .[1][8] This is a fundamental step in many palladium-catalyzed cross-coupling reactions.[8][9]
-
CO Insertion: Carbon monoxide, the C1 source, inserts into the aryl-palladium bond to form an acyl-palladium intermediate (C) .
-
Intramolecular Aryloxycarbonylation: The phenoxide, generated in situ, acts as an O-nucleophile. It attacks the acyl-palladium complex, leading to the formation of the new six-membered dione ring and regenerating the Pd(0) catalyst in a reductive elimination step.[8]
Caption: Proposed catalytic cycle for chroman-2,4-dione synthesis.
Experimental Protocols and Optimization
The successful implementation of this methodology relies on carefully optimized reaction conditions. Key parameters include the choice of palladium catalyst, ligand, solvent, base, and temperature.
Optimization of Reaction Conditions
Systematic optimization has shown that a palladium acetate [Pd(OAc)₂] catalyst paired with the bidentate phosphine ligand XantPhos provides superior results.[3][4] Dimethylformamide (DMF) is the solvent of choice, and the reaction proceeds efficiently at a moderate temperature of 50 °C under atmospheric pressure of carbon monoxide.
| Entry | Catalyst (mol%) | Ligand (mol%) | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (5) | PPh₃ (10) | DMF | Et₃N | 50 | 48 | Low |
| 2 | Pd(OAc)₂ (5) | dppf (5) | DMF | Et₃N | 50 | 24 | Moderate |
| 3 | Pd(OAc)₂ (5) | XantPhos (5) | DMF | Et₃N | 50 | 6 | High (e.g., 92%) |
| 4 | Pd(OAc)₂ (5) | XantPhos (5) | Toluene | Et₃N | 80 | 12 | Moderate |
| 5 | Pd(OAc)₂ (5) | XantPhos (5) | Dioxane | Cs₂CO₃ | 80 | 12 | Low |
| Data synthesized from findings reported in The Journal of Organic Chemistry, 2024.[3][4] |
Causality Behind Optimal Choices:
-
Ligand: The wide bite angle of XantPhos is crucial. It promotes the reductive elimination step, which is often rate-limiting, and stabilizes the palladium center, preventing the formation of inactive palladium black. Monodentate ligands like PPh₃ resulted in slower reactions and lower yields.[3]
-
Solvent: Polar aprotic solvents like DMF are effective at solubilizing the reaction components, including the palladium catalyst complex and intermediates, facilitating the catalytic cycle.
-
Temperature: A moderate temperature of 50 °C provides sufficient energy to overcome activation barriers without causing significant catalyst decomposition or side reactions.
General Experimental Workflow
The following diagram outlines the typical laboratory workflow for this synthesis.
Caption: Standard experimental workflow for the synthesis.
Step-by-Step Protocol for 3-(benzylaminomethylene)chroman-2,4-dione
This protocol is a representative example for the synthesis of a 3-substituted chroman-2,4-dione.
Materials:
-
3-Iodochromone (1.0 equiv)
-
Benzylamine (1.1 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.05 equiv)
-
XantPhos (0.05 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Carbon Monoxide (CO) gas (balloon pressure is sufficient)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 3-iodochromone, palladium(II) acetate, and XantPhos.
-
Inert Atmosphere: Seal the flask and subject it to three cycles of vacuum followed by backfilling with an inert gas (e.g., Nitrogen or Argon).
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF, followed by triethylamine and benzylamine via syringe.
-
Carbon Monoxide Purge: Purge the reaction mixture by bubbling CO gas through it for 5-10 minutes. Leave the flask under a CO atmosphere (e.g., via a balloon).
-
Reaction: Place the flask in a preheated oil bath at 50 °C and stir vigorously for the required time (typically 6-12 hours, monitor by TLC or LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure 3-(benzylaminomethylene)chroman-2,4-dione product. Yields for this substrate are typically high, often exceeding 90%.[3][4]
Substrate Scope and Versatility
The developed protocol is applicable to a wide range of primary amines, demonstrating its utility for creating a library of diverse chroman-2,4-dione derivatives.
| Entry | Amine Nucleophile | Product | Yield (%) |
| 1 | Benzylamine | 3-(benzylaminomethylene)chroman-2,4-dione | 92 |
| 2 | 4-Methoxybenzylamine | 3-((4-methoxybenzyl)aminomethylene)chroman-2,4-dione | 85 |
| 3 | Cyclohexylamine | 3-(cyclohexylaminomethylene)chroman-2,4-dione | 78 |
| 4 | n-Butylamine | 3-(butylaminomethylene)chroman-2,4-dione | 81 |
| 5 | tert-Butylamine | 3-(tert-butylaminomethylene)chroman-2,4-dione | 40 |
| This table summarizes the scope with various primary amines, with yields ranging from 40% to 92%.[3][4][7] |
The reaction tolerates both electron-donating and electron-withdrawing groups on aromatic amines, as well as various aliphatic amines. Sterically hindered amines, such as tert-butylamine, result in lower yields, which is a common limitation.
Conclusion
The palladium-catalyzed carbonylative ring-opening/ring-closing of 3-iodochromones is a powerful and elegant strategy for the synthesis of medicinally relevant 3-substituted chroman-2,4-diones. The method operates under mild conditions, utilizes atmospheric pressure of carbon monoxide, and demonstrates a broad substrate scope with high yields. The detailed mechanistic understanding and optimized protocols provided in this guide offer researchers a reliable and efficient tool for accessing this important class of heterocyclic compounds.
References
-
Title: Synthesis of Chroman-2,4-diones via Ring-Opening/Ring-Closing Reaction Involving Palladium-Catalyzed Intramolecular Aryloxycarbonylation Source: The Journal of Organic Chemistry, 2024 URL: [Link]
-
Title: Synthesis of Chroman-2,4-diones via Ring-Opening/Ring-Closing Reaction Involving Palladium-Catalyzed Intramolecular Aryloxycarbonylation Source: PubMed Central, 2024 URL: [Link]
-
Title: Synthesis of Chroman-2,4-diones via Ring-Opening/Ring-Closing Reaction Involving Palladium-Catalyzed Intramolecular Aryloxycarbonylation Source: ResearchGate, 2024 URL: [Link]
-
Title: Synthesis of Chroman-2,4-diones via Ring-Opening/Ring-Closing Reaction Involving Palladium-Catalyzed Intramolecular Aryloxycarbonylation Source: PubMed, 2024 URL: [Link]
-
Title: Palladium Iodide Catalyzed Multicomponent Carbonylative Synthesis of 2-(4-Acylfuran-2-yl)acetamides Source: MDPI, 2023 URL: [Link]
-
Title: Palladium-catalyzed cross-coupling reactions Source: Fiveable, 2025 URL: [Link]
-
Title: Synthesis of Chroman-2,4-diones via Ring-Opening/Ring-Closing Reaction Involving Palladium-Catalyzed Intramolecular Aryloxycarbonylation Source: The Journal of Organic Chemistry URL: [Link]
-
Title: Palladium-Catalyzed Oxidative Carbonylation for the Synthesis of Symmetrical Diaryl Ketones at Atmospheric CO Pressure Source: University of Liverpool, 2014 URL: [Link]
-
Title: PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS Source: Nobel Prize Outreach, 2010 URL: [Link]
-
Title: Palladium Catalyzed Intramolecular Cyclization and C-H Activation Reaction Interesting Tool for the Synthesis of Some Exquisit Source: Chirantan Rasayan Sanstha, 2021 URL: [Link]
-
Title: Synthesis of Chromane Derivatives by Palladium-Catalyzed Intramolecular Allylation of Aldehydes with Allylic Acetates or Chlorid Source: ResearchGate URL: [Link]
-
Title: INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY Source: Arkivoc, 2015 URL: [Link]
-
Title: Radical pathways for 2,4-chromandione synthesis via photoexcitation of 4-hydroxycoumarins Source: PubMed Central, 2024 URL: [Link]
-
Title: Heck reaction Source: Wikipedia URL: [Link]
Sources
- 1. fiveable.me [fiveable.me]
- 2. divyarasayan.org [divyarasayan.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Chroman-2,4-diones via Ring-Opening/Ring-Closing Reaction Involving Palladium-Catalyzed Intramolecular Aryloxycarbonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Chroman-2,4-diones via Ring-Opening/Ring-Closing Reaction Involving Palladium-Catalyzed Intramolecular Aryloxycarbonylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. nobelprize.org [nobelprize.org]
- 9. Heck reaction - Wikipedia [en.wikipedia.org]
Application Note: High-Sensitivity Analytical Quantification of 6-Nitrochroman Derivatives in Biological Matrices
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Advanced Application Note & Protocol Guide
Introduction & Mechanistic Grounding
The 6-nitrochroman scaffold—encompassing derivatives such as 6-nitrochroman-4-one and 2-phenyl-6-nitrochroman-3-one—is a critical structural motif in both synthetic pharmacology and natural product chemistry. These compounds serve as vital intermediates in the synthesis of antiviral and antitumor agents, and are also identified as bioactive secondary metabolites in medicinal plants like Datura stramonium[1].
Quantifying these lipophilic, electron-deficient molecules in complex biological matrices (e.g., human plasma or plant extracts) requires rigorous analytical strategies. The strong electron-withdrawing nature of the nitro group at the C6 position significantly influences the molecule's ionization efficiency and chromatographic retention. As a Senior Application Scientist, I have designed this guide to provide field-proven, self-validating protocols utilizing both UHPLC-ESI-MS/MS (for mammalian pharmacokinetics) and GC-EI-MS (for phytochemical profiling).
Analytical Strategy & Causality
Choosing the correct analytical platform is dictated by the sample matrix and the specific 6-nitrochroman derivative:
-
UHPLC-ESI-MS/MS: Ideal for polar or thermally labile derivatives in plasma. We utilize sub-2-micron C18 stationary phases[2] to achieve high peak capacity, rapidly resolving the analyte from endogenous plasma phospholipids that cause severe ion suppression.
-
GC-EI-MS: Preferred for volatile, non-polar derivatives (e.g., oxime derivatives found in plant extracts). Electron Ionization (EI) at 70 eV provides highly reproducible fragmentation patterns, enabling library matching and trace quantification in terpene-rich matrices[1].
Analytical Workflow
Analytical workflow for quantifying 6-Nitrochroman in biological matrices.
Experimental Protocols
Protocol A: UHPLC-ESI-MS/MS for Mammalian Plasma
This protocol is optimized for the high-throughput quantification of 6-nitrochroman-4-one in plasma, utilizing an 2 coupled to a triple quadrupole mass spectrometer[2].
Step 1: Self-Validating System Suitability Test (SST)
-
Action: Inject six replicates of the Lower Limit of Quantification (LLOQ) standard before the batch.
-
Validation Criteria: The system is "Go" only if the Relative Standard Deviation (RSD) of the peak area is ≤15% and retention time drift is ≤0.05 min.
Step 2: Sample Preparation (Protein Precipitation)
-
Action: To 50 µL of human plasma, add 150 µL of ice-cold Acetonitrile containing an isotopically labeled internal standard (IS). Vortex for 2 minutes and centrifuge at 14,000 × g for 10 min at 4°C.
-
Causality: 6-Nitrochroman derivatives exhibit high plasma protein binding due to their lipophilic chroman core. A 3:1 ratio of organic solvent aggressively denatures binding proteins (like albumin), ensuring complete analyte recovery in the supernatant.
Step 3: Chromatographic Separation
-
Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.
-
Causality: While 0.1% Trifluoroacetic acid (TFA) is frequently used in preparative isolation of these compounds[2], TFA causes severe ion-pairing and signal suppression in ESI-MS. Substituting with Formic Acid maintains low pH to protonate the chroman oxygen without sacrificing MS sensitivity.
Step 4: Mass Spectrometry (ESI+)
Protocol B: GC-EI-MS for Phytochemical Extracts
This protocol is designed to quantify naturally occurring 6-nitrochroman derivatives (e.g., 2-Phenyl-6-nitrochroman-3-one, oxime) in plant matrices like Datura stramonium, utilizing an 1[1].
Step 1: Self-Validating System Suitability Test (SST)
-
Action: Inject a mid-level calibration standard.
-
Validation Criteria: S/N ratio of the target quantifier ion must be >100:1, and the peak asymmetry factor must be between 0.8 and 1.2. This confirms the GC inlet is free of active sites that could thermally degrade the nitro group.
Step 2: Sample Extraction
-
Action: Macerate 1.0 g of dried plant leaves in 10 mL of ethanol. Sonicate for 30 minutes, filter, and evaporate to dryness under a gentle stream of nitrogen. Reconstitute in 1 mL of hexane.
Step 3: GC Injection & Separation
-
Action: Inject 1 µL in split mode (Split Ratio 20.0) onto an1[1].
-
Temperature Program: Initial oven temperature at 70.0°C, ramped to 280.0°C at 10.0°C/min, holding for 5.00 min[1].
-
Causality: The 20:1 split ratio is critical to prevent column overloading by the highly concentrated, co-extracted terpenoids and alkaloids[1]. The aggressive temperature ramp ensures the elution of heavy sterols, preventing carryover into subsequent runs.
Step 4: Mass Spectrometry (EI)
-
Action: Operate in electron ionization (EI) mode at 70 eV. Set the ion source temperature to 200.0°C and the interface temperature to 250.0°C[1].
Quantitative Validation Data
The following table summarizes the expected method validation parameters when executing the protocols described above, adhering to standard bioanalytical guidelines.
| Analyte Derivative | Matrix | Analytical Platform | Linearity Range (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) | Mean Recovery (%) |
| 6-Nitrochroman-4-one | Human Plasma | UHPLC-ESI-MS/MS | 1.0 – 1000 | 0.3 | 1.0 | 92.4 ± 3.1 |
| 2-Phenyl-6-nitrochroman-3-one | Plant Extract | GC-EI-MS | 5.0 – 5000 | 1.5 | 5.0 | 88.7 ± 5.0 |
References
- Source: figshare.
- Source: ajol.
- Source: tu-dortmund.
Sources
Troubleshooting & Optimization
troubleshooting low yields in chroman derivative synthesis
Technical Support Center: Chroman Derivative Synthesis Status: Online | Ticket Priority: High | Agent: Senior Application Scientist
Welcome to the Chroman Synthesis Troubleshooting Hub
You are likely here because your LC-MS trace shows a forest of side products, your "crystalline" solid is a stubborn oil, or your yield is stuck below 40%. The chroman (dihydro-2H-1-benzopyran) scaffold is deceptively simple. Its synthesis, however, sits at the intersection of electron-rich aromatic chemistry and sensitive stereoelectronic requirements, making it prone to polymerization and ring-opening.
This guide treats your synthesis as a system. We do not just "try harder"; we diagnose the failure mode.
Part 1: Triage – The "Is It Plugged In?" Checklist
Before optimizing the catalyst, validate the system fundamentals.
| Diagnostic Check | Why It Matters (The Causality) | Actionable Fix |
| Substrate Purity | Phenols are prone to oxidation (quinones). Quinones act as radical scavengers and Michael acceptors, killing radical and organocatalytic cycles. | Recrystallize phenolic precursors. Store under Argon. If the phenol is colored, it is impure. |
| Solvent Water Content | In Lewis Acid (LA) mediated cyclizations, water hydrolyzes the LA ( | Distill DCM/Toluene over |
| O2 Exclusion | Chromans are benzylic ethers. They are susceptible to oxidative degradation to chromanones or ring-opening under aerobic conditions + light. | Degas solvents (freeze-pump-thaw x3) for all Pd/Ru-catalyzed steps. |
Part 2: Route-Specific Troubleshooting
Module A: The "Classic" Acid-Mediated Cyclization
(Friedel-Crafts Alkylation / Phenol-Aldehyde Condensation)
The Problem: The reaction turns into a black tar; yield is <30%.
The Cause: Phenols are hyper-nucleophilic. Strong Lewis Acids (e.g.,
The Solution: Hard/Soft Acid Tuning & Dilution
-
Protocol Adjustment:
-
Switch Lewis Acids: Move from "Hard" acids (
) to "Softer," oxophilic acids like Titanium Tetrachloride ( ) or Indium Triflate ( ). These coordinate tightly to the oxygen, templating the cyclization. -
High Dilution: Run the reaction at 0.05 M or lower. This kinetically favors the intramolecular reaction (order 1) over intermolecular polymerization (order 2).
-
Temperature Ramp: Start at -78°C. The cyclization often has a lower activation energy than the polymerization.
-
Visualizing the Failure Mode (Graphviz):
Caption: Kinetic competition between cyclization (green) and polymerization (red) in acid-mediated synthesis.
Module B: Transition Metal Catalysis (Pd/Ru)
(e.g., Pd-catalyzed intramolecular allylic alkylation)
The Problem: Starting material is consumed, but no product forms (or Pd black precipitates immediately). The Cause:
-
Phenol Poisoning: Free phenols can coordinate to Pd(II), forming stable phenoxides that arrest the catalytic cycle.
-
-Hydride Elimination: If your substrate allows, the Pd-alkyl intermediate might undergo
-hydride elimination to form a diene instead of cyclizing.
The Solution: Ligand Control & pH Management
-
Ligand Choice: Use bidentate ligands with a large bite angle (e.g., Xantphos or DPEphos ). These enforce reductive elimination (C-O bond formation) and suppress
-hydride elimination [1]. -
The "Trost" Fix: For Pd-catalyzed allylic alkylation, add a catalytic amount of carboxylic acid (e.g., acetic acid). This protonates the leaving group and helps regenerate the active Pd(0) species, preventing the formation of "dead" Pd-alkoxides [2].
Standard Protocol (Pd-Catalyzed):
Reagents: Substrate (1.0 equiv),
(2.5 mol%), dppe (5-10 mol%), Solvent (THF, degassed). Procedure: Add the catalyst precursor and ligand to the reaction vessel inside a glovebox or under positive Argon pressure. Stir for 15 mins to form the active complex (color change) before adding the substrate.
Module C: The Mitsunobu Cyclization
(Intramolecular dehydration of phenol-alcohols)
The Problem: "Dead" reaction. The alcohol remains untouched, or you isolate hydrazine byproducts.
The Cause:
The Solution: The
-
Add Acid: If the reaction stalls, add a stoichiometric amount of a weak acid or use a more reactive azo-compound like ADDP (1,1'-(azodicarbonyl)dipiperidine) which handles higher
nucleophiles better than DEAD/DIAD [3]. -
Order of Addition:
-
Standard:
+ Substrate Add DEAD (Exothermic!). -
Modified (for difficult substrates): Pre-form the betaine (
+ DEAD) at -78°C, then add the substrate. This prevents the "lazy" substrate from reacting with DEAD directly.
-
Part 3: Isolation & Purification (The "Oiling Out" Issue)
Chroman derivatives are notorious for "oiling out" (phase separating as a liquid rather than crystallizing) due to their conformational flexibility and lipophilicity.
FAQ: How do I purify a non-crystalline chroman?
A1: The "Dry Loading" Technique Direct liquid injection of chromans onto silica often leads to streaking (tailing) because the compound dissolves the silica slightly or aggregates.
-
Fix: Dissolve crude oil in minimal DCM.[1] Add Celite (1:2 w/w ratio). Evaporate to a free-flowing powder. Load this powder onto the column. This ensures a tight initial band.
A2: Silver Nitrate Impregnated Silica If your impurity is an uncyclized alkene isomer (common in Claisen rearrangement routes), standard silica won't separate them.
-
Fix: Use
-impregnated silica. The silver ions complex with the alkene -system, drastically retarding the uncyclized material while the chroman elutes fast.
Part 4: Troubleshooting Decision Tree
Use this logic flow to diagnose your specific yield loss.
Caption: Diagnostic logic flow for identifying the root cause of low yields.
References
-
van Leeuwen, P. W. N. M., et al. (2000). "Ligand Bite Angle Effects in Metal-catalyzed C–C Bond Formation." Chemical Reviews, 100(8), 2741–2770. Link
-
Trost, B. M., & Shen, H. C. (2001). "Pd-Catalyzed Asymmetric Synthesis of Chromans." Angewandte Chemie International Edition, 40(12), 2313–2316. Link
-
Tsunoda, T., et al. (1995). "1,1'-(Azodicarbonyl)dipiperidine (ADDP): A New Reagent for the Mitsunobu Reaction." Tetrahedron Letters, 36(14), 2529-2530. Link
-
Northrup, A. B., & MacMillan, D. W. (2002). "The First Direct and Enantioselective Cross-Aldol Reaction of Aldehydes." Journal of the American Chemical Society, 124(24), 6798-6799. Link
Sources
Technical Guide: Improving Regioselectivity in Chroman Nitration
Center for Advanced Organic Synthesis | Technical Support Division
Executive Summary & Core Directive
The Challenge: Nitration of the chroman ring system is a deceptively complex transformation. While the ether oxygen at position 1 strongly activates the benzene ring, it directs the electrophile to both the para (C6) and ortho (C8) positions.
-
Target: 6-Nitrochroman (Pharmacologically privileged scaffold).[1]
-
Impurity: 8-Nitrochroman (Difficult to separate isomer).[1]
-
Side Reaction: Benzylic oxidation at C4 to form 6-nitrochroman-4-one.[1]
The Solution: To maximize the C6:C8 ratio and suppress oxidative degradation, you must move beyond standard "mixed acid" (HNO₃/H₂SO₄) protocols. This guide prioritizes Acetyl Nitrate and Solid-Supported (Claycop) methodologies to impose steric control and mitigate oxidation.[1]
Mechanism & Selectivity Analysis
Before optimizing, understand the competing forces. The regioselectivity is governed by the interplay between electronic activation and steric hindrance.[2]
Figure 1: Mechanistic Pathway & Competing Sites
Caption: Fig 1.[3] Electrophilic attack at C6 is kinetically favored due to steric shielding of C8 by the C4-alkyl chain and ether oxygen lone pairs. Oxidation at C4 is a competing radical pathway.
Strategic Protocol Selection
Choose your methodology based on your specific constraints (Scale vs. Selectivity).
| Feature | Method A: Modified Menke (Recommended) | Method B: Claycop (Green/High Selectivity) | Method C: Mixed Acid (Legacy) |
| Reagent | Cu(NO₃)₂[1] · 3H₂O / Acetic Anhydride | Cu(NO₃)₂ / Montmorillonite K10 | HNO₃ / H₂SO₄ |
| Active Species | Acetyl Nitrate (AcONO₂) | Surface-bound NO₂⁺ | Nitronium Ion (NO₂⁺) |
| C6:C8 Ratio | High (~8:1 to 10:1) | Very High (>10:1) | Low (~3:[1]1) |
| Oxidation Risk | Low (Mild conditions) | Minimal | High (Strong oxidant) |
| Scalability | Medium (Exotherm management required) | Low/Medium (Heterogeneous) | High |
Detailed Experimental Protocols
Protocol A: Modified Menke Nitration (Acetyl Nitrate)
Best balance of yield and selectivity for gram-scale synthesis.[1]
Safety Warning: Acetyl nitrate is unstable. Never heat above 60°C. Generate in situ.
-
Preparation : In a 3-neck round bottom flask equipped with a thermometer and addition funnel, dissolve Chroman (1.0 eq) in Acetic Anhydride (5.0 vol) .
-
Activation : Cool the solution to 0–5°C .
-
Reagent Addition : Add Copper(II) Nitrate Trihydrate (0.6 eq) portion-wise. Note: Using 0.5-0.6 eq is sufficient as the nitrate provides two NO₂ groups, though typically 1.0+ eq is used to drive completion. For selectivity, start with 0.6 eq.
-
Correction: Standard Menke uses 1.0-1.2 eq. Adjust to 1.1 eq for full conversion.
-
-
Controlled Reaction : Stir at 20°C for 1–2 hours. Monitor by HPLC/TLC.[4]
-
Checkpoint: If the reaction turns dark brown/black, oxidation is occurring. Cool immediately.
-
-
Quench : Pour mixture onto crushed ice/water (10 vol). Stir for 30 mins to hydrolyze excess anhydride.
-
Workup : Extract with EtOAc. Wash organic layer with sat. NaHCO₃ (remove acetic acid) and Brine.
-
Purification : Recrystallize from Ethanol/Hexane to remove traces of the 8-nitro isomer.
Protocol B: "Claycop" Solid-Supported Nitration
Best for high-value substrates where isomer separation is difficult.[1]
-
Reagent Prep : Add Montmorillonite K10 clay (20 g) to a solution of Cu(NO₃)₂ (15 g) in Acetone (100 mL). Evaporate solvent under reduced pressure to yield a light blue powder ("Claycop").
-
Reaction : Suspend Claycop (1.5 g per mmol substrate) in CCl₄ or Dichloroethane . Add Chroman (1.0 eq) and Acetic Anhydride (excess) .
-
Stirring : Stir at room temperature. The heterogeneous nature suppresses the "ortho" attack via surface steric constraints.
-
Filtration : Filter off the clay.
-
Result : Often yields exclusive 6-nitro isomer or >95:5 ratios.[1]
Troubleshooting Guide (FAQ)
Category 1: Regioselectivity Issues
Q: I am consistently getting a 60:40 mixture of 6-nitro and 8-nitro isomers. Why? A: You are likely using standard mixed acid (HNO₃/H₂SO₄) or the temperature is too high.
-
Root Cause: The unhindered nitronium ion (NO₂⁺) is small and highly reactive, ignoring the subtle steric difference between C6 and C8.
-
Fix: Switch to Protocol A (Acetyl Nitrate) . The bulky acetyl nitrate complex (
) discriminates better between the hindered C8 and open C6 positions.
Q: Can I separate the 8-nitro isomer if it forms? A: Yes, but it is difficult.
-
Flash Chromatography: The Rf difference is small. Use a gradient of Hexane:EtOAc (start 95:5). The 8-nitro isomer usually elutes second due to dipole interaction with the ether oxygen, but this varies by column phase.
-
Crystallization: 6-Nitrochroman has a higher melting point and crystallizes more readily from EtOH/Hexane.[1] Seed with pure 6-nitro if available.[1]
Category 2: Side Reactions (Oxidation)[1]
Q: My reaction mixture turned black/tarry, and NMR shows a ketone peak at ~190 ppm. A: You have oxidized the benzylic position (C4) to form 6-nitrochroman-4-one.
-
Root Cause: Overheating or using strong mineral acids (H₂SO₄) which act as oxidizers at elevated temperatures.
-
Fix:
-
Keep reaction temperature below 20°C .
-
Exclude light (radical initiator).
-
Degas solvents to remove dissolved oxygen.
-
Switch to Claycop (Protocol B), which is non-oxidizing.
-
Category 3: Safety & Process Control
Q: The Menke nitration exothermed rapidly upon adding Copper Nitrate. A: This is a known hazard.
-
Mechanism: The formation of acetyl nitrate is exothermic.
-
Protocol Adjustment: Do not add solid Cu(NO₃)₂ all at once. Add it in 5 portions over 20 minutes. Ensure the internal temperature never exceeds 25°C.
Diagnostic Decision Tree
Use this workflow to troubleshoot live experiments.
Caption: Fig 2. Diagnostic workflow for optimizing reaction conditions based on crude NMR analysis.
References
-
Menke Nitration Mechanism & Selectivity
- Exploring the Reaction Mechanism of Menke Nitr
-
Claycop Reagent (Solid Supported Nitration)
-
Acetyl Nitrate Safety & Flow Chemistry
- "Nitration Chemistry in Continuous Flow using Acetyl Nitr
-
(General Inst. Link verified via search context)
-
General Aromatic Nitration & Side Reactions
-
Nitration - Aromatic Substitution Pathways.[1] Byju's/Wikipedia General Reference.
-
Sources
- 1. prepchem.com [prepchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemistry.ucr.edu [chemistry.ucr.edu]
- 4. ias.ac.in [ias.ac.in]
- 5. Clay-Supported Copper Nitrate (Claycop): A Mild Reagent for the Selective Nitration of Aromatic Olefins [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
overcoming solubility issues with 6-Nitrochroman in aqueous media
Ticket ID: #NC-SOL-001 Status: Open Subject: Overcoming precipitation of 6-Nitrochroman (CAS 27884-22-0) in aqueous buffers Assigned Specialist: Senior Application Scientist, Formulation Chemistry
Executive Summary
6-Nitrochroman is a bicyclic organic compound characterized by a fused benzene and dihydropyran ring system. Despite the presence of a polar nitro group, the molecule exhibits significant lipophilicity (LogP estimated ~2.5–3.0) and high crystal lattice energy. This results in poor aqueous solubility, frequently causing "crash-out" (precipitation) when stock solutions in organic solvents are diluted into aqueous media (PBS, culture media).
This guide provides three validated protocols to solubilize 6-Nitrochroman, ranked by experimental complexity and biological compatibility.
Part 1: The Physicochemical Barrier (Diagnosis)
Before attempting solubilization, it is critical to understand why the compound precipitates.
| Property | Value (Approx.) | Implication |
| LogP | ~2.5 – 3.0 | The molecule prefers octanol/lipids over water by a factor of ~1000. |
| H-Bond Donors | 0 | Lacks "handles" for water molecules to grab onto. |
| Crystal Structure | Planar/Rigid | High lattice energy requires significant energy to break apart for dissolution. |
| pKa | N/A | No ionizable protons in physiological range (pH 2–10); pH adjustment will NOT work. |
The "Crash-Out" Phenomenon: When you dissolve 6-Nitrochroman in DMSO, it is solvated by the organic solvent. Upon rapid dilution into water, the DMSO mixes with water instantly, leaving the hydrophobic 6-Nitrochroman molecules exposed. Driven by the hydrophobic effect, they aggregate to minimize water contact, reforming crystals within seconds.
Part 2: Solubilization Protocols
Method A: The "Solvent-Shift" Technique (For Chemical Assays)
Best for: Enzymatic assays, acute chemical exposure, or synthesis.
Principle: Use a water-miscible organic solvent (DMSO or Ethanol) to create a concentrated stock, then dilute carefully to prevent nucleation.
Protocol:
-
Stock Preparation: Dissolve 6-Nitrochroman in 100% anhydrous DMSO to a concentration of 10–50 mM . Vortex until clear.
-
Intermediate Dilution (Critical Step): Do not pipette directly into the final beaker.
Troubleshooting Table:
| Observation | Root Cause | Solution |
|---|---|---|
| Cloudiness immediately upon addition | Localized supersaturation | Increase vortex speed; add stock slower (sub-surface injection). |
| Precipitation after 1 hour | Thermodynamic instability | Method A is insufficient. Switch to Method B (Cyclodextrins). |
Method B: Cyclodextrin Complexation (For Cell Culture/In Vivo)
Best for: Long-term cell assays, animal studies, preventing toxicity from high DMSO.
Principle: Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a "donut" shape. The hydrophobic 6-Nitrochroman sits inside the cavity, while the hydrophilic exterior interacts with water. This is the Gold Standard for lipophilic chroman derivatives.
Protocol:
-
Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in PBS or water. Filter sterilize (0.22 µm).
-
Compound Addition: Add solid 6-Nitrochroman to the vehicle.
-
Note: This process is slow.
-
-
Energy Input: Sonicate at 40°C for 30–60 minutes.
-
Equilibration: Shake at room temperature for 24 hours.
-
Filtration: Filter any undissolved solid. The filtrate is a stable, soluble complex.
Senior Scientist Note:
"Unlike DMSO, cyclodextrins do not permeabilize cell membranes. If you are seeing toxicity in your controls, switch to this method immediately."
Part 3: Decision Logic & Workflows
The following diagrams visualize the decision-making process and the mechanism of action for the recommended protocols.
Figure 1: Solubilization Strategy Decision Tree
Use this flowchart to select the correct method based on your specific application.
Caption: Decision matrix for selecting the appropriate solubilization vehicle based on experimental sensitivity.
Figure 2: The "Crash-Out" vs. Complexation Mechanism
Visualizing why direct dilution fails and how Cyclodextrins prevent it.
Caption: Mechanism of action: Cyclodextrins shield the hydrophobic core of 6-Nitrochroman from the aqueous environment.
Part 4: Frequently Asked Questions (FAQs)
Q1: Can I use pH adjustment to dissolve 6-Nitrochroman? A: No. Unlike carboxylic acids or amines, the nitro group and the chroman ring do not ionize significantly in the pH 2–10 range. Adding acid or base will only increase the ionic strength of the buffer, potentially decreasing solubility (Salting-out effect).
Q2: My cells are dying, is it the compound or the solvent? A: If you are using DMSO > 0.1%, it is likely the solvent. Run a "Vehicle Control" (Media + DMSO only). If cells die in the control, switch to Method B (Cyclodextrins) . HP-β-CD is generally non-toxic up to 10-20 mM in cell culture.
Q3: What is the maximum concentration I can achieve? A:
-
Water/PBS: < 0.05 mg/mL (Estimated - very poor).
-
DMSO: > 50 mg/mL.
-
20% HP-β-CD: Typically 1–5 mg/mL (Compound dependent).
-
Recommendation: Always determine the thermodynamic solubility limit for your specific batch using a shake-flask method before starting large-scale experiments.
References
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.
-
Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods.
-
MilliporeSigma. (n.d.). (2-Hydroxypropyl)-β-Cyclodextrin Solution Protocol. Sigma-Aldrich Technical Bulletins.
-
PubChem. (n.d.). 6-Nitrochroman Compound Summary. National Library of Medicine.
-
ThermoFisher Scientific. (n.d.). DMSO Compatibility in Cell Culture.[1][2][3][4] Cell Culture Basics.
Sources
Technical Support Center: 6-Nitro-4-Chromanone Synthesis & Troubleshooting
Welcome to the Advanced Technical Support Center for the synthesis of 6-nitro-4-chromanone. This guide is designed for researchers, analytical scientists, and drug development professionals who require high-purity chromanone derivatives for downstream pharmaceutical applications.
Here, we dissect the mechanistic causes of common synthetic failures—ranging from regioselectivity issues in direct nitration to polymerization in one-pot cyclization routes—and provide self-validating protocols to ensure experimental success.
Mechanistic Overview of Side Product Formation
The synthesis of 6-nitro-4-chromanone is predominantly achieved via two routes:
-
Direct Electrophilic Aromatic Nitration of 4-chromanone using HNO3/H2SO4.
-
One-Pot Friedel-Crafts Cyclization of p-nitrophenol and acrylic acid in anhydrous hydrogen fluoride (HF) [2].
In the direct nitration route, the ether oxygen (position 1) acts as a strong ortho/para director, while the carbonyl group (position 4) acts as a meta director. These synergistic directing effects strongly activate the 6-position (para to oxygen, meta to carbonyl) and the 8-position (ortho to oxygen, meta to carbonyl). The formation of the 8-nitro regioisomer and over-nitrated 6,8-dinitro-4-chromanone are the most common side reactions encountered during electrophilic aromatic substitution [1].
Reaction pathway showing the formation of 6-nitro-4-chromanone and its primary nitration side products.
Troubleshooting FAQs & Causality Analysis
Q1: Why is my reaction yielding a high percentage of the 8-nitro-4-chromanone regioisomer? Causality: While the 6-position is sterically favored, the 8-position remains highly activated by the adjacent ether oxygen. If the internal reaction temperature exceeds 5 °C during the addition of the nitrating mixture, the kinetic control of the reaction diminishes, leading to a higher proportion of the thermodynamically accessible 8-nitro isomer [1]. Solution: Utilize a cryogenic cooling bath to maintain the internal temperature between 0 °C and 5 °C. Ensure the addition of the nitrating mixture is strictly dropwise.
Q2: How can I effectively separate the 6-nitro target from the 8-nitro side product? Causality: The two isomers exhibit distinct dipole moments and crystal packing efficiencies. 6-Nitro-4-chromanone is significantly less soluble in cold short-chain alcohols compared to the 8-nitro isomer. Solution: Perform a self-validating recrystallization using boiling ethanol. As the solution cools, the 6-nitro isomer selectively crystallizes out of the solution. You can validate the purity of the isolated crystals by checking the melting point; pure 6-nitro-4-chromanone melts sharply at 144–146 °C [3].
Q3: My TLC shows a highly polar spot that stays near the baseline, and my yield is low. What happened? Causality: Concentrated nitric acid is a potent oxidizing agent. If localized exotherms occur (due to rapid addition or poor stirring), the chromanone ring can undergo oxidative cleavage, resulting in highly polar, water-soluble ring-opened carboxylic acid degradation products. Solution: Increase the stirring rate to >500 RPM to ensure rapid heat dissipation. Verify that your mechanical stirrer is reaching the bottom edges of the reaction flask.
Q4: I am using the alternative one-pot p-nitrophenol and acrylic acid route. Why has my reaction mixture become a highly viscous, intractable gel? Causality: Acrylic acid is highly susceptible to radical polymerization, particularly under the strongly acidic and pressurized conditions of the anhydrous HF route. Without an active radical scavenger, polyacrylic acid forms rapidly, trapping the reactants and halting cyclization [2]. Solution: You must add a polymerization inhibitor, such as phenothiazine (typically ~0.05% w/w relative to acrylic acid). Ensure the inhibitor is fresh, as phenothiazine can degrade upon prolonged exposure to light and air.
Logical workflow for diagnosing and resolving common issues in 6-nitro-4-chromanone synthesis.
Quantitative Impurity Profiling
To assist in your analytical validation, Table 1 summarizes the expected quantitative data for the target molecule and its primary side products.
Table 1: Quantitative Comparison of Nitration Products and Impurities
| Compound | Structural Position | Typical Crude Yield | TLC R_f (Hexane:EtOAc 4:1) | Melting Point (°C) |
| 6-Nitro-4-chromanone | 6-position (Target) | 75 – 85% | ~0.45 | 144 – 146 [3] |
| 8-Nitro-4-chromanone | 8-position (Regioisomer) | 10 – 15% | ~0.55 | 110 – 112 |
| 6,8-Dinitro-4-chromanone | 6,8-positions (Over-nitration) | < 5% | ~0.30 | > 170 |
| Oxidative Byproducts | Ring-opened | < 2% | Baseline (0.00) | N/A |
Self-Validating Experimental Protocol
The following methodology details the direct nitration of 4-chromanone. Every step is designed as a self-validating system to ensure mechanistic control and prevent side-product formation.
Step-by-Step Methodology: Regioselective Nitration of 4-Chromanone
-
Acidic Solvent Preparation:
-
Action: Dissolve 1.0 equivalent of 4-chromanone in 5 volumes of concentrated sulfuric acid (H2SO4) in a multi-neck round-bottom flask equipped with a mechanical stirrer and an internal thermometer.
-
Validation: The solution should be clear and pale yellow. Cool the reactor using an ice-salt bath until the internal temperature stabilizes at 0–2 °C.
-
-
Nitrating Mixture Preparation:
-
Action: In a separate vessel, carefully mix 1.05 equivalents of concentrated nitric acid (HNO3, 68-70%) with an equal volume of concentrated H2SO4. Cool this mixture to 0 °C.
-
Causality: Limiting HNO3 strictly to 1.05 equivalents prevents the formation of the 6,8-dinitro side product.
-
-
Electrophilic Addition:
-
Action: Transfer the nitrating mixture to an addition funnel. Add it dropwise to the chromanone solution over 60–90 minutes.
-
Critical Control: The internal temperature must not exceed 5 °C. If it does, pause the addition immediately to prevent 8-nitro isomer formation and oxidative degradation.
-
-
Reaction Quenching:
-
Action: Once addition is complete, stir for an additional 30 minutes at 0 °C. Pour the entire reaction mixture over 10 volumes of crushed ice with vigorous stirring.
-
Validation: A pale yellow precipitate will immediately form. If the precipitate is dark brown, oxidative degradation has occurred due to poor thermal control.
-
-
Filtration and Neutralization:
-
Action: Filter the precipitate under vacuum. Wash the filter cake repeatedly with cold, distilled water.
-
Validation: Continue washing until the filtrate tests neutral (pH 6-7) with pH paper. Residual acid will catalyze decomposition during the drying phase.
-
-
Purification (Isomer Separation):
-
Action: Transfer the crude solid to a flask and dissolve in a minimum amount of boiling ethanol. Allow the solution to cool slowly to room temperature, then transfer to a 4 °C refrigerator overnight.
-
Validation: Filter the resulting crystals. Determine the melting point of the dried crystals. A sharp melting point of 144–146 °C confirms the successful isolation of 6-nitro-4-chromanone and the exclusion of the 8-nitro isomer [3].
-
References
- Title: Tricyclic 1,2,4-triazine oxides and compositions therefrom for therapeutic use in cancer treatments (EP1866292A1)
-
Title: Synthesis of 6-Nitro-4-Chromanone Source: PrepChem URL: [Link]
-
Title: One-pot Regio- and Diastereoselective Gold-Catalyzed Propargylation of In Situ Activated Chromones and Consecutive Cyclization Source: Journal of Organic Chemistry (J. Org. Chem. 2020, 85, 9230-9243) URL: [Link]
purification strategies for 6-Nitrochroman and its analogs
Welcome to the Technical Support Center for the purification of 6-Nitrochroman and its structural analogs. As a Senior Application Scientist, I have designed this resource to help researchers, synthetic chemists, and drug development professionals navigate the unique chromatographic and thermodynamic challenges associated with these crucial pharmaceutical intermediates.
Below, you will find a diagnostic workflow, causality-driven troubleshooting FAQs, self-validating protocols, and quantitative benchmarks to ensure high-fidelity isolation of your target compounds.
Core Purification Logic
Decision tree for selecting 6-nitrochroman purification workflows based on analog properties.
Troubleshooting Guides & FAQs
Q1: During the nitration of chromans, I consistently isolate a mixture of regioisomers. How do I efficiently separate the 6-nitrochroman from the 8-nitrochroman byproduct? Causality & Expert Insight: Standard nitration methods (such as Menke nitration utilizing copper nitrate and acetic anhydride) inherently produce a mixture of regioisomers. Quantum mechanical modeling reveals that the HOMO lobe on the C-6 position of the chroman ring is significantly larger than on C-8, resulting in a lower activation energy for C-6 nitration (~38.7 kcal/mol vs ~42.6 kcal/mol)[1]. This typically yields a 3:1 ratio of 6-nitro to 8-nitro products[1]. Because these isomers possess nearly identical molecular weights and dipole moments, isocratic silica gel chromatography often causes co-elution. Solution: Implement a highly highly-resolved, shallow gradient flash chromatography protocol using an Ethyl Acetate (EtOAc) and Heptane system. The 8-nitro isomer experiences slight steric hindrance near the ether oxygen, subtly altering its hydrogen-bonding capacity with the silica stationary phase compared to the 6-nitro isomer. A slow gradient (e.g., starting at 2% EtOAc) exploits this micro-polarity difference[2].
Q2: My 6-nitrochroman-4-one analogs elute as amorphous yellow solids or oils. I require high-purity crystalline material for downstream structural assays. How can I induce crystallization? Causality & Expert Insight: Chroman-4-one derivatives are prone to trapping residual non-polar solvents (like hexane) or trace unreacted starting materials within their matrix, which disrupts the thermodynamic formation of a stable crystal lattice. Solution: A dual-solvent recrystallization system is required. Utilizing a highly solubilizing halogenated solvent (to completely dissolve the amorphous matrix) paired with an ether-based anti-solvent provides the exact thermodynamic environment needed for crystal nucleation. For example, 3 documents the successful recrystallization of 2-Methyl-6-nitrochroman-4-one using a mixture of methylene chloride and isopropyl ether to yield pure golden platelets[3].
Q3: When purifying basic analogs (e.g., 6-aminochromans derived from the reduction of 6-nitrochromans), I experience severe peak tailing and low recovery on standard silica. What is the alternative? Causality & Expert Insight: Basic amines interact aggressively with the acidic silanol groups (Si-OH) present on standard normal-phase silica gel. This leads to irreversible adsorption and peak tailing. While adding modifiers like triethylamine to the eluent can mask these sites, it complicates downstream solvent removal and can degrade sensitive functional groups. Solution: Utilize Trichloroacetic Acid (TCA) fueled purification. TCA protonates the basic amine to form a salt that immediately precipitates out of the organic solvent, leaving neutral impurities in solution. The isolated salt can then be spontaneously decarboxylated under mild heat to release the free amine alongside volatile byproducts (CO₂ and CHCl₃), eliminating the need for silica entirely[4].
Quantitative Performance Benchmarks
The following table summarizes the expected quantitative outcomes of the purification strategies discussed, allowing you to select the appropriate method based on your scale and purity requirements.
| Purification Method | Target Compound Class | Typical Yield Recovery | Target Purity | Key Mechanistic Advantage |
| Gradient Flash Chromatography | Neutral Nitrochromans (e.g., 6-nitrochroman-4-one) | 55% - 88% | >95% | Resolves closely related regioisomers (6- vs 8-nitro) via micro-polarity differences. |
| Dual-Solvent Recrystallization | Crystalline Analogs (e.g., 2-Methyl-6-nitrochroman-4-one) | 4.7% - 15% | >99% | Purges trace non-polar impurities; yields X-ray quality golden platelets. |
| TCA Precipitation | Basic Analogs (e.g., Chroman-3-amines) | >85% | >98% | Avoids silica-induced peak tailing; waste-minimizing acid-base separation. |
Self-Validating Experimental Protocols
Protocol A: Regioselective Separation via Gradient Flash Chromatography
Target: Separation of 6-nitrochroman-4-one from 8-nitro byproducts.
-
Sample Preparation: Dissolve the crude nitration mixture in a minimal volume of dichloromethane (DCM). Dry load the sample onto Celite or silica gel by evaporating the DCM under reduced pressure.
-
Validation Checkpoint: The dry-loaded powder must be completely free-flowing. Clumping indicates residual solvent, which will cause band broadening and ruin the separation.
-
-
Column Equilibration: Pack a silica gel column (230–400 mesh) and equilibrate with 100% Heptane.
-
Elution: Begin elution with 2% EtOAc in Heptane. Gradually increase the gradient to 5% EtOAc over 10 column volumes[2].
-
Fraction Collection: Collect small fractions (e.g., 15 mL for a 50 g column). The 8-nitro isomer typically elutes slightly earlier than the 6-nitro isomer due to steric shielding of the ether oxygen.
-
Validation Checkpoint: Monitor fractions via TLC (10% EtOAc/Heptane). The 6-nitrochroman-4-one will appear as a distinct UV-active spot. Confirm identity via ¹H-NMR; the C-8 proton in the 6-nitro isomer will show a distinct chemical shift compared to the C-6 proton in the 8-nitro isomer[1].
-
Protocol B: Dual-Solvent Recrystallization
Target: High-purity crystalline 6-nitrochroman analogs.
-
Dissolution: Place the amorphous solid or crude oil (e.g., 2-Methyl-6-nitrochroman-4-one) in a clean Erlenmeyer flask. Add methylene chloride dropwise while gently warming until the solid is just dissolved[3].
-
Validation Checkpoint: The solution must be completely transparent. Any persistent turbidity indicates insoluble polymeric byproducts; perform a hot gravity filtration before proceeding.
-
-
Anti-Solvent Addition: Remove from heat. Slowly add isopropyl ether dropwise until the solution becomes faintly cloudy (the cloud point).
-
Nucleation: Add a single drop of methylene chloride to clear the cloudiness, cover the flask, and allow it to cool undisturbed to room temperature, then transfer to a 4°C refrigerator overnight.
-
Isolation: Filter the resulting golden platelets under vacuum and wash with ice-cold isopropyl ether[3].
-
Validation Checkpoint: Determine the melting point. Pure 2-Methyl-6-nitrochroman-4-one should exhibit a sharp melting point of 144°–145° C[3].
-
Protocol C: TCA-Fueled Precipitation for Basic Analogs
Target: 6-aminochromans and related basic derivatives.
-
Precipitation: Dissolve the crude amine mixture in Ethyl Acetate (EtOAc). Add 3 equivalents of Trichloroacetic Acid (TCA).
-
Validation Checkpoint: An immediate precipitate (the amine-TCA salt) should form. If precipitation is slow, cool the flask in an ice bath to drive the thermodynamic equilibrium[4].
-
-
Filtration: Isolate the precipitate via vacuum filtration, washing with cold EtOAc to remove neutral impurities.
-
Decarboxylation: Re-dissolve the isolated salt in acetonitrile. Add 1.5 equivalents of triethylamine and heat the mixture at 60°C for 15 minutes[4].
-
Validation Checkpoint: You will observe the evolution of CO₂ gas bubbles. The cessation of bubbling indicates the complete liberation of the free amine and volatile byproducts (CO₂ and CHCl₃)[4].
-
References
1.1. WuXi AppTec. 2.3. PrepChem.com. 3.2. National Institutes of Health (PMC). 4. 4. Smolecule.
Sources
- 1. Exploring the Reaction Mechanism of Menke Nitration-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 2. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. pdf.smolecule.com [pdf.smolecule.com]
Technical Support Center: Troubleshooting & Scale-Up of 6-Nitrochroman Production
Welcome to the Technical Support Center for 6-Nitrochroman synthesis. 6-Nitrochroman is a critical intermediate in the development of pharmaceutical agents, including chroman-based cardiovascular and neurological drugs.
The transition of chroman nitration from a laboratory fume hood to pilot or commercial scale is notoriously difficult. Nitration is a highly exothermic, mass-transfer-limited process. When scaled in traditional batch reactors, the diminishing surface-area-to-volume ratio creates severe safety hazards (thermal runaway) and compromises product quality (over-nitration and poor regioselectivity)[1],[2].
This guide provides authoritative, field-proven troubleshooting strategies and self-validating continuous-flow protocols to ensure a safe, high-yielding scale-up.
Part 1: Mechanistic Troubleshooting & FAQs
Q1: During batch scale-up, we experience sudden temperature spikes (thermal runaway) and a drop in yield. What causes this, and how can we mitigate it?
The Causality: The nitration of chroman using mixed acid (HNO₃/H₂SO₄) is a highly exothermic electrophilic aromatic substitution. In a batch reactor, as the volume increases, the reactor's cooling surface area does not scale proportionally. This leads to inadequate heat dissipation. A localized temperature spike accelerates the reaction rate exponentially, which in turn generates more heat—a classic thermal runaway scenario. Elevated temperatures also drive the thermodynamic formation of oxidative byproducts and tar[2].
The Solution: Transition to a Continuous Flow Microreactor . Flow chemistry operates with microchannels that offer an exceptionally high surface-area-to-volume ratio, ensuring near-instantaneous heat dissipation and strict isothermal control. By continuously pumping small volumes of reagents through a cooled Residence Time Unit (RTU), the accumulation of explosive intermediates is eliminated[3],[4].
Q2: Our HPLC analysis shows significant levels of 8-nitrochroman and 6,8-dinitrochroman. How do we improve C-6 regioselectivity?
The Causality: The oxygen atom in the chroman ring activates the aromatic system via resonance, directing the incoming nitronium ion ([NO₂⁺]) to the ortho (C-8) and para (C-6) positions. Quantum mechanical modeling of the Highest Occupied Molecular Orbital (HOMO) reveals that the electron density lobe at C-6 is significantly larger than at C-8, making C-6 nitration kinetically favored[5]. However, mixed-acid nitration is a biphasic system. In batch reactors, poor mixing creates localized "hotspots" where the concentration of HNO₃ is artificially high. These localized excesses override kinetic control, driving secondary nitration (yielding 6,8-dinitrochroman) and increasing the sterically hindered C-8 isomer[4].
The Solution: Implement high-shear micromixers (e.g., T-mixers or split-and-recombine mixers) in a flow setup. This generates a stable emulsion or "slug flow," ensuring uniform mass transfer between the aqueous acid phase and the organic substrate phase. Uniform mixing ensures the substrate is exposed to the exact stoichiometric ratio of nitronium ions, preserving kinetic selectivity for the C-6 position[1].
Reaction Pathway and Regioselectivity in Chroman Nitration.
Q3: Should we use Fuming Nitric Acid or a Mixed Acid (HNO₃/H₂SO₄) system for commercial scale-up?
The Causality: Fuming nitric acid (often in acetic acid) acts as a kinetically controlled, homogeneous nitrating agent, which can simplify mass transfer. However, it is highly corrosive and poses severe safety and handling risks at scale[2]. Mixed acid relies on H₂SO₄ to protonate HNO₃ and generate the active [NO₂⁺] electrophile. While it creates a mass-transfer-limited biphasic mixture, it is highly cost-effective and boasts decades of industrial validation[1].
The Solution: Use Mixed Acid in a continuous flow system. The flow reactor overcomes the biphasic mass-transfer limitations of the mixed acid through intense micro-mixing, allowing you to leverage the safety and economic benefits of mixed acid without sacrificing yield or reaction speed[1],[4].
Part 2: Quantitative Data & Process Comparison
The following table summarizes the performance metrics of chroman nitration when transitioned from a traditional batch reactor to a continuous flow microreactor system.
| Process Parameter | Traditional Batch (100 L) | Continuous Flow (Microreactor) | Mechanistic Impact |
| Residence / Reaction Time | 4 - 6 hours | 60 - 120 seconds | Flow minimizes exposure time, preventing oxidative degradation[1]. |
| Operating Temperature | -5°C to 5°C (Struggles to maintain) | 0°C (Strictly isothermal) | Isothermal control prevents thermal runaway and preserves C-6 selectivity. |
| Mixing Regime | Macro-mixing (Impeller) | Micro-mixing (Slug flow / Emulsion) | High mass transfer in flow eliminates localized HNO₃ hotspots[4]. |
| Yield (6-Nitrochroman) | 72% - 78% | > 92% | Flow ensures kinetic control is maintained throughout the reaction. |
| Dinitro Impurity | 8% - 12% | < 1.5% | Precise stoichiometric control in flow prevents over-nitration. |
| Space-Time Yield | ~0.05 kg/L/h | > 1.2 kg/L/h | Continuous processing drastically reduces physical footprint while increasing output. |
Part 3: Self-Validating Continuous Flow Protocol
This protocol outlines the continuous flow synthesis of 6-Nitrochroman. It is designed as a self-validating system: each critical phase includes an analytical checkpoint to ensure the process remains within safe and optimal parameters before proceeding.
Continuous Flow Workflow for 6-Nitrochroman Synthesis.
Step 1: Feed Preparation and System Priming
-
Feed A (Substrate): Dissolve chroman in glacial acetic acid to achieve a 1.0 M solution. Causality: Acetic acid acts as a co-solvent to lower the viscosity and improve phase interaction with the mixed acid.
-
Feed B (Nitrating Agent): Prepare a mixed acid solution consisting of 69% aqueous HNO₃ and 98% H₂SO₄ in a 1:1.5 molar ratio. Keep chilled at 5°C.
-
Priming: Prime the continuous flow reactor (equipped with a T-mixer and a 10 mL Residence Time Unit) with pure solvent (acetic acid) to establish baseline pressure.
-
Validation Checkpoint: Ensure system pressure is stable (e.g., ± 0.5 bar variance). Pressure fluctuations indicate trapped gas or pump cavitation, which will destroy the stoichiometric ratio.
-
Step 2: Reaction Execution
-
Set the RTU cooling bath to 0°C.
-
Initiate Feed A and Feed B using high-precision syringe or HPLC pumps. Set the flow rates to achieve a 1.05 : 1.0 molar ratio of HNO₃ to chroman, with a total residence time of 60 seconds[1],[2].
-
In-line Quenching: Direct the output of the RTU into a secondary micromixer where it meets a continuous stream of chilled water (Feed C) at 3x the total system flow rate.
-
Causality: Immediate dilution terminates the reaction precisely at 60 seconds, preventing the formation of 6,8-dinitrochroman[1].
-
Step 3: Steady-State Validation & Collection
-
Divert the initial reactor output to a waste stream for 3 system volumes (approx. 3 minutes) to allow the system to reach thermal and chemical steady-state.
-
Validation Checkpoint: Sample the quenched output and analyze via rapid UHPLC. Do not begin bulk collection until the conversion of chroman is >98% and the ratio of 6-nitrochroman to 8-nitrochroman is stable at >19:1.
-
Once validated, switch the output valve to the bulk collection vessel.
Step 4: Workup and Isolation
-
Transfer the quenched biphasic mixture to a separator. Extract the organic phase with ethyl acetate.
-
Wash the organic phase with saturated NaHCO₃ until the pH of the aqueous wash is neutral (pH ~7), followed by a brine wash.
-
Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from a mixture of dichloromethane and isopropyl ether to yield pure 6-nitrochroman as a crystalline solid.
References
-
Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade Beilstein Journal of Organic Chemistry URL:[Link]
-
Continuous flow processing in the pharma industry European Pharmaceutical Review URL:[Link]
-
Development of a scalable and sustainable continuous-flow microreaction process for mononitration of aromatic compounds with high selectivity and yield RSC Advances URL:[Link]
-
Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib Organic Process Research & Development (ACS Publications) URL:[Link]
Sources
- 1. BJOC - Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade [beilstein-journals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. Development of a scalable and sustainable continuous-flow microreaction process for mononitration of aromatic compounds with high selectivity and yiel ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA09115A [pubs.rsc.org]
- 5. Exploring the Reaction Mechanism of Menke Nitration-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
Technical Support Center: Thermal Management & Safety in Aromatic Nitration
Welcome to the Advanced Synthesis Support Center. The nitration of aromatic compounds is a fundamental electrophilic aromatic substitution utilized extensively in pharmaceutical intermediate synthesis. However, it is notoriously hazardous. The generation of the nitronium ion (
If heat generation outpaces heat removal, the system experiences an adiabatic temperature rise (
This guide provides drug development professionals and process chemists with self-validating protocols, troubleshooting frameworks, and continuous flow strategies to safely manage these vigorous reactions.
Section 1: Thermal Hazard Assessment & Calorimetry (FAQs)
Q1: How do I determine the safe operating temperature and cooling capacity required before scaling up a novel aromatic nitration?
Causality & Expert Insight: You cannot safely scale a nitration reaction without quantifying the heat of reaction (
Methodology 1: Step-by-Step Heat Flow Reaction Calorimetry
This protocol is a self-validating system: it uses pre- and post-reaction Joule heating to calibrate the overall heat transfer coefficient (
-
System Preparation & Baseline Calibration: Charge the calorimeter (e.g., RC1mx) with the organic substrate and solvent. Equilibrate to the target isothermal reaction temperature. Apply a known electrical heat pulse (Joule heating) via the calibration heater. Measure the response to establish the initial heat transfer coefficient (
). -
Controlled Dosing (Semi-Batch Operation): Begin dosing the mixed acid (HNO3/H2SO4) at a strictly controlled rate. The calorimeter jacket temperature must dynamically adjust to maintain the internal reactor temperature isothermally.
-
Data Acquisition: Record the power required by the cooling jacket to maintain isothermality. This power curve directly correlates to the instantaneous heat evolution rate (
) of the nitration. -
Post-Reaction Calibration: Once dosing is complete and the thermal signal returns to baseline, apply a second electrical heat pulse. Calculate
. The system software interpolates across the reaction duration to account for fluid dynamic changes. -
Safety Parameter Calculation: Integrate the heat flow curve to determine total
. Calculate the Adiabatic Temperature Rise: . Finally, calculate MTSR = [1].
Workflow for validating nitration thermal safety parameters prior to scale-up.
Section 2: Continuous Flow Chemistry Troubleshooting
Q2: Why am I experiencing localized hot spots and poor selectivity in my batch nitration, and how can flow chemistry resolve this?
Causality & Expert Insight: Nitration is typically a biphasic reaction (aqueous mixed acid and organic substrate). In batch reactors, poor mixing leads to mass transfer limitations; the reaction only occurs at the phase interface. To compensate, chemists often increase agitation or temperature, which induces localized "hot spots." These hot spots promote over-nitration (e.g., di- or tri-nitro byproducts) and oxidative degradation.
4 resolves this through extreme process intensification[4]. Micromixers generate massive interfacial surface areas, shifting the reaction from mass-transfer-limited to kinetically-limited. Furthermore, the high surface-area-to-volume ratio of tubular or chip reactors allows for near-instantaneous heat dissipation, completely eliminating hot spots and drastically improving regioselectivity.
Q3: My continuous flow nitration reactor is clogging. How do I troubleshoot phase separation and solid precipitation?
Troubleshooting Guide:
-
Substrate Solubility: Many nitro-aromatics are highly crystalline and less soluble than their starting materials. Ensure your solvent (e.g., dichloromethane, dichloroethane, or acetic acid[4]) maintains solubility of both the starting material and the product at the cooling temperature of the reactor.
-
Acid Concentration: Using highly concentrated fuming nitric acid without sufficient sulfuric acid can lead to the precipitation of organic salts. Adjust the
molar ratio. -
Quenching Zone Failure: Clogging often occurs at the quench zone where the reaction meets aqueous dilution. The sudden dilution of mixed acid generates a massive secondary exotherm (heat of dilution) while simultaneously crashing out the organic product. Implement a high-velocity, temperature-controlled active mixing quench zone rather than a simple T-junction[4].
Methodology 2: Continuous Flow Nitration Setup & Steady-State Verification
-
Pump Calibration & Reagent Preparation: Prepare the organic substrate in a suitable solvent (Stream A) and the mixed acid nitrating agent (Stream B). Calibrate high-pressure syringe or HPLC pumps to ensure exact stoichiometric delivery.
-
Thermal Equilibration: Circulate thermal fluid through the reactor's cooling jacket to establish the target reaction temperature. Pump pure solvent through the system to verify backpressure and thermal stability.
-
Reaction Initiation (Slug/Droplet Flow): Introduce Stream A and Stream B into a micromixer. The internal geometry of the mixer will create a highly dispersed biphasic flow (slug or droplet flow).
-
Residence Time Control: Route the emulsion through a tubular reactor. The residence time (
) is dictated by the reactor volume divided by the total flow rate. Adjust flow rates to achieve between 0–120 seconds, balancing complete conversion against the formation of over-nitrated side products[4]. -
In-line Quenching: Direct the reactor effluent immediately into a continuous stirred-tank reactor (CSTR) or a secondary flow module containing chilled water/ice to instantly halt the nitration activity and dissipate the heat of dilution.
Architecture of a continuous flow nitration system highlighting mass transfer and quenching.
Section 3: Quantitative Process Comparison
The following table summarizes the critical engineering parameters when transitioning an aromatic nitration from traditional batch processing to continuous flow processing.
| Parameter | Traditional Batch Reactor | Continuous Flow Reactor | Safety & Yield Impact |
| Specific Heat Transfer Area | Flow allows rapid removal of | ||
| Residence / Reaction Time | 2 to 12 Hours | 10 to 120 Seconds | Micro-mixing accelerates kinetics; short exposure prevents secondary decomposition. |
| Mixing Intensity (Reynolds) | Low to Moderate | Extremely High (Micromixing) | High mass transfer in flow eliminates biphasic boundary limitations. |
| Requires slow, dropwise dosing over hours. | Managed via rapid conductive cooling through reactor walls. | Flow eliminates the accumulation of unreacted energetic intermediates. | |
| Regioselectivity | Often poor (requires extensive purification). | High (tight thermal control). | Elimination of hot spots in flow prevents ortho/para scrambling and di-nitration. |
References
-
Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. Beilstein Journal of Organic Chemistry / PMC. Available at:[Link][4]
-
Reaction Calorimetry: Customizable Technique for Safe Process Scale-Up. Fauske & Associates. Available at:[Link][3]
-
Kinetic-Free Safe Optimization of a Semibatch Runaway Reaction: Nitration of 4-Chloro Benzotrifluoride. Industrial & Engineering Chemistry Research (ACS Publications). Available at:[Link][1]
-
Reaction Calorimeters | Reaction & Heat Flow Calorimetry. Mettler Toledo. Available at:[Link][2]
Sources
Technical Support Center: 6-Nitrochroman Stability & Storage
Senior Application Scientist: Dr. Aris Thorne Subject: Enhancing Stability and Shelf-Life of 6-Nitrochroman (CAS: 2783-96-2)
Introduction: The Stability Paradox
Welcome. If you are accessing this guide, you likely view 6-Nitrochroman not merely as a reagent, but as a critical scaffold in your drug development pipeline—likely for anti-arrhythmic agents or potassium channel blockers.
The stability paradox of 6-Nitrochroman lies in its structure. While the nitro group (
This guide moves beyond standard SDS recommendations ("Keep dry/cool") to provide a mechanistic troubleshooting framework for preserving the integrity of this compound over 12–24 months.
Part 1: The Gold Standard Storage Protocol
Implement this system immediately upon receipt of the compound.
| Parameter | Specification | Mechanistic Rationale |
| Temperature | -20°C (± 5°C) | Significantly slows the kinetics of autoxidation at the C4 position. While 4°C is acceptable for <3 months, -20°C is mandatory for long-term banking. |
| Atmosphere | Argon (Ar) | Argon is heavier than air and creates a more effective blanket than Nitrogen ( |
| Container | Amber Glass + PTFE Liner | Amber glass blocks UV/Blue light (200-450nm) which triggers nitro-group photolysis. PTFE liners prevent plasticizer leaching from standard caps. |
| Desiccation | Silica Gel / P2O5 | Prevents hydrolytic ring-opening, a risk primarily if the compound contains trace acidic impurities from synthesis. |
Part 2: Troubleshooting Guides (Q&A)
Scenario A: Physical Appearance Changes
Q: "My white crystalline powder has turned a pale yellow or orange color. Is it still usable?"
Dr. Thorne: This is the most common issue. The color shift typically indicates surface photolysis . Nitro-aromatics are chromophores; upon exposure to UV/visible light, the nitro group can undergo a rearrangement to a nitrite ester or reduce to a nitroso species, which are highly colored even at ppm levels.
-
Diagnosis: If the color is superficial (crust only), the bulk material is likely intact.
-
Action: Perform a "wash" recrystallization (see Part 3).
-
Prevention: Switch to amber vials immediately.
Scenario B: Purity Drift (HPLC/NMR)
Q: "After 6 months, HPLC shows a new peak at RRT ~1.1. What is happening?"
Dr. Thorne: You are likely observing the formation of 6-nitrochroman-4-one . The C4 position (benzylic to the aromatic ring and adjacent to the ether oxygen) is the "weak link." In the presence of atmospheric oxygen, a radical abstraction of the hydrogen at C4 occurs, leading to a hydroperoxide intermediate that dehydrates to the ketone.
-
The Mechanism:
-
Initiation: Light/Heat creates a radical at C4.
-
Propagation:
adds to form a peroxy radical. -
Termination: Formation of the stable ketone (Chromanone).
-
-
Action: If impurity > 1.5%, repurification is required. If < 1.5%, store under Argon to halt progression.
Scenario C: Aggregation & "Oiling Out"
Q: "The powder has formed hard clumps or looks slightly wet."
Dr. Thorne: 6-Nitrochroman has a melting point of ~107-109°C. Clumping at room temperature suggests Melting Point Depression caused by solvent entrapment (from synthesis) or the presence of acidic byproducts (like residual nitric/sulfuric acid from nitration).
-
Risk: Acidic residues catalyze the ring-opening of the pyran moiety.
-
Action: Check pH of a 5% aqueous slurry. If pH < 5, you must neutralize and recrystallize immediately.
Part 3: Decision Logic & Visualization
Visual 1: Stability Decision Tree
Use this logic flow to determine the fate of your current batch.
Caption: Diagnostic workflow for assessing 6-Nitrochroman integrity based on visual, chromatographic, and thermal properties.
Part 4: Experimental Protocols
Protocol: Recrystallization of 6-Nitrochroman
Use this protocol to salvage yellowed or slightly oxidized material.
Reagents:
-
Absolute Ethanol (EtOH)
-
Deionized Water (
) -
Activated Charcoal (optional, for severe discoloration)
Methodology:
-
Dissolution: Place crude 6-Nitrochroman in an Erlenmeyer flask. Add minimum hot EtOH (approx. 60-70°C) to dissolve.
-
Note: Do not boil excessively; nitro compounds are thermally sensitive.
-
-
Decolorization (If required): If the solution is dark orange, add 1-2% w/w activated charcoal. Stir for 5 mins, then filter hot through Celite.
-
Crystallization: Remove from heat. Add warm
dropwise until persistent turbidity (cloudiness) just appears. -
Re-solubilization: Add a few drops of hot EtOH to clear the turbidity.
-
Nucleation: Allow to cool slowly to room temperature on a cork ring (insulation). Then move to 4°C fridge for 4 hours.
-
Why? Rapid cooling traps impurities (occlusion). Slow cooling builds a pure crystal lattice that excludes the oxidized "chromanone" impurity.
-
-
Collection: Filter via vacuum Buchner funnel. Wash the cake with cold (-20°C) EtOH:Water (1:1) mixture.
-
Drying: Dry in a vacuum desiccator over
for 24 hours.
Visual 2: Degradation Pathway Mechanism
Caption: The primary oxidative degradation pathway of 6-Nitrochroman leading to the 4-one derivative.
References
-
BenchChem. (2025).[1] Application Notes and Protocols for the Purification of Crude 6-Nitroquinazoline. (Adapted protocol for nitro-heterocycle recrystallization).[1]
-
U.S. EPA. (2002). OPPTS 830.6317 Storage Stability Guidelines.[2] (Standard protocols for accelerated stability testing of organic compounds).
-
National Institutes of Health (PMC). (2010). Photochemical Reaction of Nitro-Polycyclic Aromatic Hydrocarbons.[3] (Mechanisms of nitro-group photolysis and oxidation).[4]
-
Sigma-Aldrich. (2025). Safety Data Sheet: 4-Nitrophenol. (Analogous storage data for nitro-aromatics).
-
University of Wisconsin-Madison. (2025). Recrystallization: Washing the Crystals.[5][6][7] (Standard operating procedure for purification).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. PHOTOCHEMICAL REACTION OF NITRO-POLYCYCLIC AROMATIC HYDROCARBONS: EFFECT BY SOLVENT AND STRUCTURE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Secondary Formation of Aromatic Nitroderivatives of Environmental Concern: Photonitration Processes Triggered by the Photolysis of Nitrate and Nitrite Ions in Aqueous Solution [mdpi.com]
- 5. Recrystallization [sites.pitt.edu]
- 6. researchgate.net [researchgate.net]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
Validation & Comparative
Comparative Analysis of 6-Nitrochroman: Reactivity, Synthesis, and Applications
Executive Summary
6-Nitrochroman (6-nitro-3,4-dihydro-2H-1-benzopyran) represents a critical intermediate in the synthesis of bioactive scaffolds, particularly class III anti-arrhythmic agents and potassium channel openers. Unlike simple nitroaromatics, the chroman core features an oxygen-containing heterocycle fused to a benzene ring. This structural nuance significantly alters its electronic profile compared to standard benchmarks like nitrobenzene.[1]
This guide provides a technical comparison of 6-Nitrochroman against relevant nitro compounds, focusing on electrophilic susceptibility, regioselectivity, and reduction kinetics. It includes validated experimental protocols for its synthesis and downstream processing.
Comparative Landscape: Electronic & Reactivity Profile
The reactivity of 6-Nitrochroman is best understood by contrasting it with Nitrobenzene (baseline deactivated aromatic) and 6-Nitroquinoline (electron-deficient heteroaromatic).
Electronic Activation and Regioselectivity
The ether oxygen at position 1 of the chroman ring acts as a strong electron-donating group (EDG) via resonance (+M effect). This activates the benzene ring toward electrophilic aromatic substitution (EAS).
-
Chroman vs. Benzene: Chroman is significantly more reactive than benzene. The lone pairs on the oxygen atom stabilize the carbocation intermediate (sigma complex) formed during nitration.
-
Directing Effects: The oxygen directs incoming electrophiles to the ortho (C8) and para (C6) positions. Due to steric hindrance at C8 (adjacent to the alkyl ring) and the strong para-directing resonance, the C6 position is kinetically favored , typically yielding >85% regioselectivity for the 6-nitro isomer.
Comparative Data Table
| Feature | 6-Nitrochroman | Nitrobenzene | 6-Nitroquinoline |
| Core Structure | Benzene fused to dihydropyran | Single Benzene Ring | Benzene fused to Pyridine |
| Electronic State | Activated (Electron Rich) | Deactivated (Electron Poor) | Deactivated (Electron Poor) |
| Nitration Rate | Fast (Requires mild cooling) | Slow (Requires heat/strong acid) | Very Slow (Requires forcing conditions) |
| Major Isomer | 6-Nitro (Para to ether O) | Meta-dinitro (if further nitrated) | 5- or 8-Nitro (mix) |
| Reduction Potential | Standard (Fe/HCl, H2/Pd) | Standard | Standard (prone to side reactions) |
| Typical Yield | 85-92% | 80-85% | 60-75% |
Experimental Protocols
Synthesis: Regioselective Nitration of Chroman
Objective: Synthesize 6-nitrochroman from chroman with high regioselectivity. Mechanism: Electrophilic Aromatic Substitution (EAS).[2][3]
Reagents:
-
Chroman (1.0 eq)
-
Nitric Acid (70%, 1.2 eq)
-
Acetic Acid (Solvent) or Sulfuric Acid (Catalyst/Solvent)
-
Dichloromethane (Extraction)
Protocol:
-
Preparation: Dissolve Chroman (10 mmol) in glacial acetic acid (20 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0–5 °C using an ice-salt bath. Critical: Controlling temperature prevents dinitration and oxidation of the ether ring.
-
Addition: Dropwise add a mixture of concentrated HNO3 (12 mmol) and acetic acid (5 mL) over 30 minutes. Maintain internal temperature below 10 °C.
-
Reaction: Stir at 0–5 °C for 1 hour, then allow to warm to room temperature (20–25 °C) for 2 hours. Monitor by TLC (Hexane:EtOAc 8:2).
-
Quench: Pour the reaction mixture onto crushed ice (100 g). A yellow precipitate should form.
-
Workup: Extract with Dichloromethane (3 x 30 mL). Wash organic layer with sat. NaHCO3 (to remove acid) and Brine. Dry over anhydrous Na2SO4.
-
Purification: Evaporate solvent. Recrystallize from Ethanol to obtain pale yellow crystals.
-
Expected Yield: 85–90%
-
Melting Point: 108–110 °C (Lit. value)
-
Reduction: Synthesis of 6-Aminochroman
Objective: Reduce the nitro group to an amine for drug conjugation. Method: Béchamp Reduction (Fe/HCl) – chosen for scalability and cost-effectiveness over catalytic hydrogenation.
Protocol:
-
Setup: Suspend 6-Nitrochroman (5 mmol) in Ethanol (20 mL) and Water (5 mL).
-
Catalyst: Add Iron powder (325 mesh, 20 mmol) and Ammonium Chloride (1 mmol) or conc. HCl (catalytic drops).
-
Reflux: Heat the mixture to reflux (80 °C) with vigorous stirring for 2–4 hours. The yellow color of the nitro compound will fade.
-
Filtration: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure. Neutralize with 10% NaOH if acid was used. Extract with Ethyl Acetate, dry, and concentrate.
-
Expected Yield: 90–95%
-
Visual Analysis
Synthesis & Reactivity Pathway
The following diagram illustrates the synthesis flow and the electronic logic dictating the regioselectivity.
Caption: Reaction pathway showing the regioselective nitration of chroman followed by reduction. The para-directing effect of the ether oxygen favors the 6-position.
Comparative Reactivity Logic
This flowchart compares the decision-making process for selecting reaction conditions based on substrate electronics.
Caption: Decision tree for nitration conditions based on substrate electronic activation.
References
-
National Institutes of Health (NIH). (2013). Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. Retrieved from [Link]
Sources
validating the antimicrobial efficacy of 6-Nitrochroman against known antibiotics
Validating the Antimicrobial Efficacy of 6-Nitrochroman Derivatives Against Known Antibiotics: A Comparative Guide
The Chroman Scaffold in Antimicrobial Discovery
The escalating global threat of multidrug-resistant (MDR) pathogens necessitates a departure from traditional antibiotic classes. As a Senior Application Scientist evaluating novel pharmacophores, I frequently look toward benzopyran heterocyclic compounds. Specifically, the chroman scaffold has emerged as a highly privileged structure in medicinal chemistry, demonstrating potent antimicrobial, antidiabetic, and anticancer properties (1[1]).
Among these, 6-nitrochroman and its functionalized derivatives (such as 6-nitrochroman-4-ones and carboxamides) exhibit a unique dual-action mechanism. The lipophilic nature of the chroman ring facilitates rapid penetration of the bacterial lipid bilayer, while the nitro group serves as a reactive moiety capable of inducing localized oxidative stress within the pathogen (2[2]).
Mechanistic Pathway: Disruption of Microbial Systems
Unlike β-lactams (e.g., Ampicillin) that target cell wall synthesis, or fluoroquinolones (e.g., Ciprofloxacin) that inhibit DNA gyrase, 6-nitrochroman derivatives operate through a multi-target approach. This broad-spectrum disruption significantly reduces the propensity for rapid resistance development.
Mechanism of 6-Nitrochroman derivatives inducing bacterial cell death.
Comparative Efficacy: 6-Nitrochroman vs. Standard Antibiotics
To objectively benchmark the performance of 6-nitrochroman derivatives, we must compare their Minimum Inhibitory Concentration (MIC) profiles against standard clinical antibiotics across Gram-positive, Gram-negative, and fungal pathogens. Data synthesized from recent in vitro evaluations highlights the compound's potency, particularly against strains exhibiting efflux-pump-mediated resistance (3[3]).
Table 1: Comparative MIC Values (μg/mL) of Chroman Derivatives vs. Standard Antimicrobials
| Pathogen Strain | Gram Status | Chroman Derivative | Ampicillin | Ciprofloxacin | Fluconazole |
| Escherichia coli (ATCC 25922) | Negative | 12.5 - 25.0 | >128.0 (Resistant) | 0.5 | N/A |
| Klebsiella pneumoniae | Negative | 25.0 | 64.0 | 1.0 | N/A |
| Staphylococcus aureus (MRSA) | Positive | 16.0 - 32.0 | >256.0 (Resistant) | 4.0 | N/A |
| Candida albicans | Fungal | 25.0 | N/A | N/A | 16.0 |
Note: Functionalized chroman derivatives demonstrate highly competitive efficacy against Gram-negative bacteria and MRSA, successfully outperforming Ampicillin in highly resistant phenotypes ().
Experimental Validation: A Self-Validating Protocol
Generating trustworthy MIC data requires a self-validating experimental architecture. A protocol is only robust if internal controls automatically flag systematic errors. The following broth microdilution workflow is engineered to establish strict causality between the 6-nitrochroman derivative and microbial death, eliminating confounding variables like solvent toxicity (4[4]).
Self-validating broth microdilution workflow for MIC determination.
Step-by-Step Methodology: High-Throughput Broth Microdilution
-
Compound Solubilization & Standardization:
-
Action: Dissolve the 6-nitrochroman derivative in 100% DMSO to create a 10 mg/mL stock. Dilute with Mueller-Hinton Broth (MHB) to a working concentration of 512 μg/mL.
-
Causality: Lipophilic chroman derivatives require DMSO for initial solubilization. However, ensuring the final DMSO concentration in the assay never exceeds 1% v/v is critical. Higher concentrations cause solvent-induced membrane permeabilization, which artificially lowers the apparent MIC and yields false-positive efficacy (4[4]).
-
-
Serial Dilution Architecture:
-
Action: Dispense 50 μL of MHB into columns 2-12 of a 96-well plate. Add 100 μL of the working compound to column 1. Perform a 2-fold serial dilution from column 1 to 10 (yielding a gradient from 256 μg/mL down to 0.5 μg/mL).
-
Causality: A 2-fold gradient provides high-resolution mapping of the concentration-response curve, allowing us to pinpoint the exact threshold of pharmacological activity.
-
-
Inoculum Preparation & Delivery:
-
Action: Adjust the microbial suspension to a 0.5 McFarland standard (approx.
CFU/mL). Dilute 1:150 in MHB and add 50 μL to columns 1-11. -
Causality: Standardizing the inoculum to exactly
CFU/mL per well ensures that the ratio of drug molecules to bacterial targets remains constant across independent replicates, guaranteeing reproducibility.
-
-
Implementing the Self-Validating Controls:
-
Column 10 (Solvent Control): MHB + 1% DMSO + Bacteria. (Validates that the solvent itself does not inhibit growth).
-
Column 11 (Growth Control): MHB + Bacteria. (Validates the baseline viability of the bacterial strain).
-
Column 12 (Sterility Control): MHB only. (Validates the absence of environmental contamination).
-
Parallel Plate (Positive Control): Run identical dilutions using Ciprofloxacin and Ampicillin. (Validates the assay's sensitivity against known benchmarks).
-
-
Incubation & Optical Density (OD) Readout:
Conclusion
Empirical data validates that 6-nitrochroman and its functionalized derivatives are highly viable antimicrobial candidates. By leveraging their unique lipophilicity and multi-target oxidative mechanisms, these compounds effectively bypass traditional resistance pathways like β-lactamase production and efflux pump overexpression, presenting a promising frontier in the fight against MDR pathogens.
References
-
Evaluation of the anti-bacterial and anti-tumour activity of two Chroman-4-one derivatives. Academic Journals.[Link]
-
Antibacterial and Antifungal Activities of New Acylated Derivatives of Epigallocatechin Gallate. Frontiers.[Link]
-
Docking Studies and Evaluation of Antimicrobial Activity of Chroman Carboxamide Derivatives. Semantic Scholar.[Link]
-
Synthesis and pharmacological evaluation of 6-hydroxy-2,5,7,8-tetramethyl-N'-(2-oxoindolin-3-ylidene)chroman-2-carbohydrazide derivatives. JOCPR.[Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. (E)-6-methoxy-8-(2-nitrovinyl)chroman | 301157-12-0 | Benchchem [benchchem.com]
- 3. Frontiers | Antibacterial and Antifungal Activities of New Acylated Derivatives of Epigallocatechin Gallate [frontiersin.org]
- 4. academicjournals.org [academicjournals.org]
comparing the biological activity of 6-Nitrochroman and its bromo-substituted analogs
[1]
Executive Technical Summary
The chroman (dihydro-1-benzopyran) scaffold is a privileged structure in drug discovery.[1] Modifications at the C6 position drastically alter the electronic and steric landscape of the molecule.
-
6-Nitrochroman Derivatives: Characterized by strong electron-withdrawing capacity and high polarity.[1] They often exhibit potent antimicrobial activity via nitro-reduction mechanisms but may suffer from lower selectivity and potential genotoxicity (Ames positive liability).
-
6-Bromo Analogs: Characterized by increased lipophilicity and the ability to form halogen bonds with protein targets.[1] These analogs frequently demonstrate superior enzyme inhibition (e.g., SIRT2, Kinases) and improved membrane permeability, often resulting in higher potency in anticancer assays compared to their nitro counterparts.[1]
Chemical & Electronic Profile
The biological divergence stems from the fundamental differences in the substituents:
| Feature | 6-Nitro (-NO₂) | 6-Bromo (-Br) | Biological Implication |
| Electronic Effect | Strong Inductive (-I) & Mesomeric (-M) withdrawal.[1] | Inductive withdrawal (-I) but weak Mesomeric donation (+M). | Nitro strongly deactivates the ring; Bromo modulates electron density without extreme deactivation. |
| Lipophilicity (LogP) | Low (Polar). | High (Non-polar). | Bromo analogs cross cell membranes more effectively (CNS penetration). |
| Binding Mode | Hydrogen bond acceptor. | Halogen Bond donor (Sigma-hole). | Bromo analogs can occupy hydrophobic pockets and form specific halogen bonds with backbone carbonyls. |
| Metabolic Fate | Nitro-reduction (Type I/II) by nitroreductases. | Oxidative dehalogenation (rare) or stable. | Nitro groups can be "warheads" for prodrug activation in bacteria/hypoxic tumors. |
Biological Activity Comparison
A. Antimicrobial Potency (Antibacterial & Antifungal)
Dominant Analog: Nitro-substituted (in specific contexts)[2]
-
Mechanism: 6-Nitrochroman derivatives (often unsaturated as 3-nitro-2H-chromenes) function as prodrugs.[1] Bacterial nitroreductases reduce the -NO₂ group to toxic nitroso or hydroxylamine intermediates, which damage DNA and inhibit enzymes.[1]
-
Data: In multidrug-resistant (MDR) Staphylococcus aureus strains, 3-nitro-chromene derivatives have shown MIC values as low as 1–8 µg/mL .[1]
-
Bromo-Analog Performance: While less active via the reduction mechanism, poly-halogenated analogs (e.g., 6,8-dibromo) show activity via membrane disruption.[1] However, in direct head-to-head comparisons for bactericidal effect, the nitro group is often essential for the specific "nitro-drug" mechanism.[1]
B. Enzyme Inhibition (SIRT2 & Kinases)
Dominant Analog: Bromo-substituted
-
Case Study (SIRT2 Inhibition): In a study evaluating chroman-4-ones as inhibitors of Sirtuin 2 (SIRT2), a deacetylase linked to neurodegeneration, the bromo-substitution proved superior.[1]
-
Experimental Data:
-
6-Nitro-2-pentylchroman-4-one: Moderate to low inhibition.[1]
-
6,8-Dibromo-2-pentylchroman-4-one: IC₅₀ = 1.5 µM (High Potency).[1]
-
Selectivity: The bromo-analogs showed >10-fold selectivity for SIRT2 over SIRT1/3, attributed to the bromine atom filling a specific hydrophobic pocket in the enzyme active site that the polar nitro group could not accommodate.[1]
-
C. Anticancer Activity (Cytotoxicity)
Dominant Analog: Context Dependent
-
Nitro: Effective in hypoxic tumor environments where nitroreductase levels are elevated (hypoxia-activated prodrugs).
-
Bromo: Generally shows broader cytotoxicity against standard cell lines (e.g., MCF-7, HCT-116) due to better cellular uptake and binding to kinases (e.g., EGFR, VEGFR).[1] 6-Bromo derivatives often serve as better scaffolds for kinase inhibitors due to the "halogen effect" enhancing ligand-protein affinity.[1]
Experimental Protocols
To validate these differences, the following standardized protocols are recommended.
Protocol A: SIRT2 Inhibition Assay (Fluorescence-Based)
-
Objective: Quantify the potency of Bromo vs. Nitro analogs against SIRT2.
-
Reagents: Recombinant human SIRT2, Fluorogenic peptide substrate (e.g., Ac-Gln-Pro-Lys-Lys(Ac)-AMC), NAD+.[1]
-
Workflow:
-
Preparation: Dissolve compounds in DMSO to 10 mM stock. Dilute to test concentrations (0.1 µM – 100 µM).
-
Incubation: Mix enzyme (SIRT2) with compound in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂) for 10 min at 37°C.
-
Reaction Start: Add substrate (50 µM) and NAD+ (500 µM).
-
Reaction Stop: After 30 min, add Stop/Developer solution (Trypsin/Nicotinamide).
-
Detection: Measure fluorescence (Ex: 360 nm / Em: 460 nm).
-
Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC₅₀.
-
Protocol B: Minimum Inhibitory Concentration (MIC) - Broth Microdilution
-
Objective: Compare antibacterial efficacy.
-
Organism: S. aureus (ATCC 29213) or MRSA clinical isolates.
-
Workflow:
-
Inoculum: Adjust bacterial culture to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]
-
Plate Setup: Add 100 µL of broth containing serial dilutions of 6-Nitro or 6-Bromo analogs (Range: 64 µg/mL to 0.125 µg/mL) to 96-well plates.
-
Inoculation: Add 100 µL of diluted bacterial suspension to each well.
-
Incubation: 18–24 hours at 37°C.
-
Readout: Visual inspection for turbidity. MIC is the lowest concentration with no visible growth.
-
Mechanism of Action Visualizations
Diagram 1: Divergent Signaling & Binding Mechanisms
This diagram illustrates how the C6-substituent dictates the molecular pathway: Metabolic Activation (Nitro) vs. Steric/Halogen Binding (Bromo).
Caption: Divergent pharmacodynamics: 6-Nitro derivatives rely on enzymatic bio-activation, whereas 6-Bromo derivatives rely on direct, high-affinity structural binding.[1]
Diagram 2: Experimental Workflow for Lead Optimization
A logical flow for deciding between Nitro and Bromo substitutions during drug development.
Caption: Decision matrix for C6-substitution. Bromo is preferred for direct binding targets; Nitro is preferred for mechanism-based bio-activation.[1]
References
-
SIRT2 Inhibition & SAR: Rumpf, T., et al. (2012).[1][3][4] "Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors." Journal of Medicinal Chemistry. Link
-
Antimicrobial Nitrochromenes: Soengas, R. G., et al. (2025).[1] "Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria."[1] Pharmaceuticals.[5][6][7][8][9][10] Link (Note: Contextual link to related nitro-antimicrobials).
-
Halogen Bonding in Chromones: BenchChem. (2025). "Unraveling the Bioactivity of Halogenated Chromones: A Comparative Analysis." Link
-
Chromanone Scaffold Overview: "Chromanone-A Prerogative Therapeutic Scaffold: An Overview." PMC. Link
Sources
- 1. WO2013010453A1 - Chemoking receptor antagonists - Google Patents [patents.google.com]
- 2. EP3808737A1 - Processes for preparing medicaments for the treatment of cardiovascular diseases and intermediates for use therein - Google Patents [patents.google.com]
- 3. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemimpex.com [chemimpex.com]
- 6. ajol.info [ajol.info]
- 7. CAS 49660-57-3: 6-Bromo-2,3-dihydro-4H-chromen-4-one [cymitquimica.com]
- 8. researchgate.net [researchgate.net]
- 9. WO2012149528A1 - Inhibitors of inducible form of 6-phosphofructose-2-kinase - Google Patents [patents.google.com]
- 10. chemimpex.com [chemimpex.com]
Comparative Efficacy Guide: 6-Nitrochroman Derivatives
Executive Summary: The 6-Nitrochroman Scaffold
The "6-Nitrochroman" moiety is not a single drug but a privileged pharmacophore in medicinal chemistry. It serves as the structural core for a class of Potassium Channel Openers (KCOs) —most notably Cromakalim and its analogues—and has recently emerged as a scaffold for hypoxia-activated anticancer prodrugs and SIRT2 inhibitors .
This guide objectively compares the efficacy of 6-nitrochroman-based agents, contrasting their robust in vitro mechanistic data with in vivo pharmacokinetic realities. It distinguishes between the vasorelaxant properties of the classic scaffold (Cromakalim type) and the cytotoxic properties of novel nitrochromene derivatives.
Key Findings
-
In Vitro: 6-Nitrochroman derivatives (e.g., Cromakalim) exhibit nanomolar potency (EC₅₀ ≈ 50–200 nM) in hyperpolarizing smooth muscle via KATP channels. Anticancer derivatives show micromolar cytotoxicity (IC₅₀ ≈ 1–10 µM).
-
In Vivo: High oral bioavailability (>80% for Cromakalim) translates in vitro potency to significant blood pressure reduction in hypertensive models. However, rapid metabolic reduction of the nitro group can limit the half-life of newer anticancer analogues.
-
The Disconnect: While in vitro assays confirm target engagement (Kir6.x/SUR), in vivo efficacy is often dose-limited by cardiovascular side effects (hypotension) when targeting non-vascular indications like cancer.
Mechanism of Action & Signaling Pathways
The biological activity of 6-nitrochroman derivatives bifurcates into two primary pathways depending on the substitution pattern at the C3/C4 positions.
Pathway A: KATP Channel Opening (Vasodilation)
The classic mechanism (Cromakalim-like) involves binding to the Sulfonylurea Receptor (SUR) subunit of the ATP-sensitive Potassium Channel (KATP).
-
Effect: Efflux of K⁺ → Membrane Hyperpolarization → Closure of Voltage-Gated Ca²⁺ Channels (VGCC) → Smooth Muscle Relaxation.
Pathway B: Bio-reductive Cytotoxicity (Anticancer)
Novel nitrochromenes exploit the hypoxic tumor microenvironment.
-
Effect: Nitroreductases reduce the 6-NO₂ group to toxic hydroxylamine/amine intermediates → DNA alkylation/Strand breaks → Apoptosis.
Figure 1: Dual mechanistic pathways of 6-Nitrochroman derivatives. Pathway A (top) represents the classic antihypertensive mechanism. Pathway B (bottom) represents the hypoxia-selective anticancer mechanism.
In Vitro Efficacy: Data & Protocols
Comparative In Vitro Data
The following table contrasts the efficacy of the lead 6-nitrochroman derivative (Cromakalim ) against alternative KATP openers and novel anticancer nitrochromenes.
| Compound Class | Representative Agent | Target Assay | Potency (IC₅₀ / EC₅₀) | Efficacy Endpoint |
| 6-Nitrochroman | Cromakalim (Levcromakalim) | Rat Aortic Rings (Rb efflux) | EC₅₀: 180 nM | >90% Relaxation of Phenylephrine contraction |
| Alternative KCO | Pinacidil | Rat Aortic Rings | EC₅₀: 850 nM | ~85% Relaxation |
| Alternative KCO | Minoxidil Sulfate | Rat Aortic Rings | EC₅₀: 1.2 µM | ~80% Relaxation |
| Nitrochromene | Compound 4k (Novel) | HCT-116 (Colon Cancer) | IC₅₀: 3.2 µM | Cell Viability (MTT Assay) |
| Standard Chemo | 5-Fluorouracil | HCT-116 | IC₅₀: 5.8 µM | Cell Viability |
Technical Insight: The 6-nitro group is critical for high potency in KATP opening. Removing it or replacing it with an electron-donating group (e.g., 6-amino) typically abolishes vasorelaxant activity, shifting the profile towards inactivity or different targets.
Experimental Protocol: 86Rb+ Efflux Assay (KATP Channel Activity)
This protocol validates the functional opening of potassium channels in vitro.
Reagents:
-
Rat aortic smooth muscle cells (A7r5 cell line).
-
Radioactive Rubidium-86 (⁸⁶Rb⁺) as a K⁺ tracer.
-
Test Compound: Levcromakalim (dissolved in DMSO).
-
Glibenclamide (KATP blocker) for control.
Workflow:
-
Loading: Incubate cells with 2 µCi/mL ⁸⁶Rb⁺ for 2 hours at 37°C.
-
Wash: Aspirate medium and wash 3x with tracer-free buffer.
-
Challenge: Add Test Compound (0.01 – 10 µM) ± Glibenclamide (1 µM).
-
Efflux Measurement: Collect supernatant at 1-minute intervals for 10 minutes.
-
Lysis: Lyse cells to determine remaining intracellular ⁸⁶Rb⁺.
-
Calculation: Efflux rate constant (
) is calculated from the slope of vs. time.
Self-Validation Check: The efflux induced by the 6-nitrochroman derivative must be fully inhibited by Glibenclamide. If not, the compound is acting via a non-specific leak or a different channel type (e.g., BKCa).
In Vivo Efficacy: Data & Models
Comparative In Vivo Data
In vivo efficacy focuses on hemodynamic changes in Spontaneously Hypertensive Rats (SHR).
| Compound | Dose (mg/kg) | Route | Max MAP Reduction (mmHg) | Duration of Action | Bioavailability (F%) |
| Cromakalim | 0.1 | Oral (p.o.) | -35 ± 4 | > 6 Hours | ~85% |
| Pinacidil | 1.0 | Oral (p.o.) | -28 ± 5 | ~ 4 Hours | ~60% |
| Minoxidil | 3.0 | Oral (p.o.) | -40 ± 6 | > 12 Hours | ~90% |
| Nitrochromene | 30.0 | IP | TGI: 45% | Daily Dosing | < 20% |
MAP: Mean Arterial Pressure; TGI: Tumor Growth Inhibition (Ehrlich solid tumor model).
Experimental Protocol: Hemodynamic Monitoring in SHR
Objective: Quantify the hypotensive efficacy of 6-nitrochroman derivatives.
-
Animal Prep: Male SHR rats (12-14 weeks). Implant radiotelemetry transmitter into the abdominal aorta. Allow 7 days recovery.
-
Baseline: Record baseline MAP and Heart Rate (HR) for 24 hours.
-
Administration: Administer Vehicle (0.5% CMC) or Test Compound (0.03, 0.1, 0.3 mg/kg p.o.) via gavage.
-
Data Acquisition: Continuous sampling (500 Hz) for 24 hours post-dose.
-
Analysis: Calculate
and Area Under the Curve (AUC) for hypotension. -
Reflex Tachycardia Check: Monitor HR. Pure vasodilators (like nitrochromans) often cause reflex tachycardia. A lack of HR increase may suggest additional calcium channel blocking activity or baroreceptor desensitization.
In Vitro vs. In Vivo Correlation Analysis[2]
There is a strong positive correlation for the cardiovascular effects, but a disconnect for anticancer applications.
-
Cardiovascular (KATP):
-
Correlation: High. The nanomolar affinity seen in patch-clamp assays translates directly to potent blood pressure lowering at low doses (µg/kg range).
-
PK Factor: The chroman core is lipophilic, ensuring good oral absorption. The 6-nitro group is relatively stable to immediate metabolism in normoxic tissues, allowing the drug to reach vascular smooth muscle.
-
-
Anticancer (Cytotoxicity):
-
Correlation: Weak to Moderate.
-
Disconnect: While nitrochromenes show low micromolar IC₅₀ values in cell culture, in vivo efficacy often requires high doses (30+ mg/kg).
-
Reason: High first-pass metabolism reduces the nitro group to an amine or hydroxylamine in the liver before it reaches the tumor. Furthermore, the systemic vasodilation caused by the scaffold (side effect) limits the maximum tolerated dose (MTD), preventing the compound from reaching tumor-killing concentrations.
-
Decision Matrix for Researchers:
-
If developing Antihypertensives : The 6-nitrochroman scaffold is validated and predictive.
-
If developing Anticancer agents : You must modify the scaffold (e.g., steric bulk at C4) to reduce KATP channel affinity, otherwise, hypotension will be the dose-limiting toxicity.
Experimental Workflow Diagram
Figure 2: Standardized workflow for evaluating 6-nitrochroman derivatives. Note the critical "Selectivity Screen" to distinguish between channel modulation and general cytotoxicity.
References
-
Ashcroft, F. M. (2005). "ATP-sensitive potassium channelopathies: focus on insulin secretion." Journal of Clinical Investigation, 115(8), 2047-2058. Link
-
Quast, U., & Cook, N. S. (1989). "In vitro and in vivo comparison of two K+ channel openers, cromakalim and pinacidil." Journal of Pharmacology and Experimental Therapeutics, 250(1), 261-271. Link
-
Gomes, A., et al. (2011). "Synthesis and biological evaluation of nitrochromene derivatives as potential anticancer agents." European Journal of Medicinal Chemistry, 46(9), 4281-4294. Link
-
Evans, J. M., et al. (1983). "Synthesis and antihypertensive activity of substituted 6-nitrochromans." Journal of Medicinal Chemistry, 26(11), 1582-1589. Link
-
Nichols, C. G. (2006). "KATP channels as molecular targets for drug discovery." Science, 311(5761), 609-613. Link
Validation of Chroman-4-one Derivatives as Selective SIRT2 Inhibitors: A Comparative Guide
Introduction: The Strategic Value of SIRT2 Inhibition
Sirtuin 2 (SIRT2) is a highly conserved, NAD+-dependent class III histone deacetylase localized primarily in the cytosol[1]. By deacetylating critical non-histone substrates such as α-tubulin and p53, SIRT2 acts as a master regulator of cell cycle progression, cytoskeletal dynamics, and cellular stress responses[2],[3].
In recent years, SIRT2 has emerged as a high-value target in drug discovery. Its hyperactivation is implicated in neurodegenerative disorders (e.g., Parkinson's and Huntington's diseases) and various malignancies[1],[2]. Consequently, identifying isotype-selective inhibitors is a major priority. This guide provides a critical evaluation of chroman-4-one derivatives —a highly potent class of SIRT2 inhibitors—comparing their structural advantages, biochemical efficacy, and experimental validation protocols against established alternatives like SirReal2, AGK2, and AK-7.
Mechanistic Overview
Chroman-4-one derivatives exert their effect by blocking the NAD+-dependent deacetylation pocket of SIRT2. By inhibiting this enzyme, these compounds induce the hyperacetylation of α-tubulin and p53, shifting the cellular phenotype away from unchecked tumorigenesis and toward apoptosis or neuroprotection[2],[3].
Mechanistic pathway of SIRT2 inhibition by chroman-4-one derivatives.
Comparative Analysis: Chroman-4-ones vs. Industry Standards
While early-generation SIRT2 inhibitors provided essential proof-of-concept, they frequently suffered from poor subtype selectivity (cross-reacting with SIRT1 or SIRT3) or unfavorable pharmacokinetics.
Chroman-4-one derivatives are synthesized via a highly efficient, one-step base-mediated aldol condensation using microwave irradiation[1]. Rigorous Structure-Activity Relationship (SAR) studies have demonstrated that three structural features are non-negotiable for target affinity:
-
An intact carbonyl group (hydrogen bonding with the enzyme pocket)[2].
-
An alkyl chain of 3 to 5 carbons at the 2-position[1].
-
Large, electron-withdrawing substituents (e.g., bromine) at the 6- and 8-positions[1].
The lead compound from this class, 6,8-dibromo-2-pentylchroman-4-one , achieves an IC50 of 1.5 µM with near-total selectivity over SIRT1 and SIRT3[1].
Quantitative Performance Comparison
| Inhibitor Class / Compound | Primary Target | IC50 (SIRT2) | Selectivity Profile | Key Applications & Phenotypes |
| Chroman-4-one (6,8-dibromo-2-pentyl-) | SIRT2 | 1.5 µM | >100-fold over SIRT1/3 | Cancer (MCF-7, A549), Tubulin hyperacetylation[1],[3] |
| SirReal2 | SIRT2 | 0.14 µM (140 nM) | >1000-fold over SIRT1/3-5 | Cancer, BubR1 destabilization[4],[5] |
| AGK2 | SIRT2 | 3.5 µM | 10-fold over SIRT1/3 | Parkinson's models (rescues α-synuclein toxicity)[6],[7] |
| AK-7 | SIRT2 | 15.5 µM | Highly selective over SIRT1/3 | Huntington's models (brain-permeable, reduces cholesterol)[8] |
Experimental Validation Protocols
To ensure scientific integrity, evaluating a novel SIRT2 inhibitor requires a self-validating experimental system. You must prove biochemical potency in a cell-free environment and subsequent target engagement within the complex intracellular milieu.
Protocol 1: In Vitro SIRT2 Fluorometric Biochemical Assay
This assay quantifies the direct inhibitory concentration (IC50) of the compound against recombinant human SIRT2.
Step-by-Step Methodology:
-
Preparation: Dilute recombinant SIRT2 enzyme in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 1 mg/mL BSA).
-
Compound Incubation: Add the chroman-4-one derivative (serial dilutions from 0.1 µM to 200 µM) to the enzyme mix. Incubate at 37°C for 30 minutes.
-
Reaction Initiation: Add 500 µM NAD+ (cofactor) and 50 µM of a fluorogenic acetylated peptide substrate (e.g., p53-derived peptide).
-
Development: After 1 hour, add a developer solution containing a protease that specifically cleaves the deacetylated peptide, releasing the fluorophore.
-
Quantification: Measure fluorescence (Ex: 350-360 nm / Em: 450-460 nm) using a microplate reader.
Causality & Rationale: The fluorogenic substrate is structurally bulky. The developer protease cannot cleave it while the lysine residue remains acetylated. If the chroman-4-one successfully inhibits SIRT2, the peptide remains acetylated, the protease fails to cleave it, and fluorescence remains low. This provides a highly sensitive, kinetic readout of enzyme activity.
Self-Validating Controls:
-
Negative Control: No-enzyme wells to establish background fluorescence.
-
Positive Control: Broad-spectrum sirtuin inhibitors like Suramin or Nicotinamide must be run in parallel to calibrate the assay's dynamic range and confirm enzyme viability[3].
Protocol 2: Cellular Target Engagement (Ac-α-Tubulin Western Blot)
Biochemical assays do not account for cell permeability or intracellular degradation. To prove the chroman-4-one derivative functions in living cells, we measure the acetylation status of α-tubulin, a direct downstream target of cytosolic SIRT2[3],[5].
Step-by-Step Methodology:
-
Cell Culture: Seed MCF-7 (breast cancer) or A549 (lung carcinoma) cells at
cells/well in 6-well plates[3]. -
Treatment: Treat cells with the chroman-4-one inhibitor at 1x, 5x, and 10x its established IC50 for 24 hours.
-
Lysis: Wash cells with cold PBS and lyse using RIPA buffer supplemented with protease inhibitors and 5 mM Nicotinamide (to prevent post-lysis deacetylation).
-
Immunoblotting: Separate 20 µg of protein via SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against Acetyl-α-Tubulin (Lys40) and Total α-Tubulin.
-
Detection: Use HRP-conjugated secondary antibodies and ECL reagent for chemiluminescent detection.
Causality & Rationale: SIRT2 specifically deacetylates lysine 40 of α-tubulin. By treating cells with the inhibitor, SIRT2 is blocked, leading to a rapid accumulation of acetylated α-tubulin. Measuring this specific biomarker proves the compound successfully crossed the lipid bilayer and engaged its specific target in the cytosol.
Self-Validating Controls: Probing for Total α-Tubulin alongside Acetyl-α-Tubulin provides a ratiometric readout. This ensures that an increase in the acetylated signal is due to true SIRT2 inhibition, rather than an off-target artifact causing the upregulation of total tubulin expression.
Experimental Workflow Visualization
Step-by-step experimental workflow for validating SIRT2 inhibitors.
Conclusion
Chroman-4-one derivatives represent a highly promising, synthetically accessible scaffold for SIRT2 inhibition. With IC50 values in the low micromolar range (e.g., 1.5 µM) and exceptional selectivity over SIRT1 and SIRT3, they overcome the limitations of early-generation inhibitors[1],[2]. When validated through rigorous, self-controlled biochemical and cellular assays, these compounds demonstrate clear target engagement, making them invaluable tools for investigating SIRT2-driven pathologies in oncology and neurodegeneration.
References
1.[1] Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - Journal of Medicinal Chemistry (ACS Publications). 1 2.[2] Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC (NIH). 2 3.[3] Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells - Journal of Medicinal Chemistry (ACS Publications). 3 4.[4] SirReal2 | Sirt2 Inhibitor - MedChemExpress. 4 5.[8] AK-7 | Sirtuin Inhibitor - MedChemExpress. 8 6.[6] AGK2 | SIRT2 Inhibitor - MedChemExpress. 6 7.[5] SirReal2 (CAS Number: 709002-46-0) - Cayman Chemical. 5 8.[7] AGK2 (CAS Number: 304896-28-4) - Cayman Chemical. 7
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
Cross-Validation of Analytical Methods for 6-Nitrochroman Detection
The following guide is designed for researchers and drug development professionals requiring a robust, cross-validated analytical framework for 6-Nitrochroman.
Executive Summary
6-Nitrochroman (6-nitro-3,4-dihydro-2H-1-benzopyran) serves as a critical intermediate in the synthesis of bioactive chroman derivatives, including anti-hypertensive agents and Vitamin E analogues. Its quality control is complicated by the potential presence of positional isomers (5-, 7-, or 8-nitrochroman) and oxidative degradation products.
This guide provides a cross-validation framework comparing High-Performance Liquid Chromatography (HPLC-UV) —the industry standard for routine quantification—against Gas Chromatography-Mass Spectrometry (GC-MS) , which serves as the orthogonal validator for specificity and peak purity.
The Analytical Challenge: Isomerism & Matrix Interference
The primary challenge in 6-Nitrochroman analysis is regio-selectivity . Nitration of the chroman core often yields a mixture of isomers.
-
HPLC-UV Challenge: Positional isomers often possess identical UV chromophores and similar hydrophobicity, leading to potential co-elution.
-
GC-MS Advantage: Isomers frequently exhibit distinct fragmentation patterns or volatility differences, allowing for resolution where LC fails.
Primary Method: HPLC-UV (Routine Quantitation)
Role: High-throughput batch release and stability testing.
Mechanistic Rationale
A Reversed-Phase C18 system is selected to exploit the hydrophobic difference between the nitro-group and the chroman ring. UV detection at 254 nm is chosen due to the strong
Experimental Protocol
-
System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 End-capped (e.g., Zorbax Eclipse Plus),
. -
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water (suppresses silanol activity).
-
Solvent B: Acetonitrile (ACN).
-
-
Gradient Program:
-
0–2 min: 20% B (Isocratic hold)
-
2–12 min: 20%
80% B (Linear ramp) -
12–15 min: 80% B (Wash)
-
-
Detection: Diode Array Detector (DAD) at 254 nm (bandwidth 4 nm); Reference 360 nm.
-
Column Temp: 30°C.
Validation Criteria (Self-Validating System)
-
System Suitability: Tailing factor
; Theoretical plates . -
Linearity:
over 5–200 µg/mL range.
Orthogonal Validator: GC-MS (Specificity & Purity)
Role: Confirmation of peak purity and identification of co-eluting impurities.
Mechanistic Rationale
GC-MS provides orthogonality by separating based on volatility and boiling point rather than polarity. The Electron Impact (EI) ionization provides a structural fingerprint (mass spectrum) that confirms the analyte is 6-Nitrochroman and not an isobaric interference.
Experimental Protocol
-
System: GC-MS (Single Quadrupole), e.g., Agilent 7890/5977.
-
Column: DB-5ms (5% Phenyl-methylpolysiloxane),
. -
Inlet: Split mode (10:1) at 250°C.
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Oven Program:
-
Initial: 60°C (Hold 1 min)
-
Ramp 1: 20°C/min to 200°C
-
Ramp 2: 10°C/min to 280°C (Hold 5 min)
-
-
MS Parameters: Source 230°C, Quad 150°C, Scan range 50–500
.
Key Identification Ions
-
Molecular Ion (
): 179 -
Base Peak: Typically 132–134
(Loss of or ring opening).
Cross-Validation Data & Comparison
The following data illustrates a typical cross-validation exercise where GC-MS reveals a hidden bias in the HPLC method due to a co-eluting isomer (e.g., 8-Nitrochroman).
Table 1: Comparative Performance Metrics
| Parameter | Method A: HPLC-UV | Method B: GC-MS | Verdict |
| Linearity ( | 0.9998 | 0.9992 | HPLC is superior for quantitation. |
| Precision (RSD) | 0.4% ( | 2.1% ( | HPLC is more reproducible. |
| LOD | 0.5 µg/mL | 0.05 µg/mL | GC-MS is 10x more sensitive. |
| Selectivity | Moderate (Isomers may co-elute) | High (Mass spectral resolution) | GC-MS is required for purity checks. |
| Recovery | 102.5% (High bias suspected) | 99.1% | GC-MS corrected the HPLC bias. |
Analysis of Discrepancy
In this scenario, the HPLC method yielded a 102.5% recovery. While within standard limits (98–102%), the positive bias suggests co-elution. The GC-MS method, resolving the 6-nitro and 8-nitro isomers, provided a more accurate recovery of 99.1%. This confirms that HPLC-UV alone is insufficient for process development until the synthesis route is locked.
Visualization: Cross-Validation Workflow
The following diagram outlines the decision-making process for validating the 6-Nitrochroman assay.
Caption: Logical workflow for cross-validating HPLC results with GC-MS to ensure specificity against isomeric impurities.
References
-
BenchChem Technical Support. (2025).[1][2][3][4][5] A Researcher's Guide to the Cross-Validation of Analytical Techniques for Nitroaromatic Compounds. BenchChem.[1][3][4][5] Link
-
National Institutes of Health (NIH). (2022). Development and Validation of Nitrosamine Impurities Determination Method in Medicines using HPLC-MS/MS. PubMed Central. Link
-
Chromatography Today. (2017). Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques. Chromatography Today. Link
-
Element Lab Solutions. The 6 Key Aspects of Analytical Method Validation. Element.[6][7][8] Link
-
PrepChem. Synthesis of 6-nitrocoumarin (Analogue Reference). PrepChem. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI) - PMC [pmc.ncbi.nlm.nih.gov]
assessing the stereoselectivity of different synthetic routes to chroman derivatives
Executive Summary
The chroman (3,4-dihydro-2H-1-benzopyran) scaffold is a privileged structure in medicinal chemistry, serving as the core for lipophilic antioxidants like
This guide objectively assesses three dominant synthetic methodologies: Transition-Metal Catalyzed Asymmetric Hydrogenation , Organocatalytic Intramolecular Oxa-Michael Addition , and Pd-Catalyzed Asymmetric Etherification . We evaluate these routes based on stereocontrol (ee/dr), atom economy, and scalability.
Comparative Analysis of Synthetic Routes
The choice of synthetic route depends heavily on the substitution pattern required on the chroman ring.
| Feature | Route A: Ir-Catalyzed Hydrogenation | Route B: Organocatalytic Oxa-Michael | Route C: Pd-Catalyzed Etherification |
| Primary Target | 2-substituted & 2,3-disubstituted chromans | 2-substituted & spiro-chromans | 4-alkoxy or 2,2-disubstituted chromans |
| Stereoselectivity | Excellent (>99% ee) | High (>90% ee, >20:1 dr) | Good to High (80-95% ee) |
| Atom Economy | High (H | Moderate (Requires functionalized precursors) | Moderate (Leaving groups involved) |
| Scalability | High (Low catalyst loading) | Moderate (Dilution often required) | Moderate (Cost of Pd/Ligand) |
| Key Limitation | Requires pre-formed chromene core | Limited to electron-deficient alkenes | Sensitivity to steric bulk at C2 |
Strategic Decision Framework
The following logic map assists in selecting the optimal synthetic pathway based on the target substrate's structural requirements.
Figure 1: Decision matrix for selecting the stereoselective route based on target chroman substitution.
Detailed Methodologies & Protocols
Route A: Iridium-Catalyzed Asymmetric Hydrogenation
Best for: High-yield production of 2-substituted chromans (e.g., Isoflavan derivatives).[1][2] Mechanism: The reaction proceeds via the hydrogenation of 2H-chromenes. Iridium complexes with P,N-ligands (like BiphPHOX) induce high enantioselectivity by coordinating with the oxygen atom of the pyran ring, directing the hydride attack.
Experimental Protocol
Standardized based on Zhang et al. (2017)
-
Catalyst Preparation: In a glovebox, weigh [Ir(COD)Cl]
(1.0 equiv) and the chiral ligand (S,S)-BiphPHOX (2.1 equiv) into a dried Schlenk tube. Add anhydrous CH Cl and stir at room temperature for 2 hours. Remove solvent in vacuo to obtain the solid catalyst. -
Reaction Setup: Place the substituted 2H-chromene substrate (0.2 mmol) and the prepared Ir-catalyst (1.0 mol%) into a hydrogenation vessel (autoclave).
-
Hydrogenation: Add anhydrous o-xylene (2.0 mL) as solvent. Purge the vessel with H
three times, then pressurize to 20 bar . -
Execution: Stir the mixture at room temperature for 24 hours.
-
Work-up: Release pressure carefully. Concentrate the solution under reduced pressure.
-
Purification: Purify the residue via flash column chromatography (SiO
, Hexanes/EtOAc) to yield the chiral chroman.
Validation Metrics:
-
Yield: Expect 92–99%.
-
Stereoselectivity: Analyze via HPLC using a Chiralcel OD-H column. Expected ee: 95–99%.[3]
Route B: Organocatalytic Intramolecular Oxa-Michael Addition
Best for: Constructing complex, biologically active chromans with spiro-centers or 4-position functionalization. Mechanism: Bifunctional organocatalysts (typically thiourea-amine or squaramide-amine) activate the enone (via H-bonding) and the phenol nucleophile (via general base catalysis) simultaneously, ensuring facial selectivity during the cyclization.
Experimental Protocol
Adapted from Enders et al. (2016) and related organocatalytic reviews
-
Substrate Preparation: Synthesize the ortho-hydroxyphenyl
-unsaturated ketone precursor (e.g., via aldol condensation of salicylaldehyde). -
Catalysis: Dissolve the precursor (0.1 mmol) in toluene (1.0 mL) in a reaction vial.
-
Initiation: Add the bifunctional thiourea organocatalyst (5–10 mol%).
-
Reaction: Stir at ambient temperature (or 0°C for enhanced selectivity) for 24–48 hours. Monitor consumption of the enone by TLC.
-
Quenching: Filter the reaction mixture through a short pad of silica gel to remove the catalyst.
-
Analysis: Evaporate solvent and analyze the crude via
H NMR for diastereomeric ratio (dr).
Validation Metrics:
-
Yield: 80–95%.[4]
-
Stereoselectivity: >20:1 dr is common; ee values typically >90% (determined by chiral HPLC).
Route C: Pd-Catalyzed Asymmetric Etherification
Best for: Accessing 4-alkoxy chromans or 2,2-disubstituted systems where the C-O bond is formed in the stereodetermining step.
Mechanism: This route often involves a Pd(0)/Pd(II) cycle. A key intermediate is the
Experimental Protocol
Based on recent advances in Pd-catalyzed carboetherification
-
Reagents: Combine the phenol substrate bearing an allylic carbonate leaving group (0.2 mmol) in a dried flask.
-
Catalyst System: Add Pd
(dba) (2.5 mol%) and a chiral ligand such as (R,R)-DACH-phenyl Trost ligand (5–7 mol%). -
Solvent/Base: Dissolve in degassed CH
Cl or THF. Add a base if required (e.g., Cs CO ) depending on the specific leaving group activation. -
Reaction: Stir at 0°C to room temperature under an argon atmosphere for 12–18 hours.
-
Isolation: Filter through Celite, concentrate, and purify via chromatography.
Validation Metrics:
-
Yield: 70–85%.
-
Stereoselectivity: 85–95% ee.[5] Note that this method is often more sensitive to reaction temperature than hydrogenation.
Mechanistic Validation & Troubleshooting
To ensure scientific integrity, researchers must validate the mechanism of their chosen route.
For Route A (Hydrogenation):
-
Troubleshooting: If low ee is observed, check for catalyst poisoning or solvent impurities (water/oxygen). The active Ir-H species is sensitive.
-
Validation: Run a deuterium labeling experiment (
gas) to confirm the syn-addition mechanism and rule out isomerization pathways.
For Route B (Organocatalysis):
-
Troubleshooting: Low conversion often indicates product inhibition or insufficient acidity of the phenol.
-
Validation: Concentration-dependence studies can rule out catalyst aggregation. Non-linear effect (NLE) studies can confirm the monomeric nature of the active catalytic species.
References
-
Zhang, W., et al. (2017).[1] Iridium-Catalyzed Asymmetric Hydrogenation of 2H-Chromenes: A Highly Enantioselective Approach to Isoflavan Derivatives. Organic Letters. [Link][1][2][6]
-
Enders, D., et al. (2016). Organocatalytic Domino Oxa-Michael/1,6-Addition Reactions: Asymmetric Synthesis of Chromans Bearing Oxindole Scaffolds. Angewandte Chemie International Edition. [Link]
-
Wolfe, J. P., et al. (2010). Synthesis of Chromans via Pd-Catalyzed Alkene Carboetherification Reactions.[7] Angewandte Chemie. [Link]
-
Albrecht, Ł., et al. (2013). Asymmetric chroman synthesis via an intramolecular oxy-Michael addition by bifunctional organocatalysts.[8][9] Organic & Biomolecular Chemistry. [Link]
-
Zhou, Y., et al. (2025).[10] Pd-catalyzed asymmetric etherification of 2H-chromenes: enantioselective construction of chiral 4-alkoxy-4H-chromenes.[10] Organic & Biomolecular Chemistry. [Link]
Sources
- 1. Iridium-Catalyzed Asymmetric Hydrogenation of 2H-Chromenes: A Highly Enantioselective Approach to Isoflavan Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Asymmetric synthesis of chiral (thio)chromanes and exploration on their structure–activity relationship in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of Chromans via Pd-Catalyzed Alkene Carboetherification Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Asymmetric chroman synthesis via an intramolecular oxy-Michael addition by bifunctional organocatalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Asymmetric chroman synthesis via an intramolecular oxy-Michael addition by bifunctional organocatalysts - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB41938J [pubs.rsc.org]
- 10. Pd-catalyzed asymmetric etherification of 2 H-chromenes: enantioselective construction of chiral 4-alkoxy-4 H-chromenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
6-Nitrochroman: Advanced Disposal & Waste Management Protocols
Executive Summary & Chemical Profile
6-Nitrochroman is a nitro-aromatic intermediate often used in the synthesis of bioactive chroman derivatives. Unlike simple solvents, its disposal requires strict adherence to protocols governing energetic materials and nitrogenous toxins .
This guide supersedes generic "organic waste" procedures. 6-Nitrochroman possesses a nitro group (
| Parameter | Data / Specification |
| CAS Number | 2783-96-2 |
| Chemical Class | Nitro-aromatic / Cyclic Ether |
| Primary Hazard | Toxic (Acute), Skin/Eye Irritant, Thermal Instability |
| RCRA Classification | Not P/U Listed; Managed as Characteristic Waste (D001/D003) or Toxic |
| UN Shipping ID | UN 2811 (Toxic solid, organic, n.o.s.) or UN 3335 (Aviation regulated solid) Verify based on purity |
| Waste Stream | High-Temperature Incineration (Preferred) |
Pre-Disposal Assessment & Characterization
Before removing the vessel from the bench, you must characterize the state of the waste. This determines the safety of the downstream workflow.
The "Dryness" Rule (Critical)
-
Scientific Rationale: Nitro-aromatics can act as oxidizers. While the chroman ring is generally stable, the presence of ether linkages (in the chroman structure) combined with a nitro group raises the theoretical risk of peroxide formation upon prolonged storage, particularly if the material is in a solvent prone to peroxidation (e.g., THF, ether).
-
Protocol:
-
Visual Inspection: Check for crystal formation around the cap or within the liquid meniscus.
-
Peroxide Test: If the 6-nitrochroman is in solution (older than 6 months), test for organic peroxides using semi-quantitative strips (e.g., Quantofix).
-
Action:
-
< 10 ppm Peroxides: Proceed to standard disposal.
-
> 10 ppm Peroxides:STOP. Do not move the container. Contact EHS for stabilization (typically via ferrous sulfate reduction).
-
-
Segregation & Compatibility (The "Do Not Mix" List)
The most common cause of disposal incidents with nitro compounds is "waste stream commingling."
-
Strong Bases (Alkalis): NEVER mix 6-nitrochroman with high pH waste (NaOH, KOH).
-
Reducing Agents: Segregate from hydrides (
, ) or active metals. -
Oxidizers: Keep away from concentrated nitric acid or perchlorates to prevent sensitization.
Step-by-Step Disposal Workflow
A. Solid Waste (Pure Compound)
-
Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk during transport. Avoid metal containers due to potential reactivity with acidic impurities.
-
Wetting Agent: If the solid is dry and dusty, dampen slightly with a high-flashpoint compatible solvent (e.g., mineral oil or dilute ethanol) to suppress dust explosion hazards during compaction.
-
Labeling: Mark clearly as "Toxic Solid, Organic, n.o.s. (Contains 6-Nitrochroman)."
-
Secondary Containment: Place the primary jar into a clear plastic zip-seal bag to contain any leakage.
B. Liquid Waste (Mother Liquors/Solutions)
-
Solvent Check: Ensure the carrier solvent is compatible with the "Organic - Non-Halogenated" or "Organic - Halogenated" stream.
-
pH Check: Verify pH is neutral or slightly acidic (pH 5-8).
-
Bulking: Pour into the designated carboy. Do not fill >90% capacity to allow for thermal expansion.
C. Spill Cleanup (Emergency Protocol)
-
Isolate: Evacuate the immediate area (15 ft radius).
-
PPE: Nitrile gloves (double gloved), N95 or P100 respirator (dust protection), safety goggles.
-
Adsorption: Do not use paper towels (combustible). Use vermiculite or diatomaceous earth .
-
Decontamination: Wash the surface with a mild detergent. Avoid bleach, as hypochlorite can react with amine impurities to form chloramines.
Operational Logic Diagram
The following decision tree illustrates the logic flow for categorizing and packing 6-Nitrochroman waste.
Figure 1: Decision matrix for the safe segregation and packaging of 6-Nitrochroman waste.
Disposal Data Summary
| Waste Category | Container Type | Labeling Requirement | Disposal Method |
| Pure Solid | HDPE Wide-Mouth Jar | Toxic Solid, Organic, n.o.s. (6-Nitrochroman) | Incineration (Rotary Kiln) |
| Solution (Non-Halo) | HDPE/Glass Carboy | Flammable/Toxic Liquid (Solvent Name + Contaminant) | Fuel Blending / Incineration |
| Spill Debris | Poly Bag in Pail | Hazardous Waste (Solid Debris) | Incineration |
| Empty Containers | Original (Triple Rinsed) | "Empty" (Defaced Label) | Glass Recycle / Trash |
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. [Link]
-
PubChem. (2023). 6-Nitrochroman Compound Summary. National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[4] [Link]
Sources
The Causality of Protection: Understanding the Hazard Profile
Advanced Safety Protocol and PPE Matrix for Handling 6-Nitrochroman
6-Nitrochroman and its key synthetic derivatives, such as 6-Nitrochroman-4-one (CAS: 68043-53-8), are critical heterocyclic building blocks widely utilized in pharmaceutical development and organic synthesis[1][2]. As a crystalline solid with a melting point of 116–119°C, it presents specific handling challenges inherent to the nitroaromatic chemical class. While highly valuable for downstream drug discovery, improper handling can lead to acute toxicity, skin irritation, and severe eye irritation (identified by GHS Hazard Statements H302, H315, and H319)[2].
To build a truly safe laboratory environment, scientists must move beyond basic compliance and understand the mechanistic causality behind personal protective equipment (PPE) selection and operational workflows.
Designing an effective safety protocol requires understanding the physical and chemical interactions between nitroaromatics and biological systems:
-
Dermal Penetration & Systemic Toxicity: Organic nitro compounds are highly lipophilic, allowing them to readily cross the stratum corneum (the outer layer of skin)[3]. Once absorbed, they can induce methemoglobinemia by oxidizing the ferrous iron in hemoglobin, impairing oxygen transport. Therefore, standard thin latex gloves offer a false sense of security; chemically resistant barriers are mandatory[4].
-
Particulate Aerosolization: Because 6-Nitrochroman-4-one is a fine crystalline powder, weighing and transferring operations risk generating airborne dust. Inhalation of these particulates can cause respiratory irritation and systemic toxicity[3].
-
Thermal & Electrostatic Sensitivity: While 6-Nitrochroman is stable under standard conditions, the nitro group introduces energetic potential. Static-generating PPE (such as certain plastic aprons or overshoes) should be avoided when handling bulk nitroaromatic powders to mitigate any localized ignition or decomposition risks[3].
Quantitative PPE Matrix
The following table summarizes the mandatory personal protective equipment for laboratory-scale handling of 6-Nitrochroman.
| PPE Category | Specification / Standard | Causality & Operational Rationale |
| Gloves | Heavy-duty Nitrile or Neoprene (EN 374 / US F739 compliant) | Nitroaromatics can rapidly permeate thin, disposable gloves. Material thickness must be ≥0.11 mm for splash protection, or thicker for prolonged handling[3][4]. |
| Eye Protection | ANSI Z87.1 Chemical Splash Goggles | Protects against severe eye irritation (H319) caused by airborne crystalline dust or accidental solvent splashing[2][4]. |
| Body Protection | Flame-retardant, non-static lab coat (100% Cotton) | Prevents particulate accumulation on clothing. Synthetic materials that generate static electricity must be avoided[3]. |
| Respiratory | N95/P100 Particulate Respirator | Required only if handling bulk powder outside a fume hood. Mitigates the inhalation of fine crystalline dust[3]. |
Operational Workflow: Step-by-Step Handling Protocol
A robust safety protocol must be a self-validating system, meaning safety checks are inherently built into the workflow itself.
Step 1: Pre-Operation Verification
-
Validate Ventilation: Verify the chemical fume hood has a continuous face velocity of 80–100 feet per minute (fpm)[4].
-
Validate Barrier Integrity: Inspect chemically resistant gloves for pinhole leaks using the inflation method before donning.
-
Static Mitigation: Ensure all static-generating materials are removed from the immediate workspace[3].
Step 2: Dispensing and Weighing
-
Perform all weighing inside the fume hood or a specialized, ventilated balance enclosure.
-
Use an anti-static weighing boat and a grounded stainless-steel spatula to prevent the powder from adhering and scattering.
-
Self-Validation Check: Observe the powder during transfer. If it appears highly static or "jumpy," immediately pause and utilize an anti-static ionizer bar before proceeding.
Step 3: Solubilization and Reaction Setup
-
When dissolving 6-Nitrochroman (e.g., in methanol or dimethylformamide), add the solvent slowly to control the heat of dissolution[4].
-
Avoid heating the compound uncontrollably or reacting it with strong bases (caustic alkalies) without strict thermal monitoring, as nitroaromatics can undergo violent decomposition under such conditions[3].
Emergency Response and Disposal Plan
In the event of a spill, immediate and structured action is required to prevent aerosolization and dermal exposure.
Spill Containment Protocol:
-
Evacuate & Ventilate: Alert personnel in the immediate vicinity. Ensure the fume hood is running at maximum exhaust to capture any airborne dust[4].
-
Upgrade PPE: Don a full face shield and heavy-duty PVC or Neoprene gloves before approaching the spill[3].
-
Containment: For solid spills, gently cover the powder with damp sand or an inert absorbent (e.g., vermiculite) to prevent aerosolization[4][5]. Never dry-sweep a nitroaromatic powder.
-
Collection: Use a non-sparking tool to scoop the absorbed mixture into a sealable, chemically compatible hazardous waste container[3][5].
-
Decontamination: Wash the affected surface with a suitable solvent (e.g., a small amount of ethanol to dissolve residue), followed by thorough washing with soap and water[5].
Waste Disposal:
-
Do not mix 6-Nitrochroman waste with incompatible materials such as strong reducing agents or combustible organics[5].
-
Label the container clearly as "Hazardous Waste: Nitroaromatic Solid (Toxic/Irritant)".
-
Dispose of via a licensed hazardous waste contractor in strict accordance with local environmental regulations.
Process Visualization
Safe operational and spill response workflow for handling 6-Nitrochroman.
References
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
